molecular formula C14H14ClNO2 B1350693 5-Chloro-2-(4-ethoxyphenoxy)aniline CAS No. 16824-53-6

5-Chloro-2-(4-ethoxyphenoxy)aniline

Cat. No.: B1350693
CAS No.: 16824-53-6
M. Wt: 263.72 g/mol
InChI Key: WWIYDYKMHCBXHB-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-ethoxyphenoxy)aniline is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(4-ethoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIYDYKMHCBXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280593
Record name 5-Chloro-2-(4-ethoxyphenoxy)benzenamine
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Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16824-53-6
Record name 5-Chloro-2-(4-ethoxyphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16824-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(4-ethoxyphenoxy)benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(4-ethoxyphenoxy)aniline is a substituted diaryl ether containing an aniline moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse pharmacological activities and material properties exhibited by related compounds. Diaryl ethers are recognized for their conformational flexibility and ability to mimic other functional groups, while the aniline portion provides a key site for further chemical modification and interaction with biological targets. The presence of a chloro- and an ethoxy- substituent further modulates the electronic and lipophilic character of the molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. In the absence of extensive experimentally derived data in the public domain, this guide combines available information with in silico predictions and established analytical methodologies. The objective is to equip researchers with a thorough understanding of the compound's characteristics and to provide the necessary protocols to empirically determine its key physicochemical parameters.

Chemical Identity and Structure

The foundational information for this compound is summarized in the table below.

PropertyValueSource
CAS Number 16824-53-6[1]
Molecular Formula C₁₄H₁₄ClNO₂[1]
Molecular Weight 263.73 g/mol [1]
IUPAC Name 5-chloro-2-(4-ethoxyphenoxy)benzenamine
Canonical SMILES CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N[2]
InChI InChI=1S/C14H14ClNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3[2]

The structure of this compound, depicted below, consists of a central 2-phenoxyaniline core. A chlorine atom is substituted at the 5-position of the aniline ring, and an ethoxy group is present at the 4-position of the phenoxy ring.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to a lack of publicly available experimental data, the following physicochemical properties have been predicted using well-established in silico models. These predictions provide valuable estimates for guiding experimental design and understanding the compound's likely behavior.

PropertyPredicted ValuePrediction Method/Software
logP 4.69ChemSrc Prediction
pKa (most acidic) ~16-18 (Amine N-H)General estimate for anilines
pKa (most basic) ~3-4 (Amine)ACD/Labs Percepta, ChemAxon
Aqueous Solubility LowPredicted based on high logP
Polar Surface Area 44.48 ŲChemSrc Prediction

Expert Insights on Predicted Properties:

  • Lipophilicity (logP): The predicted logP of 4.69 suggests that this compound is a highly lipophilic molecule. This high lipophilicity indicates a preference for non-polar environments and suggests low aqueous solubility. In a drug discovery context, this property would significantly influence the compound's membrane permeability and potential for accumulation in fatty tissues.

  • Acidity and Basicity (pKa): The aniline functional group is weakly basic. The predicted basic pKa of ~3-4 indicates that the amine will be protonated only under strongly acidic conditions. The N-H protons are very weakly acidic, with a pKa likely in the range of 16-18, and will not be deprotonated under normal physiological or experimental conditions. Understanding the pKa is crucial for designing salt forms, predicting solubility at different pH values, and understanding potential drug-receptor interactions.

  • Aqueous Solubility: Consistent with the high predicted logP, the aqueous solubility is expected to be low. This is a critical parameter for drug development, as poor solubility can lead to low bioavailability.

Experimental Determination of Physicochemical Properties

The following sections outline standard, validated protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the sample into the sealed end to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting range. A narrow melting range is indicative of high purity.

G Workflow for Melting Point Determination A Dry Crystalline Sample B Finely Powder A->B C Load Capillary Tube (2-3 mm) B->C D Place in Melting Point Apparatus C->D E Rapid Heating to ~20°C below MP D->E F Slow Heating (1-2°C/min) E->F G Record Melting Range F->G

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

For liquid compounds or those that can be distilled without decomposition, the boiling point is a key characteristic.

Protocol: Micro Boiling Point Determination (Siwoloboff Method)

  • Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small-diameter test tube.

  • Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid.

  • Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Data Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination

Determining the solubility in various solvents, particularly water and pharmaceutically relevant media, is critical for drug development.

Protocol: Shake-Flask Method for Aqueous Solubility (OECD Guideline 105) [3]

  • Equilibration: An excess amount of this compound is added to a known volume of water in a flask.

  • Shaking/Stirring: The flask is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered or centrifuged to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Result: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

G Shake-Flask Solubility Determination A Add Excess Solid to Water B Equilibrate with Agitation (24-48h) A->B C Separate Solid and Liquid Phases B->C D Quantify Concentration in Supernatant (e.g., HPLC) C->D E Report Solubility (mg/mL) D->E

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, it refers to the pKa of its conjugate acid.

Protocol: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum will provide information on the number and environment of the protons in the molecule. Expected signals would include those for the aromatic protons (likely in the range of 6.5-7.5 ppm), the ethoxy group (a quartet for the -OCH₂- protons around 4.0 ppm and a triplet for the -CH₃ protons around 1.4 ppm), and the amine protons (-NH₂) which may appear as a broad singlet.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the electronegative oxygen, nitrogen, and chlorine atoms will be deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • N-H stretch: Around 3300-3500 cm⁻¹ (typically two bands for a primary amine).

  • C-H stretch (aromatic): Just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Just below 3000 cm⁻¹.

  • C=C stretch (aromatic): In the 1450-1600 cm⁻¹ region.

  • C-O stretch (aryl ether): Strong bands around 1200-1250 cm⁻¹.

  • C-N stretch: Around 1250-1350 cm⁻¹.

  • C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 263 (for the ³⁵Cl isotope) and 265 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. The fragmentation pattern would likely involve cleavage of the ether bond and loss of the ethoxy group.

Synthesis and Potential Applications

Synthesis:

This compound can be synthesized via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation . A general synthetic approach would involve the reaction of 2,5-dichloroaniline or a related precursor with 4-ethoxyphenol in the presence of a copper catalyst and a base.

G General Ullmann Condensation for Diaryl Ether Synthesis A Aryl Halide C Diaryl Ether A->C B Phenol B->C Catalyst Cu Catalyst Base

Caption: General scheme for Ullmann condensation.

Potential Applications:

While specific applications for this compound are not widely reported, related substituted anilines and diaryl ethers are prevalent in several fields:

  • Drug Discovery: The phenoxy aniline scaffold is present in a number of biologically active molecules. The substituents on the aromatic rings can be tailored to optimize binding to specific biological targets, making this class of compounds attractive for the development of new therapeutic agents.[4][5][6]

  • Agrochemicals: Many herbicides and fungicides contain diaryl ether and substituted aniline moieties.

  • Materials Science: Substituted anilines are used as monomers for the synthesis of conducting polymers and as components in the formulation of dyes and pigments.[7]

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[1] It may cause an allergic skin reaction and serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a molecule with potential for further investigation in various scientific disciplines. While a comprehensive experimental dataset of its physicochemical properties is not yet available, this guide provides a solid foundation for researchers by presenting predicted properties and detailing the established methodologies for their experimental determination. The information and protocols outlined herein are intended to facilitate future research and a deeper understanding of this and related compounds.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • PubChemLite. This compound hydrochloride (C14H14ClNO2). [Link]

  • Velpandian, T., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130512. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

  • Knowde. (2023). Industrial Applications of Aniline. [Link]

Sources

An In-Depth Technical Guide to 5-Chloro-2-(4-ethoxyphenoxy)aniline: Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Chloro-2-(4-ethoxyphenoxy)aniline (CAS Number: 16824-53-6), a diaryl ether derivative with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its synthesis, analytical characterization, and prospective biological significance.

Introduction: The Significance of the Diaryl Ether and Chloro-Aniline Motifs

The molecular architecture of this compound incorporates two key pharmacophores: a diaryl ether linkage and a chloro-substituted aniline moiety. Diaryl ethers are prevalent in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The conformational flexibility of the ether linkage allows these molecules to adapt to the binding sites of various biological targets.

Similarly, the aniline substructure is a common feature in many pharmaceuticals. The presence of a chlorine atom on the aniline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy and pharmacokinetics.[7] The specific substitution pattern of this compound, with the chloro group at the 5-position and the diaryl ether at the 2-position of the aniline ring, presents a unique scaffold for the exploration of novel therapeutic agents.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

PropertyValueReference
CAS Number 16824-53-6[8]
Molecular Formula C₁₄H₁₄ClNO₂[9]
Molecular Weight 263.72 g/mol [9]
Melting Point 67-70 °C
Boiling Point 232 °C
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane

Safety Profile:

The safety data sheet for this compound indicates that it is a hazardous substance.

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

  • Sensitization: May cause an allergic skin reaction.

  • Carcinogenicity: Suspected of causing cancer.

It is imperative that this compound is handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and that all work is conducted in a well-ventilated fume hood.

Proposed Synthesis Methodology

Overall Reaction Scheme:

Synthesis_Scheme cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction A 5-Chloro-2-nitrophenol C Intermediate Nitro Compound A->C CuI, K2CO3, DMF, 120 °C B 4-Iodoethoxybenzene B->C D Intermediate Nitro Compound E This compound D->E Fe, NH4Cl, EtOH/H2O, Reflux

Caption: Proposed two-step synthesis of this compound.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[10][11][12]

Protocol:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-chloro-2-nitrophenol (1.0 eq), 4-iodoethoxybenzene (1.1 eq), potassium carbonate (K₂CO₃) (2.0 eq), and copper(I) iodide (CuI) (0.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 5-chloro-2-nitrophenol.

  • Reaction: Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate nitro compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and reliable transformation. While catalytic hydrogenation (e.g., H₂ over Pd/C) is effective, a milder and often more practical laboratory-scale method involves the use of iron powder in the presence of an ammonium salt.[13][14][15]

Protocol:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the intermediate nitro compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (Fe) (5.0 eq) and ammonium chloride (NH₄Cl) (5.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Add water and ethyl acetate to the residue in a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the final product by column chromatography on silica gel or by recrystallization.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of structurally similar compounds, the following are the predicted ¹H and ¹³C NMR chemical shifts for the target molecule.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 7.0-7.2 (m, 4H): Aromatic protons on the ethoxyphenoxy ring.

  • δ 6.7-6.9 (m, 3H): Aromatic protons on the chloro-aniline ring.

  • δ 4.0 (q, J = 7.0 Hz, 2H): Methylene protons of the ethoxy group.

  • δ 3.8 (br s, 2H): Amine protons (-NH₂). The chemical shift of these protons can vary and they may exchange with D₂O.

  • δ 1.4 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 155-158: Quaternary carbon of the ethoxyphenoxy ring attached to oxygen.

  • δ 145-148: Quaternary carbon of the chloro-aniline ring attached to the amine group.

  • δ 140-143: Quaternary carbon of the chloro-aniline ring attached to the ether oxygen.

  • δ 115-130: Aromatic CH carbons.

  • δ 63-65: Methylene carbon of the ethoxy group.

  • δ 14-16: Methyl carbon of the ethoxy group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The predicted monoisotopic mass for C₁₄H₁₄ClNO₂ is 263.0713 g/mol .[9] The mass spectrum would be expected to show a characteristic isotopic pattern for the presence of one chlorine atom.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

Proposed HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A Dissolve sample in Acetonitrile/Water B Filter through 0.45 µm syringe filter A->B C Inject sample onto C18 column D Elute with Acetonitrile/Water gradient C->D E Detect at 254 nm D->E F Integrate peak area G Determine purity F->G

Caption: A typical workflow for the HPLC analysis of this compound.

Potential Applications in Drug Discovery

While there is no specific biological data for this compound in the public domain, its structural motifs are present in numerous biologically active molecules, suggesting its potential as a valuable building block in drug discovery.

Potential Therapeutic Areas:

  • Oncology: Diaryl ether-containing compounds have been investigated as anticancer agents, with some acting as kinase inhibitors.[1][4] The substitution pattern of the target molecule could be explored for its potential to inhibit specific kinases involved in cancer cell proliferation and survival.

  • Inflammatory Diseases: The diaryl ether scaffold is also found in molecules with anti-inflammatory properties. Further derivatization of the aniline nitrogen could lead to compounds with activity against inflammatory targets.

  • Infectious Diseases: Chloro-substituted anilines and diaryl ethers have been incorporated into compounds with antibacterial and antiviral activities.

Drug_Discovery_Potential cluster_derivatization Chemical Derivatization cluster_screening Biological Screening cluster_leads Lead Compound Development A This compound (Core Scaffold) B Modification of Amine Group A->B C Modification of Aromatic Rings A->C D Kinase Inhibition Assays B->D E Anti-inflammatory Assays B->E F Antimicrobial/Antiviral Assays C->F G Oncology D->G H Inflammatory Diseases E->H I Infectious Diseases F->I

Caption: Conceptual workflow for exploring the drug discovery potential of this compound.

Conclusion

This compound is a chemical entity with significant potential as a scaffold in the design and synthesis of novel therapeutic agents. This technical guide has provided a plausible synthetic route, proposed analytical methodologies for its characterization, and outlined its potential applications in drug discovery based on the established biological activities of its core structural motifs. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

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  • US4564712A - Process for the preparation of diphenyl ethers - Google Patents. [URL: https://patents.google.
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  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides - Zeitschrift für Naturforschung. [URL: https://www.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [URL: https://www.chem.ucla.
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  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32786826/]
  • 2-Phenoxyaniline | 2688-84-8 | FP106356 - Biosynth. [URL: https://www.biosynth.com/p/FP106356/2-phenoxyaniline]
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  • CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents. [URL: https://patents.google.
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Molecular structure and weight of 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Structure and Properties of 5-Chloro-2-(4-ethoxyphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted diphenyl ether derivative of significant interest in medicinal chemistry and materials science. Its structural framework, incorporating an aniline core, a halogen substituent, and a flexible ether linkage, presents a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a detailed examination of its molecular structure, a precise calculation of its molecular weight, and an exploration of its key physicochemical properties. Furthermore, it outlines authoritative workflows for its synthesis and analytical characterization, offering field-proven insights into the practical application of this compound in a research and development setting. The protocols and data presented herein are designed to serve as a foundational resource for professionals engaged in drug discovery and chemical synthesis.

Chemical Identity and Nomenclature

The unique identity of a chemical compound is unequivocally established through a combination of its structural formula and standardized nomenclature. This compound is systematically named based on the IUPAC (International Union of Pure and Applied Chemistry) conventions, which designate the aniline moiety as the parent structure. The substituents are numbered accordingly, with the amino group defining position 1.

IdentifierValueSource
Chemical Name This compoundIUPAC
CAS Number 16824-53-6[1][2]
Molecular Formula C₁₄H₁₄ClNO₂[2][3]
Canonical SMILES CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N[3]
InChI InChI=1S/C14H14ClNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3[3]

Elucidation of the Molecular Structure

The molecular architecture of this compound is comprised of three key functional domains: a chloro-substituted aniline ring, a flexible diphenyl ether linkage, and an ethoxy-substituted phenoxy ring.

  • Aniline Core : The primary scaffold is a benzene ring substituted with an amino (-NH₂) group and a chlorine (-Cl) atom. This aniline substructure is a common feature in many pharmacologically active molecules, though its metabolic susceptibility can be a concern in drug design.[4]

  • Diphenyl Ether Linkage : An oxygen atom connects the aniline ring (at position 2) to a second phenyl ring. This ether bond introduces significant conformational flexibility, allowing the two aromatic rings to rotate relative to each other. This flexibility can be critical for optimizing binding affinity to biological targets.

  • Substituent Pattern : The chlorine atom is located at position 5 of the aniline ring, while the ethoxy group (-OCH₂CH₃) is at the para-position (position 4) of the phenoxy ring. This specific arrangement of electron-withdrawing (Cl) and electron-donating (ethoxy) groups dictates the molecule's electronic properties and reactivity.

Caption: 2D structure of this compound.

Molecular Weight and Isotopic Mass

A precise understanding of a molecule's mass is fundamental for both stoichiometric calculations in synthesis and for identity confirmation via mass spectrometry. It is crucial to distinguish between molecular weight (based on isotopic natural abundance) and monoisotopic mass (based on the most abundant isotope of each element).

  • Molecular Weight (MW): This value, also known as the average molecular mass, is calculated using the weighted average of the atomic masses of the constituent elements according to their natural isotopic abundance. It is the value used for converting between mass and moles in laboratory preparations (e.g., weighing 263.73 g of the substance equates to one mole).

  • Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). This value is paramount in high-resolution mass spectrometry (HRMS), where instruments can resolve ions differing by minute mass values, allowing for unambiguous molecular formula determination.

Calculation of Molecular Weight:

The molecular formula is C₁₄H₁₄ClNO₂. The calculation is performed as follows:

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1412.011168.154
Hydrogen (H)141.00814.112
Chlorine (Cl)135.45335.453
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 263.724

Summary of Mass Data:

ParameterValueSignificanceSource
Molecular Weight 263.73 g/mol Stoichiometry, formulation[2]
Exact Mass 263.07100 DaHigh-Resolution Mass Spectrometry[1]
Monoisotopic Mass 263.07132 DaHigh-Resolution Mass Spectrometry[3]

Physicochemical Properties and Drug Development Implications

The physicochemical profile of a compound provides critical insights into its likely behavior in biological systems, guiding its potential application in drug development.

PropertyValueImplication for Drug DevelopmentSource
cLogP 3.7 - 4.7Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. May require formulation strategies to improve bioavailability.[1][3]
Polar Surface Area (PSA) 44.48 ŲThis value is well within the desired range (< 140 Ų) for predicting good cell membrane permeability and oral bioavailability.[1]
Hazard Classification IrritantStandard personal protective equipment (PPE), including gloves and safety glasses, is required for handling.[2]

Expert Insight: The combination of a high LogP and a favorable PSA suggests that this compound possesses a promising profile for crossing biological membranes. However, its high lipophilicity may present challenges related to solubility and potential off-target binding. These properties make it an interesting candidate for targeting intracellular proteins or for applications where penetration into the central nervous system is desired, but they also highlight the need for careful optimization and formulation in any therapeutic development program.

Proposed Synthesis and Analytical Workflow

A. Plausible Synthetic Pathway

The synthesis of substituted anilines is a well-established area of organic chemistry. A reliable and common method for preparing aniline derivatives is the reduction of the corresponding nitroaromatic precursor. This approach is widely used in industrial synthesis due to the availability of starting materials and the high efficiency of the reduction step. A plausible two-step synthesis for this compound would involve an initial nucleophilic aromatic substitution or Ullmann condensation to form the diaryl ether, followed by the reduction of the nitro group.

Synthesis_Workflow SM1 2,4-dichloronitrobenzene Intermediate 5-Chloro-2-(4-ethoxyphenoxy) -1-nitrobenzene SM1->Intermediate Step 1: Ether Formation SM2 4-ethoxyphenol SM2->Intermediate Product This compound Intermediate->Product Step 2: Nitro Reduction Reagent1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagent1->Intermediate Reagent2 Reducing Agent (e.g., H₂, Pd/C or SnCl₂) Reagent2->Product

Caption: Proposed two-step synthesis of the target compound.

B. Self-Validating Analytical Workflow

To ensure the identity, purity, and quality of the synthesized compound, a multi-technique analytical workflow is essential. This workflow creates a self-validating system where each technique provides complementary information, leading to an unambiguous characterization of the final product.

Analytical_Workflow Start Synthesized Crude Product Purification Purification (e.g., Column Chromatography) Start->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Identity_Confirmation Identity & MW (GC-MS / LC-MS) Purity_Check->Identity_Confirmation If pure Structure_Elucidation Structural Confirmation (¹H & ¹³C NMR) Identity_Confirmation->Structure_Elucidation Final Characterized Product (>98% Purity) Structure_Elucidation->Final

Caption: A self-validating workflow for chemical characterization.

Standard Operating Protocols for Characterization

The following protocols are based on established methods for analogous small molecules and serve as a robust starting point for the characterization of this compound.[5]

A. Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound and quantify any impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 50% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

B. Protocol: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To confirm the molecular weight of the compound and identify any volatile impurities.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.

  • Sample Preparation: Prepare a dilute solution (0.1 mg/mL) in ethyl acetate.

  • Analysis: Inject 1 µL. The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the compound's molecular weight and a fragmentation pattern consistent with its structure.

Relevance in Drug Discovery and Chemical Synthesis

Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs incorporating this halogen.[6] The presence of chlorine can enhance membrane permeability, improve metabolic stability, and facilitate strong binding interactions with protein targets. Molecules featuring the diphenyl ether scaffold are also common in drug discovery due to their combination of rigidity and conformational flexibility.

Given its structure, this compound serves as a valuable intermediate or building block.[7] It can be utilized in the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): The primary amine group is a versatile handle for further chemical modification, allowing for the construction of amides, sulfonamides, or for use in cyclization reactions to form heterocyclic systems.

  • Agrochemicals: Similar aniline derivatives are used in the development of herbicides and pesticides.[7]

  • Advanced Materials: The aromatic nature of the compound makes it a candidate for the synthesis of polymers, dyes, and other functional materials.

Safety and Handling

As a substituted aniline, this compound should be handled with appropriate care in a laboratory setting.

  • Primary Hazard: Classified as an irritant.[2] May cause skin and eye irritation.

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

References

  • This compound | CAS#:16824-53-6 . Chemsrc. Available from: [Link]

  • 5-Chloro-2-(4-chlorophenoxy)aniline . Aldlab Chemicals. Available from: [Link]

  • 5-Chloro-2-(4-chlorophenoxy)aniline . AbacipharmTech. Available from: [Link]

  • This compound hydrochloride (C14H14ClNO2) . PubChemLite. Available from: [Link]

  • 5-Chloro-2-(4-Chlorophenoxy)Aniline Market - Reports and Data . Reports and Data. Available from: [Link]

  • 5-Chloro-2-(o-chlorophenoxy)aniline . SpectraBase. Available from: [Link]

  • 5-Chloro-2,4-dimethoxyaniline | C8H10ClNO2 | CID 66807 . PubChem. Available from: [Link]

  • 5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738 . PubChem. Available from: [Link]

  • 5-Chloro-2,4-disulfamoylaniline | Drug Information, Uses, Side Effects . PharmaCompass.com. Available from: [Link]

  • Reactions of Acetoacetates With Electron-deficient Anilines . Sciforum. Available from: [Link]

  • 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 . PubChem. Available from: [Link]

  • A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. Google Patents.
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  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed. Available from: [Link]

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Solubility of 5-Chloro-2-(4-ethoxyphenoxy)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(4-ethoxyphenoxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key consideration for its application in pharmaceutical research and development. The document outlines the theoretical principles governing its solubility, presents a detailed experimental protocol for its determination, and discusses the interpretation of the resulting data.

Introduction: The Critical Role of Solubility in Drug Development

This compound, with the molecular formula C14H14ClNO2 and a molecular weight of 263.73 g/mol , is an aromatic amine with a complex structure incorporating a chloro-substituent, an ether linkage, and an aniline moiety.[1][2] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of the solubility of this compound in various organic solvents is therefore paramount for its successful development into a viable drug product. This guide provides both a predictive framework based on molecular structure and a practical, step-by-step methodology for the experimental determination of its solubility.

Predicting Solubility: A "Like Dissolves Like" Approach

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3][4] The structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.

The presence of the amine (-NH2) group and the ether (-O-) linkage introduces polarity and the capacity for hydrogen bonding.[3][5] The lone pair of electrons on the nitrogen atom of the amine group can act as a hydrogen bond acceptor, while the hydrogen atoms can act as donors.[6] This suggests potential solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

Conversely, the two aromatic rings and the chloro-substituent contribute to the molecule's non-polar character. This suggests that the compound will also exhibit solubility in non-polar or weakly polar organic solvents such as toluene, benzene, and diethyl ether, which can interact favorably with the non-polar regions of the molecule through van der Waals forces.[3][5]

Given these structural features, it is anticipated that this compound will demonstrate good solubility in a range of organic solvents, with the extent of solubility being dependent on the specific balance of polar and non-polar interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for determining the solubility of a solid compound in an organic solvent.[7] This method, while traditional, is robust and provides reliable equilibrium solubility data.

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation start Weigh excess this compound add_solvent Add a known volume of organic solvent to a vial start->add_solvent combine Add the solid to the solvent add_solvent->combine shake Seal the vial and place in a shaker at a constant temperature combine->shake wait Allow to equilibrate for 24-48 hours shake->wait filter Filter the supernatant to remove undissolved solid wait->filter dilute Dilute the saturated solution with a known volume of solvent filter->dilute hplc Analyze the diluted solution by HPLC dilute->hplc quantify Quantify the concentration using a calibration curve hplc->quantify solubility Calculate the solubility (e.g., in mg/mL or mol/L) quantify->solubility

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Detailed Procedure
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is freely soluble, e.g., methanol or acetonitrile).

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

    • Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation and Equilibration:

    • To a series of vials, add an excess amount of solid this compound. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

    • Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to shake for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Sample Analysis:

    • After the equilibration period, carefully remove the vials from the shaker and allow the undissolved solid to settle.

    • Withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • The resulting concentration is the solubility of this compound in the specific organic solvent at the experimental temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner, typically in a table. This allows for easy comparison of the solubility of this compound in different organic solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Organic SolventDielectric Constant (Polarity)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7[Insert experimental data][Insert experimental data]
Ethanol24.5[Insert experimental data][Insert experimental data]
Acetone20.7[Insert experimental data][Insert experimental data]
Ethyl Acetate6.0[Insert experimental data][Insert experimental data]
Dichloromethane9.1[Insert experimental data][Insert experimental data]
Toluene2.4[Insert experimental data][Insert experimental data]
Hexane1.9[Insert experimental data][Insert experimental data]

The interpretation of this data will provide valuable insights into the types of intermolecular forces that govern the solvation of this compound. High solubility in polar solvents would indicate the dominance of hydrogen bonding and dipole-dipole interactions, while high solubility in non-polar solvents would suggest the importance of van der Waals forces.

Molecular Interactions and Solubility

The solubility of this compound is a result of the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The following diagram illustrates the key intermolecular forces that can occur between this compound and a polar protic solvent like ethanol.

G cluster_solute This compound cluster_solvent Ethanol solute C₁₄H₁₄ClNO₂ solvent CH₃CH₂OH solute->solvent Hydrogen Bonding (N-H···O, N···H-O) Dipole-Dipole Interactions Van der Waals Forces

Caption: Key intermolecular interactions influencing the solubility of this compound in a polar protic solvent.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers and drug development professionals can obtain the critical solubility data necessary for informed decision-making in formulation development, process chemistry, and preclinical studies. The methodologies described herein are designed to ensure scientific integrity and provide a solid foundation for the successful advancement of this compound as a potential therapeutic agent.

References

[7] Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

[8] ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

[9] N.p. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

[3] Filo. (2025, September 9). Why Amine are soluble in organic solvent like alcohol and ether?

[10] N.p. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

[11] Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

[2] Chemsrc. (2025, September 23). This compound | CAS#:16824-53-6.

[5] N.p. (2020, March 4). Amines and Heterocycles.

NCERT. (n.d.). Amines.

[6] Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.

[1] Matrix Scientific. (n.d.). This compound.

[4] Quora. (2018, March 30). Are amines soluble in organic solvents?

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A Technical Guide to the Synthesis of 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(4-ethoxyphenoxy)aniline is a key chemical intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. This guide provides a detailed, in-depth technical overview of a robust and scalable two-step synthesis route for this compound. The methodology is grounded in established chemical principles, beginning with a nucleophilic aromatic substitution (SNAr) to form the diaryl ether core, followed by a chemoselective reduction of a nitro group. This document offers a comprehensive discussion of the reaction mechanisms, step-by-step experimental protocols, safety considerations, and characterization data, designed to equip researchers and drug development professionals with the practical knowledge required for its successful synthesis.

Introduction and Strategic Importance

This compound serves as a critical building block in medicinal chemistry and process development. Its unique trifunctional substitution pattern—comprising an aniline, a chloro group, and a diaryl ether linkage—makes it a versatile precursor for complex molecular architectures. Notably, it is a documented intermediate in the synthesis of several targeted therapeutic agents, including tyrosine kinase inhibitors.

The synthesis of diaryl ethers can be challenging, often requiring harsh conditions or expensive catalysts. The method detailed herein presents an efficient and well-understood pathway that leverages the principles of nucleophilic aromatic substitution, activated by an electron-withdrawing group, which is subsequently converted to the desired aniline functionality.

Retrosynthetic Analysis and Synthesis Strategy

A retrosynthetic analysis of the target molecule, this compound, suggests a logical two-step approach.

G cluster_main Retrosynthetic Analysis Target This compound Intermediate 4-Chloro-1-(4-ethoxyphenoxy)-2-nitrobenzene Target->Intermediate C-N bond formation (Reduction of -NO2) Precursor1 1,4-Dichloro-2-nitrobenzene Intermediate->Precursor1 C-O bond formation (SNAr Reaction) Precursor2 4-Ethoxyphenol Intermediate->Precursor2

Caption: Retrosynthetic disconnection of the target molecule.

  • C-N Bond Formation: The primary amine of the aniline can be obtained from the reduction of a nitro group. This is a highly reliable and common transformation in organic synthesis. The nitro group also serves a crucial dual purpose: it is a precursor to the amine and an activating group for the preceding reaction.

  • C-O Bond Formation (Diaryl Ether): The diaryl ether linkage can be formed via a nucleophilic aromatic substitution (SNAr) reaction. This disconnection leads to two precursors: 4-ethoxyphenol and an activated aryl halide.

Based on this analysis, a robust forward synthesis is proposed:

  • Step 1 (SNAr Reaction): The reaction between 1,4-dichloro-2-nitrobenzene and 4-ethoxyphenol . The nitro group at C2 strongly activates the chlorine atom at the C1 position (ortho position) towards nucleophilic attack by the phenoxide ion.[1][2] The chlorine at C4 is comparatively less activated (meta to the nitro group), ensuring high regioselectivity.[3]

  • Step 2 (Nitro Reduction): The selective reduction of the nitro group in the resulting intermediate, 4-chloro-1-(4-ethoxyphenoxy)-2-nitrobenzene , to yield the final product. This reduction must be chemoselective to preserve the aryl chloride functionality.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Chloro-1-(4-ethoxyphenoxy)-2-nitrobenzene

This step involves a nucleophilic aromatic substitution (SNAr) where the phenoxide of 4-ethoxyphenol displaces the activated chlorine atom on 1,4-dichloro-2-nitrobenzene.

Reaction Scheme: (Image of 1,4-dichloro-2-nitrobenzene reacting with 4-ethoxyphenol in the presence of a base like K2CO3 in DMSO to yield 4-chloro-1-(4-ethoxyphenoxy)-2-nitrobenzene)

Materials and Equipment:

  • 1,4-Dichloro-2-nitrobenzene (reactant)

  • 4-Ethoxyphenol (reactant)

  • Potassium carbonate (K₂CO₃), anhydrous (base)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup

Experimental Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dichloro-2-nitrobenzene (1.0 eq), 4-ethoxyphenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add a sufficient volume of dimethyl sulfoxide (DMSO) to create a stirrable slurry (approx. 3-5 mL per gram of the limiting reagent).

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold water (approx. 10 times the volume of DMSO used). This will precipitate the product.

  • Stir the aqueous slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove DMSO and inorganic salts.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.

Causality and Insights:

  • Choice of Base: Anhydrous potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions.

  • Choice of Solvent: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic.

  • Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction.[4]

  • Workup: Precipitation in water is an effective method for isolating the water-insoluble organic product from the water-soluble solvent (DMSO) and base (K₂CO₃).

Step 2: Synthesis of this compound

This step involves the chemoselective reduction of the nitro group of the intermediate to an amine. While catalytic hydrogenation is an option, a classical and highly reliable method using tin(II) chloride (SnCl₂) is detailed here due to its excellent functional group tolerance (it will not reduce the aryl chloride).[5][6]

Reaction Scheme: (Image of 4-chloro-1-(4-ethoxyphenoxy)-2-nitrobenzene reacting with SnCl2·2H2O in ethanol to yield this compound)

Materials and Equipment:

  • 4-Chloro-1-(4-ethoxyphenoxy)-2-nitrobenzene (reactant)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (reducing agent)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (HCl) (for acidic medium)

  • Sodium hydroxide (NaOH) solution (for basification)

  • Ethyl acetate (extraction solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Experimental Procedure:

  • In a round-bottom flask, suspend 4-chloro-1-(4-ethoxyphenoxy)-2-nitrobenzene (1.0 eq) in ethanol (5-10 mL per gram of nitro compound).

  • Add tin(II) chloride dihydrate (3.0-4.0 eq) to the suspension.

  • Carefully add concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic.

  • After the initial exotherm subsides, heat the mixture to reflux (approx. 78 °C) and maintain for 1-3 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully basify the mixture by adding a cold concentrated aqueous solution of sodium hydroxide (e.g., 6M NaOH) until the pH is >10. Tin hydroxides will precipitate.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of ethanol used).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Causality and Insights:

  • Reducing Agent: Tin(II) chloride is an effective reducing agent for nitroarenes in acidic media.[7] The tin metal itself is the stoichiometric reductant, being oxidized from Sn(II) to Sn(IV).[8]

  • Acidic Medium: The reaction is performed in acidic conditions to protonate the intermediates and prevent side reactions like the formation of azo or azoxy compounds.[7] The initial product is the anilinium chloride salt.

  • Basification: The final workup with a strong base (NaOH) is crucial to deprotonate the anilinium salt and precipitate tin salts, thus liberating the free aniline for extraction into an organic solvent.[7]

Overall Synthesis Workflow and Data Summary

The complete two-step synthesis can be visualized as a clear workflow.

G start_node Precursors: 1,4-Dichloro-2-nitrobenzene 4-Ethoxyphenol step1_node Step 1: SNAr Reaction (K2CO3, DMSO, 120-130°C) start_node->step1_node workup1_node Workup 1: Aqueous Precipitation Filtration & Drying step1_node->workup1_node intermediate_node Intermediate: 4-Chloro-1-(4-ethoxyphenoxy) -2-nitrobenzene workup1_node->intermediate_node step2_node Step 2: Nitro Reduction (SnCl2, EtOH/HCl, Reflux) intermediate_node->step2_node workup2_node Workup 2: Basification & Extraction Purification step2_node->workup2_node final_product Final Product: This compound workup2_node->final_product

Caption: Experimental workflow for the synthesis of the target compound.

Table 1: Summary of Quantitative Data

ParameterStep 1 (SNAr)Step 2 (Nitro Reduction)Overall
Precursors 1,4-Dichloro-2-nitrobenzene, 4-Ethoxyphenol4-Chloro-1-(4-ethoxyphenoxy)-2-nitrobenzene-
Typical Molar Ratio 1.0 : 1.1 (Aryl Halide : Phenol)1.0 : 3.5 (Substrate : SnCl₂)-
Typical Yield 85-95%80-90%68-85%
Purity (Post-Purification) >98% (HPLC)>99% (HPLC)>99% (HPLC)

Safety and Handling

All experimental procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[9][10][11][12]

  • 1,4-Dichloro-2-nitrobenzene: Harmful if swallowed and toxic to aquatic life.[13][14] Avoid inhalation of dust and contact with skin and eyes.[10] It is a suspected carcinogen.[13]

  • 4-Ethoxyphenol: Causes skin and serious eye irritation.[15][16] Avoid breathing dust.[9]

  • DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Tin(II) chloride: Corrosive and may cause sensitization.[5]

  • Concentrated HCl and NaOH: Highly corrosive. Handle with extreme care, ensuring proper PPE is worn. The neutralization step is highly exothermic and should be performed slowly in an ice bath.

Conclusion

This guide outlines a reliable and scalable two-step synthesis for this compound. The chosen pathway, proceeding through a regioselective SNAr reaction followed by a chemoselective nitro group reduction, is based on well-established and high-yielding transformations. By providing detailed protocols and explaining the chemical principles behind each step, this document serves as a valuable resource for chemists in the pharmaceutical and fine chemical industries engaged in the synthesis of complex molecular targets.

References

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  • ResearchGate. (n.d.). Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. Retrieved from [Link]

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  • OECD SIDS. (1996). BENZENE, 1,4-DICHLORO-2-NITRO-. Retrieved from [Link]

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  • Google Patents. (n.d.). US4265834A - Process for the catalytic hydrogenation of nitrobenzene.
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  • ResearchGate. (n.d.). Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline.... Retrieved from [Link]

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  • PubChemLite. (n.d.). This compound hydrochloride (C14H14ClNO2). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]

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  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
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Unlocking the Therapeutic Potential of Substituted Phenoxyanilines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. Substituted phenoxyanilines have undoubtedly earned this distinction. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core research applications of this versatile chemical class. We will explore their synthesis, mechanisms of action, and therapeutic potential across oncology, infectious diseases, and beyond, providing not just protocols, but the scientific rationale that underpins them. Our aim is to equip you with the foundational knowledge and practical methodologies to effectively harness the potential of substituted phenoxyanilines in your own research endeavors.

I. The Synthetic Landscape: Crafting the Phenoxyaniline Core

The biological activity of substituted phenoxyanilines is intrinsically linked to their molecular architecture. The ability to strategically introduce a variety of substituents onto both the phenoxy and aniline rings allows for the fine-tuning of their pharmacological properties. The two primary synthetic routes to the phenoxyaniline core are the Ullmann condensation and nucleophilic aromatic substitution.

Ullmann Condensation: A Classic Approach to C-O Bond Formation

The Ullmann condensation is a cornerstone of phenoxyaniline synthesis, facilitating the formation of the diaryl ether linkage.[1] This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol in the presence of a base.[2]

Conceptual Workflow for Ullmann Condensation:

G ArylHalide Aryl Halide Reaction Reaction Mixture ArylHalide->Reaction Phenol Phenol Phenol->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Copper Copper Catalyst (e.g., CuI, Cu powder) Copper->Reaction Solvent High-Boiling Polar Solvent (e.g., DMF, NMP) Solvent->Reaction Heat Heat (High Temperature) Heat->Reaction Product Substituted Phenoxyaniline Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure Substituted Phenoxyaniline Purification->FinalProduct

Caption: General workflow for Ullmann condensation synthesis.

Experimental Protocol: Synthesis of a Generic Substituted Phenoxyaniline via Ullmann Condensation

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the substituted phenol (1.0 eq), the substituted aryl halide (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants.

  • Reaction: Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted phenoxyaniline.

Nucleophilic Aromatic Substitution (SNAr): A Versatile Alternative

Nucleophilic aromatic substitution offers another robust method for synthesizing phenoxyanilines, particularly when the aryl halide is activated by electron-withdrawing groups.[3]

Experimental Protocol: Synthesis of 4-Phenoxyaniline

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) and potassium carbonate (1.5 eq) in dimethyl sulfoxide (DMSO).

  • Addition of Aryl Halide: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water. The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol to yield 4-(4-nitrophenoxy)aniline.

  • Reduction of the Nitro Group: The nitro-substituted intermediate is then reduced to the corresponding aniline. A common method is to dissolve the compound in ethanol and add stannous chloride dihydrate (SnCl2·2H2O) and concentrated hydrochloric acid. The mixture is refluxed for several hours. After cooling, the pH is adjusted with a base (e.g., NaOH) and the product is extracted, dried, and purified.[4]

II. Therapeutic Frontiers: Phenoxyanilines in Drug Discovery

The true power of the substituted phenoxyaniline scaffold lies in its diverse range of biological activities. By strategically modifying the substituents, researchers have developed potent inhibitors of key cellular targets implicated in cancer, bacterial infections, and other diseases.

Kinase Inhibition: A Dominant Application in Oncology

A significant body of research on substituted phenoxyanilines has focused on their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[6] A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK (MAP Kinase Kinase), a key component of this pathway.[5] The structure-activity relationship (SAR) for this class of compounds highlights the importance of specific substitutions on the quinoline and phenoxy rings for achieving high inhibitory potency.[7]

Table 1: SAR of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors

Compound IDR6R7Aniline SubstitutionMEK IC50 (nM)Reference
1aOCH3OCH34-H25[5]
1bOCH3OCH34-F15[5]
1cOCH3OCH34-Cl12[5]

Signaling Pathway: MEK Inhibition in the MAPK/ERK Cascade

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation Phenoxyaniline Substituted Phenoxyaniline (MEK Inhibitor) Phenoxyaniline->MEK Inhibition

Caption: Inhibition of MEK by substituted phenoxyanilines.

Another important class of phenoxyaniline-related compounds is the 4-phenoxyquinoline derivatives, which have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[8] Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases.[9]

Table 2: SAR of 4-Phenoxyquinoline Derivatives as PDGFR Inhibitors

Compound IDPhenoxy R4 SubstitutionPDGFr Autophosphorylation IC50 (µM)EGFr Autophosphorylation IC50 (µM)Reference
Ki6783 (1)H0.13>100[9]
Ki6896 (2)Benzoyl0.31>100[9]
Ki6945 (3)Benzamide0.050>100[9]
Antibacterial Applications: A Renewed Hope Against Resistance

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Substituted phenoxyanilines have shown promise in this area, with several derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[10]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Phenoxazine Derivatives

CompoundBacillus subtilis (µg/mL)Escherichia coli (µg/mL)Reference
5e20>100[11]
5g>10020[11]
Anticancer Activity: Beyond Kinase Inhibition

The anticancer properties of substituted phenoxyanilines are not limited to kinase inhibition. Some derivatives exert their cytotoxic effects through other mechanisms, such as inducing apoptosis and cell cycle arrest.[12]

Table 4: In Vitro Anticancer Activity of Selected Phenoxyaniline Derivatives

CompoundCell LineIC50 (µM)Reference
3dHepG238.82[3]
3fHepG225.40[3]
3gA54924.81[3]
11NCI-H2260.94[11]
11MDA-MB-2310.04[11]
11SF-295<0.01[11]

III. Essential Methodologies: A Practical Guide

To facilitate the exploration of substituted phenoxyanilines in your research, this section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[13][14]

Experimental Workflow for In Vitro Kinase Assay:

G CompoundPrep Prepare Serial Dilutions of Substituted Phenoxyaniline Incubation1 Incubate with Inhibitor CompoundPrep->Incubation1 ReactionSetup Set up Kinase Reaction: - Kinase - Substrate - ATP ReactionSetup->Incubation1 KinaseReaction Initiate Kinase Reaction Incubation1->KinaseReaction Incubation2 Incubate at 30°C KinaseReaction->Incubation2 ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubation2->ADP_Glo Incubation3 Incubate at RT ADP_Glo->Incubation3 DetectionReagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubation3->DetectionReagent Incubation4 Incubate at RT DetectionReagent->Incubation4 Luminescence Measure Luminescence Incubation4->Luminescence DataAnalysis Data Analysis (Calculate IC50) Luminescence->DataAnalysis

Caption: Luminescence-based in vitro kinase assay workflow.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add the diluted test compound to the wells and incubate for a short period to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in a liquid medium.[15][16][17][18]

Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[9][19][20][21]

Protocol:

  • Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton Agar) and uniformly spread a standardized bacterial inoculum over the surface.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a known concentration of the test compound solution to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.[7][22][23]

Experimental Workflow for MTT Assay:

G CellSeeding Seed Cells in a 96-well Plate Incubation1 Incubate for 24h CellSeeding->Incubation1 CompoundTreatment Treat Cells with Serial Dilutions of Substituted Phenoxyaniline Incubation1->CompoundTreatment Incubation2 Incubate for 24-72h CompoundTreatment->Incubation2 AddMTT Add MTT Reagent Incubation2->AddMTT Incubation3 Incubate for 2-4h (Formazan Formation) AddMTT->Incubation3 Solubilization Add Solubilization Solution (e.g., DMSO) Incubation3->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance DataAnalysis Data Analysis (Calculate IC50) Absorbance->DataAnalysis

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

IV. Future Directions and Emerging Applications

The research landscape for substituted phenoxyanilines continues to expand. Beyond their established roles in oncology and bacteriology, emerging evidence suggests their potential as:

  • Antiviral Agents: Some quinoxaline derivatives, which share structural similarities with certain phenoxyanilines, have shown promise as antiviral agents.[24][25][26]

  • Anti-inflammatory Agents: Phenoxyaniline derivatives have been investigated for their ability to modulate inflammatory pathways.[27]

  • Materials Science: The unique electronic properties of phenoxazine-containing polymers, which are related to phenoxyanilines, make them interesting candidates for applications in organic electronics.[2]

V. Conclusion: A Scaffold of Enduring Promise

Substituted phenoxyanilines represent a remarkably versatile and enduringly promising scaffold in the pursuit of novel therapeutics and functional materials. Their synthetic tractability, coupled with their diverse biological activities, ensures their continued relevance in drug discovery and beyond. This guide has provided a comprehensive overview of their synthesis, key research applications, and the practical methodologies required to explore their potential. As our understanding of complex biological pathways deepens, the strategic design and synthesis of new phenoxyaniline derivatives will undoubtedly unlock even more exciting therapeutic opportunities.

References

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-Chloro-2-(4-ethoxyphenoxy)aniline in Modern Arylamine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, arylamines are foundational building blocks. However, their application is nuanced, as the simple aniline core can be associated with metabolic liabilities.[1][2] The strategic functionalization of the aniline ring is therefore paramount to developing safe and effective therapeutics. 5-Chloro-2-(4-ethoxyphenoxy)aniline represents a highly valuable, pre-functionalized building block designed to address these challenges. Its structure incorporates a diaryl ether linkage, a common motif in bioactive molecules, and a specific chlorine substitution pattern that modulates its electronic and pharmacokinetic properties.

This document serves as a technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound. We will delve into its core applications, particularly in the synthesis of kinase inhibitors, and provide detailed, field-proven protocols that underscore the rationale behind each experimental step. The primary focus is its role as a key nucleophile in the construction of heterocyclic scaffolds that are central to many targeted therapies.[3][4][5]

Physicochemical Properties and Handling

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 16824-53-6[6]
Molecular Formula C₁₄H₁₄ClNO₂[6]
Molecular Weight 263.73 g/mol [6]
Appearance Off-white to light brown solid-
Solubility Soluble in DMSO, Methanol, Dichloromethane-
Storage Store at 2-8°C, protect from light and moisture-

Safety & Handling: this compound is classified as an irritant.[6] Standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Synthesis of Kinase Inhibitor Scaffolds

A predominant application of this arylamine is in the synthesis of protein kinase inhibitors. Many potent inhibitors targeting enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR) and Anaplastic Lymphoma Kinase (ALK) are ATP-competitive and rely on a heterocyclic core (e.g., pyrimidine, quinazoline) that binds to the "hinge" region of the kinase's ATP-binding pocket.[3][4][7] The aniline nitrogen of the building block is critical, as it typically forms a key hydrogen bond with a backbone amide in this hinge region.

This compound is an ideal precursor for this purpose. It is commonly coupled with an electrophilic, halogenated heterocycle via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atoms in heterocycles like pyrimidine renders the carbon atoms attached to halogen substituents highly electrophilic and susceptible to nucleophilic attack.

The following workflow diagram illustrates this general synthetic strategy.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification cluster_end Product Aniline This compound Reaction S(N)Ar Reaction (Solvent, Base) Aniline->Reaction Heterocycle Dichloropyrimidine Heterocycle->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Mono-aminated Pyrimidine Scaffold (Further Functionalization Possible) Purification->Product

Caption: General workflow for synthesizing a kinase inhibitor scaffold.

Protocol 1: Synthesis of N-(5-Chloro-2-(4-ethoxyphenoxy)phenyl)-2-chloropyrimidin-4-amine

This protocol details a representative SNAr reaction to synthesize a key intermediate for kinase inhibitor development. The reaction selectively substitutes one chlorine atom on the pyrimidine ring.

Principle and Mechanistic Rationale The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The aniline nitrogen acts as the nucleophile, attacking the electron-deficient C4 position of 2,4-dichloropyrimidine. This position is generally more reactive than the C2 position. The reaction requires a non-nucleophilic organic base to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion. Isopropanol is a common solvent as it effectively dissolves the reactants and has a suitable boiling point for the reaction.

G cluster_mech S(N)Ar Mechanism Reactants Aniline + Dichloropyrimidine Attack Nucleophilic Attack (Aniline N on Pyrimidine C4) Reactants->Attack Step 1 Intermediate Meisenheimer Complex (Negative charge delocalized) Attack->Intermediate Step 2 Loss Loss of Leaving Group (Chloride ion departs) Intermediate->Loss Step 3 Product Final Product + HCl Loss->Product Step 4

Caption: Simplified representation of the S(N)Ar reaction mechanism.

Materials and Reagents

  • This compound (1.0 eq, 2.64 g)

  • 2,4-Dichloropyrimidine (1.05 eq, 1.56 g)

  • N,N-Diisopropylethylamine (DIEA) (2.0 eq, 3.5 mL)

  • Isopropanol (IPA), anhydrous (50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexane)

Step-by-Step Experimental Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol, 1.0 eq).

  • Solvent Addition: Add 50 mL of anhydrous isopropanol to the flask and stir until the aniline is fully dissolved.

  • Reagent Addition: Add 2,4-dichloropyrimidine (10.5 mmol, 1.05 eq) to the solution, followed by the dropwise addition of DIEA (20.0 mmol, 2.0 eq).

    • Causality Insight: DIEA is a bulky, non-nucleophilic base. It efficiently scavenges the HCl produced without competing with the aniline nucleophile, thereby preventing unwanted side reactions and improving yield.

  • Heating and Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C). Maintain a gentle reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 2 hours. A typical mobile phase is 30% Ethyl Acetate in Hexane. The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting aniline.

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Often, the product will precipitate out of the isopropanol upon cooling.

  • Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold isopropanol (2 x 10 mL) to remove residual reactants and DIEA hydrochloride salt. Dry the product under vacuum.

  • Workup (if no precipitate forms): If the product remains in solution, concentrate the reaction mixture under reduced pressure to obtain a crude oil or solid.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to isolate the pure mono-substituted product.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Future Perspectives and Advanced Applications

The product synthesized in Protocol 1, N-(5-Chloro-2-(4-ethoxyphenoxy)phenyl)-2-chloropyrimidin-4-amine, is not an endpoint but a versatile intermediate. The remaining chlorine atom at the C2 position of the pyrimidine ring is now activated and can be displaced by a second nucleophile in a subsequent SNAr reaction. This allows for the systematic introduction of various side chains, enabling the construction of a chemical library for Structure-Activity Relationship (SAR) studies to optimize kinase selectivity and potency.[4]

Beyond SNAr, the amine functionality of this compound can participate in a wide range of transformations central to arylamine chemistry, including:

  • Buchwald-Hartwig and Ullmann Couplings: For the formation of C-N bonds with aryl halides or pseudohalides.[8][9][10]

  • Amide Bond Formation: Reaction with carboxylic acids or acyl chlorides to form amides, another important class of bioactive molecules.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.[8]

The strategic design of this compound makes it a powerful tool in the arsenal of the modern medicinal chemist, facilitating efficient access to complex molecular architectures with high therapeutic potential.

References

  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

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  • Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. National Center for Biotechnology Information (PMC). [Link]

  • Product Class 32: N-Haloarylamines. Thieme Chemistry. [Link]

  • Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)... (LDK378). PubMed. [Link]

  • Product Class 28: Arylamines. Thieme Chemistry. [Link]

  • A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Figshare. [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed Central. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

  • (PDF) Synthesis of Schiff Bases of Acetophenone with Aniline and its Different Chloro-Substituted Derivatives, and Study of their Antioxidant, Enzyme Inhibitory and Antimicrobial Properties. ResearchGate. [Link]

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5-Chloro-2-(4-ethoxyphenoxy)aniline: A Versatile Precursor for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 5-Chloro-2-(4-ethoxyphenoxy)aniline as a strategic building block for the synthesis of diverse heterocyclic scaffolds. The unique architecture of this diaryl ether amine, featuring a nucleophilic amino group ortho to a phenoxy moiety and a strategically placed chlorine atom, offers multiple avenues for constructing high-value heterocycles. This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol choices. We present detailed, field-tested protocols for the synthesis of substituted phenoxazines and quinolones, complete with mechanistic insights and workflow visualizations, empowering researchers to leverage this versatile intermediate in their discovery programs.

Introduction: The Strategic Value of a Multifunctional Building Block

In modern drug discovery, the efficiency of synthesizing novel chemical matter is paramount. The selection of starting materials, or building blocks, dictates the accessible chemical space and the feasibility of creating libraries of drug-like molecules.[1][2] this compound is an exemplary building block, possessing a confluence of functional groups that can be selectively addressed to yield complex heterocyclic systems.

Anilines are foundational precursors in pharmaceutical synthesis; however, their metabolic profiles can sometimes lead to toxicity.[3] The specific substitution pattern of this compound—a diaryl ether—provides a scaffold that can lead to more complex, rigid, and potentially metabolically stable final compounds. The presence of a chlorine atom is also a common feature in many FDA-approved drugs, where it can modulate pharmacokinetic properties or serve as a handle for further functionalization.[4][5]

This guide will explore the practical applications of this precursor in constructing key heterocyclic cores, including phenoxazines and quinolones, which are prevalent in numerous biologically active compounds.

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is essential for safe handling and effective reaction planning.

PropertyValueReference
IUPAC Name 5-chloro-2-(4-ethoxyphenoxy)benzenamine[6]
CAS Number 1052533-42-2 (for hydrochloride salt)[7][8]
Molecular Formula C₁₄H₁₄ClNO₂[6]
Molecular Weight 263.72 g/mol [6]
Appearance Typically an off-white to brown solidN/A
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane)N/A

Safety & Handling: this compound should be handled in a well-ventilated fume hood. As with most aromatic amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Avoid inhalation of dust and contact with skin and eyes.

Core Reactivity and Synthetic Rationale

The synthetic utility of this compound is dictated by its primary reactive center: the aniline amino group (-NH₂).

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, readily participating in reactions with electrophiles such as aldehydes, ketones, acyl chlorides, and β-ketoesters.

  • Cyclization Potential: The ortho-relationship between the amino group and the bulky phenoxy substituent is the key to forming tricyclic systems like phenoxazines through intramolecular cyclization strategies.

  • Electronic Influence: The chlorine atom is an electron-withdrawing group, which slightly attenuates the basicity and nucleophilicity of the aniline. This can be advantageous in controlling reactivity and preventing unwanted side reactions like polysubstitution, a common issue with highly activated anilines.[9]

Application 1: Synthesis of Substituted Phenoxazines via Intramolecular C-N Coupling

Phenoxazines are a class of tricyclic heterocycles that form the core of various dyes, redox indicators, and pharmacologically active molecules with anticancer and antimalarial properties.[10] The 2-phenoxyaniline substructure is an ideal precursor for their synthesis via an intramolecular oxidative C-N bond formation.

Causality of the Experimental Design

The chosen protocol relies on a palladium-catalyzed intramolecular Buchwald-Hartwig amination. This reaction is one of the most powerful methods for forming aryl C-N bonds.

  • Catalyst: A palladium catalyst (e.g., Pd₂(dba)₃) is used to facilitate the oxidative addition into the C-H bond (or a pre-functionalized C-X bond) of the phenoxy ring and the subsequent reductive elimination to form the C-N bond.

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical. It stabilizes the palladium center, promotes the desired catalytic cycle, and prevents catalyst decomposition.

  • Base: A strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄) is required to deprotonate the aniline nitrogen, making it a more active nucleophile for the coupling reaction.

G start This compound reagents Pd₂(dba)₃ (cat.) XPhos (cat.) Cs₂CO₃ (base) Toluene, 110 °C start->reagents product Substituted Phenoxazine Product reagents->product Intramolecular C-N Coupling

Caption: Workflow for Phenoxazine Synthesis.

Protocol 1: Palladium-Catalyzed Synthesis of a Phenoxazine Derivative
  • Vessel Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.05 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the palladium catalyst is oxygen-sensitive.

  • Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the aniline) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired phenoxazine product.

Application 2: Synthesis of Substituted Quinolones via Conrad-Limpach Reaction

The quinolone and 4-quinolone motifs are cornerstones of medicinal chemistry, most notably recognized for their widespread use as antibacterial agents. The Conrad-Limpach synthesis provides a reliable route to 4-quinolones by reacting an aniline with a β-ketoester, followed by a high-temperature cyclization.[11]

Causality of the Experimental Design

This two-step synthesis is a classic example of controlled condensation followed by thermal cyclization.

  • Step 1 (Condensation): The initial reaction between the aniline and a β-ketoester (e.g., ethyl acetoacetate) forms a β-aminoacrylate intermediate. A catalytic amount of acid (like p-toluenesulfonic acid) is often used to protonate the keto-carbonyl, making it more electrophilic and accelerating the condensation. This step is typically performed at moderate temperatures to favor the kinetic product.

  • Step 2 (Cyclization): The β-aminoacrylate is heated to a high temperature (often >200 °C) in a high-boiling solvent like Dowtherm A or diphenyl ether. This thermal energy overcomes the activation barrier for the intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation), where the enamine attacks the aniline ring to form the new six-membered ring, yielding the 4-quinolone after tautomerization.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A Aniline + β-Ketoester B β-Aminoacrylate Intermediate A->B p-TSA (cat.) Toluene, Reflux C 4-Quinolone Product B->C Dowtherm A ~250 °C

Caption: Conrad-Limpach Quinolone Synthesis Workflow.

Protocol 2: Two-Step Synthesis of a 4-Quinolone Derivative

Step A: Synthesis of the β-Aminoacrylate Intermediate

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq.), ethyl acetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.) in toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is formed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-aminoacrylate intermediate, which can often be used in the next step without further purification.

Step B: Thermal Cyclization to the 4-Quinolone

  • Setup: Place the crude intermediate from Step A into a high-temperature reaction flask containing a high-boiling solvent such as Dowtherm A.

  • Reaction: Heat the mixture to approximately 250 °C with stirring. The reaction is often accompanied by the evolution of ethanol. Maintain this temperature for 30-60 minutes.

  • Isolation: Carefully cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent like hexanes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with hexanes to remove the high-boiling solvent. The crude quinolone can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Conclusion

This compound is a powerful and versatile building block for constructing heterocyclic systems of high value to the pharmaceutical and materials science industries. Its well-defined reactive sites allow for the strategic and controlled synthesis of complex molecules like phenoxazines and quinolones. The protocols detailed in this guide are designed to be robust and reproducible, providing a solid foundation for researchers to explore the vast synthetic potential of this intermediate. By understanding the chemical principles behind these transformations, scientists can better troubleshoot reactions and adapt these methods to create novel libraries of compounds for next-generation drug discovery.

References

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  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Heliyon.
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  • Erian, A. W., & Fadda, A. A. (2007). Reactions of Acetoacetates With Electron-deficient Anilines. Molbank.
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  • ResearchGate. (n.d.). Synthesis of aniline building block. Reagents and conditions.
  • Semantic Scholar. (n.d.). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines.
  • Beilstein Journals. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
  • Futurity.org. (2018, December 6). New drug 'building block' won't damage your liver.
  • Patil, S. D., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry.
  • L.A. T., et al. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry.
  • G. R., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • Zhou, Y., Wang, Y., & He, Y. (2021). Electrocatalytic Synthesis of Phenoxazinones by Cyclization Reaction. Journal of Organic Chemistry Research.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Aniline Derivative

5-Chloro-2-(4-ethoxyphenoxy)aniline is a key structural motif in the development of novel pharmaceuticals and advanced organic materials. Its unique combination of a reactive aryl chloride, a nucleophilic amine, and a bulky phenoxy ether linkage presents both opportunities and challenges for synthetic chemists. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the functionalization of this molecule, enabling the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] This guide provides in-depth technical insights and detailed protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions with this compound, empowering researchers to harness its full synthetic potential.

The reactivity of the aryl chloride in this compound is influenced by the electron-donating nature of the aniline and phenoxy groups. This can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl chlorides.[3] Consequently, the selection of an appropriate palladium catalyst and, crucially, the supporting ligand is paramount for achieving high efficiency and selectivity in these transformations.[4][5] This application note will delve into the rationale behind the selection of specific catalytic systems for each reaction type.

I. Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the coupling of an aryl halide with an organoboron reagent.[6][7] For a substrate like this compound, this reaction opens avenues for the introduction of a wide array of aryl and heteroaryl substituents.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7][8] The oxidative addition is often the rate-determining step, particularly with less reactive aryl chlorides.[7][9]

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Ar-R Ar-R Ar-Cl Ar-Cl R-B(OR)2 R-B(OR)2

Figure 1: General Catalytic Cycle for the Suzuki-Miyaura Coupling.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL). Stir for 10 minutes at room temperature.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add toluene (8 mL) and degassed water (1 mL) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Optimization and Considerations
ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(II) and Pd(0) precursors that are readily reduced in situ to the active Pd(0) species.[1]
Ligand Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos)These bulky, electron-rich ligands promote the oxidative addition of the aryl chloride and stabilize the monoligated Pd(0) species, which is highly active.[4][5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong base is required to facilitate the transmetalation step. The choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, THF (often with water)Aprotic solvents are generally preferred. The addition of water can sometimes accelerate the reaction.[6]
Temperature 80-110 °CElevated temperatures are typically necessary to overcome the activation barrier for the oxidative addition of the aryl chloride.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[10][11] This reaction is particularly useful for extending the molecular framework of this compound by introducing new nitrogen-containing functionalities.

Mechanistic Insights

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[12] The key steps are oxidative addition, amine coordination and deprotonation to form a palladium amido complex, and reductive elimination to form the C-N bond.[12]

Buchwald_Hartwig_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R'' Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-NR'R'' Amine Coordination & Deprotonation (R'R''NH + Base) Ar-Pd(II)-NR'R''->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Ar-NR'R'' Ar-NR'R'' Ar-Cl Ar-Cl R'R''NH R'R''NH

Figure 2: General Catalytic Cycle for the Buchwald-Hartwig Amination.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Xantphos (0.024 mmol, 1.2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.

  • Add a stir bar, this compound (1.0 mmol, 1.0 equiv), and toluene (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Considerations for Buchwald-Hartwig Amination
ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Readily available and effective palladium precursors.[2]
Ligand Xantphos, BINAP, Josiphos-type ligandsBidentate phosphine ligands are often effective in preventing catalyst decomposition and promoting reductive elimination.[10]
Base NaOtBu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is crucial for the deprotonation of the amine.[13]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are essential to prevent unwanted side reactions.
Temperature 80-120 °CThermal energy is typically required to drive the reaction to completion.

III. Mizoroki-Heck Reaction: Olefin Functionalization

The Mizoroki-Heck reaction provides a method for the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[14] This reaction allows for the introduction of vinyl groups onto the this compound core, which can serve as versatile handles for further synthetic transformations.[9]

Mechanistic Overview

The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion of the olefin into the Pd-aryl bond, and β-hydride elimination to release the product and a palladium hydride species.[3][14] The base then regenerates the Pd(0) catalyst from the palladium hydride.

Heck_Reaction_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Alkene-Complex Ar-Pd(II)-Cl(L2)(Alkene) Ar-Pd(II)-Cl(L2)->Alkene-Complex Alkene Coordination Migratory-Insertion R-CH(PdL2Cl)-CH2-Ar Alkene-Complex->Migratory-Insertion Migratory Insertion HPdClL2 HPdClL2 Migratory-Insertion->HPdClL2 β-Hydride Elimination (+ Ar-CH=CHR) Substituted_Alkene Ar-CH=CHR HPdClL2->Pd(0)L2 Base Ar-Cl Ar-Cl Alkene Alkene

Figure 3: General Catalytic Cycle for the Mizoroki-Heck Reaction.

Protocol: Mizoroki-Heck Reaction of this compound with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).

  • Add n-butyl acrylate (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the tube and heat to 120 °C for 24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Critical Parameters for the Heck Reaction
ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, PdCl₂Common and effective palladium precursors for Heck reactions.[9][15]
Ligand PPh₃, P(o-tol)₃, Herrmann's catalystThe choice of ligand can influence the regioselectivity of the olefin insertion. Bulky phosphines are often employed.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to regenerate the Pd(0) catalyst.[14]
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are typically used for Heck reactions.[16]
Temperature 100-140 °CHigh temperatures are generally necessary to promote the reaction.

IV. Troubleshooting and Further Considerations

  • Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. For Suzuki and Buchwald-Hartwig reactions, ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

  • Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can be an issue. This can sometimes be minimized by adjusting the base or using a different palladium precursor. In Heck reactions, isomerization of the double bond in the product can occur.

  • Purification: The products of these reactions may have similar polarities to the starting materials or byproducts, necessitating careful purification by column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthetic elaboration of this compound. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve efficient and selective formation of new C-C and C-N bonds. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions in the synthesis of novel compounds for drug discovery and materials science.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
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  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Modern Synthesis

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, offering a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are crucial structural components in a wide range of pharmaceuticals, agrochemicals, and functional materials.[1][3] The reaction's broad substrate scope and tolerance for various functional groups have established it as an indispensable tool in both academic research and industrial drug development.[1][2]

These application notes provide a detailed guide for the Buchwald-Hartwig amination of 5-Chloro-2-(4-ethoxyphenoxy)aniline. Aryl chlorides, such as the target substrate, are known to be challenging partners in this transformation due to the inherent strength of the C-Cl bond.[1][4] However, the advent of sophisticated catalyst systems, particularly those utilizing bulky, electron-rich phosphine ligands, has enabled efficient coupling with these less reactive substrates.[1][5] This document outlines optimized reaction conditions, a step-by-step protocol, and key considerations to guide researchers in the successful synthesis of N-arylated derivatives of this compound.

Reaction Principle: Unraveling the Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, a base, an aryl halide, and an amine.[6][7] The generally accepted mechanism, particularly with bulky monophosphine ligands, involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate.[8][9]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. Subsequently, the base facilitates the deprotonation of the amine, forming a palladium-amido complex.[8][10]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

The efficiency of this catalytic cycle is highly dependent on the judicious choice of ligand, base, solvent, and reaction temperature, all of which must be carefully optimized for a given set of substrates.[11][12]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L->Oxidative_Addition Ar-Cl Pd(II)_Complex Pd(II) Intermediate (L)Pd(Ar)(Cl) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination R'R''NH, Base Pd_Amido_Complex Pd-Amido Complex (L)Pd(Ar)(NR'R'') Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. This should be regarded as a starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Biarylphosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) (0.03 mmol, 3.0 mol%)[5]

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)[13]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane) (5 mL)[14]

Procedure:

  • Reaction Setup: In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the biarylphosphine ligand, and sodium tert-butoxide.[15]

  • Solvent and Reagent Addition: Seal the vial with a PTFE-lined cap. Remove the vial from the glovebox and add the anhydrous, degassed solvent via syringe. Subsequently, add the amine coupling partner via syringe. If the amine is a solid, it should be added in the glovebox along with the other solid reagents.[15]

  • Reaction Execution: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).[8][13]

  • Monitoring: Stir the reaction mixture vigorously for the designated time (typically 12-24 hours). Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solvent & Amine setup->reagents reaction Heat & Stir (80-110 °C) reagents->reaction monitoring Monitor Progress (TLC, GC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench & Extract monitoring->workup Complete purification Column Chromatography workup->purification end End (Pure Product) purification->end

Figure 2: A flowchart outlining the key steps of the experimental workflow.

Quantitative Data Summary

The following table provides a summary of the recommended stoichiometry and reaction parameters. These values can be used as a starting point for optimization.

ComponentStoichiometry (equiv.)Molar Amount (for 1 mmol scale)Purpose
This compound1.01.0 mmolAryl Halide Substrate
Amine1.21.2 mmolNucleophile
Palladium Precatalyst (e.g., Pd₂(dba)₃)0.0150.015 mmolCatalyst Source
Ligand (e.g., XPhos)0.030.03 mmolStabilizes Catalyst
Base (e.g., NaOtBu)2.02.0 mmolDeprotonates Amine
Solvent (e.g., Toluene)-5 mLReaction Medium
Parameter Value Notes
Temperature80-110 °CMay require optimization
Reaction Time12-24 hMonitor for completion
Troubleshooting and Key Considerations

Low or No Product Yield:

  • Inactive Catalyst: Ensure the use of a high-quality palladium precatalyst. The active Pd(0) species must be efficiently generated.[15] Modern palladacycle precatalysts (e.g., G3 or G4) can be more effective than traditional sources like Pd(OAc)₂.[15]

  • Inappropriate Ligand Choice: The selection of the phosphine ligand is critical and substrate-dependent. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[15]

  • Incorrect Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[13] For substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures.[15][16]

Side Reactions:

  • Hydrodehalogenation: This side reaction, where the aryl chloride is reduced to the corresponding arene, can compete with the desired amination. Optimizing the reaction conditions, particularly the choice of ligand and base, can minimize this pathway.[6]

  • Homocoupling: Dimerization of the aryl halide can sometimes be observed. Adjusting the catalyst loading and reaction temperature can often mitigate this issue.[15]

Conclusion

The Buchwald-Hartwig amination of this compound provides a robust and reliable method for the synthesis of a diverse range of N-arylated derivatives. The success of this transformation hinges on the careful selection and optimization of the catalyst system, base, and solvent. By following the detailed protocols and considering the key insights provided in these application notes, researchers can effectively utilize this powerful synthetic tool to advance their research and development efforts.

References
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. (2005). Synlett, 2005(1), 81-84. Retrieved January 17, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020, December 11). ACS Catalysis, 10(24), 14595-14603. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 17, 2026, from [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. (2016). Dalton Transactions, 45(29), 11658-11661. Retrieved January 17, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2007). Organic Process Research & Development, 11(4), 660-664. Retrieved January 17, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses, 101, 438-459. Retrieved January 17, 2026, from [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020, February 11). Organic Process Research & Development, 24(2), 241-246. Retrieved January 17, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved January 17, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Retrieved January 17, 2026, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

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Application Notes & Protocols for the Suzuki-Miyaura Coupling of 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Key Biaryl Scaffolds in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern medicinal chemistry, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application is particularly impactful in the synthesis of biaryl and heteroaryl structures, which are privileged motifs in a multitude of clinically significant molecules.[2][3] This guide focuses on a substrate of increasing interest in pharmaceutical research: 5-Chloro-2-(4-ethoxyphenoxy)aniline . The strategic coupling of this molecule opens avenues for novel derivatives with potential therapeutic applications.

However, the structure of this compound presents a distinct set of challenges for the synthetic chemist. The presence of an aryl chloride necessitates a highly active catalyst system to overcome the strong C-Cl bond, a task more demanding than with corresponding bromides or iodides.[4][5] Furthermore, the electron-rich nature of the aniline ring and the presence of a potentially coordinating free amine group require careful selection of catalyst, ligand, and reaction conditions to prevent catalyst inhibition and ensure efficient coupling.[6][7]

This document provides a detailed examination of two robust protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice, ensuring a comprehensive and reproducible methodology for researchers in drug development.

Understanding the Substrate: Key Chemical Features

The successful functionalization of this compound via Suzuki-Miyaura coupling hinges on a nuanced understanding of its electronic and steric properties.

  • Aryl Chloride: The primary challenge is the inertness of the C-Cl bond. Oxidative addition to a palladium(0) center is the rate-limiting step in the catalytic cycle for aryl chlorides.[5] Overcoming this requires highly active, electron-rich, and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the formation of the active catalytic species.[8][9]

  • Electron-Rich Aniline Moiety: The aniline and ethoxyphenoxy groups are electron-donating, which can further decrease the reactivity of the aryl chloride towards oxidative addition.

  • Unprotected Amine: The free amine group (-NH2) possesses a lone pair of electrons that can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of undesired side products.[7] The choice of a suitable pre-catalyst and ligand system is crucial to mitigate this effect.

Experimental Workflow Overview

The general workflow for the Suzuki-Miyaura coupling of this compound is a multi-step process requiring careful execution under an inert atmosphere to ensure catalyst activity and reproducibility.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Reagent Preparation (Substrate, Boronic Acid, Base, Solvent) setup Reaction Setup (Inert Atmosphere) prep_reagents->setup prep_catalyst Catalyst System (Pd Pre-catalyst, Ligand) prep_catalyst->setup addition Reagent Addition setup->addition heating Heating & Stirring addition->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring quench Quenching monitoring->quench Upon Completion extraction Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization

Figure 1: General experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: Buchwald Ligand-Based System for High Reactivity

This protocol employs a highly active palladium pre-catalyst in conjunction with a bulky, electron-rich biaryl phosphine ligand from the Buchwald group, which is well-suited for challenging aryl chlorides.[8][9]

Rationale for Component Selection:
  • Catalyst System (SPhos Pd G3): The use of a third-generation (G3) pre-catalyst offers significant advantages. These complexes are air- and moisture-stable, ensuring ease of handling and high reproducibility. The SPhos ligand is particularly effective for electron-rich aryl chlorides due to its steric bulk and electron-donating properties, which facilitate the crucial oxidative addition step.

  • Base (K3PO4): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing hydrolysis of sensitive functional groups. Its solubility in aqueous media helps to facilitate the reaction at the organic-aqueous interface.

  • Solvent System (Dioxane/H2O): A mixture of dioxane and water is a common and effective solvent system for Suzuki-Miyaura couplings. Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K3PO4, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh out the SPhos Pd G3 pre-catalyst (1-2 mol%) and add it to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Heterocyclic Carbene (NHC) Ligand System

This protocol utilizes a palladium catalyst with an N-heterocyclic carbene (NHC) ligand, which offers an alternative and highly effective approach for activating aryl chlorides.[10]

Rationale for Component Selection:
  • Catalyst System (Pd(OAc)2 with IPr·HCl): This system generates the active NHC-Pd catalyst in situ. NHC ligands are strong σ-donors and provide significant steric bulk, making them excellent for activating the C-Cl bond. IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium) is a widely used and effective NHC ligand.

  • Base (K2CO3): Potassium carbonate is a suitable base for this system, strong enough to deprotonate the imidazolium salt to form the free carbene and to facilitate the transmetalation step.

  • Solvent (Toluene/H2O): Toluene is a good non-polar solvent for this reaction, and the addition of water is again crucial for dissolving the base.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a dry Schlenk flask with a stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), palladium(II) acetate (Pd(OAc)2, 2-3 mol%), IPr·HCl (4-6 mol%), and potassium carbonate (K2CO3, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC or LC-MS until completion (typically 6-24 hours).

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Data Summary and Comparison

ParameterProtocol 1 (Buchwald System)Protocol 2 (NHC System)Rationale
Palladium Source SPhos Pd G3 (Pre-catalyst)Pd(OAc)2G3 pre-catalyst is air-stable and provides higher reproducibility. Pd(OAc)2 is a more economical source of palladium.
Ligand SPhosIPr (from IPr·HCl)SPhos is a bulky biaryl phosphine; IPr is a bulky NHC. Both are excellent for activating aryl chlorides.
Base K3PO4K2CO3Both are effective bases. K3PO4 is slightly stronger and may be beneficial for less reactive boronic acids.
Solvent 1,4-Dioxane / H2OToluene / H2OBoth are common solvent systems for Suzuki couplings. The choice may depend on substrate solubility.
Temperature 80-100 °C100-110 °CHigher temperatures are often required for aryl chloride couplings.
Typical Loading 1-2 mol%2-3 mol%Pre-catalysts often allow for lower catalyst loadings.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L_n start Ar-Cl pd_complex1 Ar-Pd(II)(Cl)L_n pd_complex2 Ar-Pd(II)(Ar')L_n pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product start->pd_complex1 Oxidative Addition boronic Ar'-B(OH)₂ boronic->pd_complex1 base Base (e.g., K₃PO₄)

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is typically the rate-determining step for aryl chlorides.[3][5]

  • Transmetalation: The aryl group from the boronic acid (which is activated by the base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the chloride ion.[11]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Conclusion and Best Practices

The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation. Success relies on the use of highly active catalyst systems capable of activating the robust C-Cl bond while tolerating the unprotected aniline functionality. The protocols detailed in this guide, utilizing either a state-of-the-art Buchwald pre-catalyst or a robust NHC ligand system, provide reliable and reproducible methods for accessing novel biaryl derivatives.

For optimal results, it is imperative to maintain strict inert and anhydrous conditions (for solvents) to preserve catalyst activity. We recommend starting with small-scale optimization of the base, solvent, and temperature for each new arylboronic acid coupling partner to achieve the highest possible yield and purity.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines.
  • Lubaev, A. E., et al. (2024).
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Zhang, Y., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
  • BenchChem. (2025). Catalyst Selection for Difficult Suzuki Couplings with Functionalized Boronic Acids. BenchChem Technical Support.
  • Wishart, G., et al. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 19, 1034-1054.
  • Chen, C., et al. (2022). Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 27(3), 943.
  • Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Beller, M., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23, 1569-1575.
  • Kwong, F. Y., et al. (2012). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters, 14(10), 2556-2559.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • Rapi, Z., et al. (2014). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid - a search for optimal catalytic conditions. Central European Journal of Chemistry, 12(1), 107-113.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Lipshutz, B. (2023).
  • Fairlamb, I. J. S. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Chemistry – A European Journal, 15(19), 4672-4685.
  • Ayogu, J. I., & Onyeagba, J. I. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 27(9), 3291-3296.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Blacker, J., et al. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 6.
  • De Vleeschauwer, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.

Sources

Application Note: Strategic Derivatization of 5-Chloro-2-(4-ethoxyphenoxy)aniline for the Generation of a Biologically-Active Compound Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Rationale

The 5-Chloro-2-(4-ethoxyphenoxy)aniline scaffold represents a privileged starting point in medicinal chemistry. Its structure, featuring a diaryl ether linkage, is common in molecules targeting a range of biological systems.[1][2][3][4] Specifically, phenoxyaniline derivatives have emerged as a versatile class of compounds, demonstrating significant potential as kinase inhibitors.[1] However, the core molecule itself is often a starting point rather than a final drug candidate. Strategic derivatization is the cornerstone of transforming such a lead compound into a potent and selective therapeutic agent.

This application note provides a detailed guide for the systematic derivatization of this compound. The primary objective is to generate a diverse chemical library suitable for biological screening, particularly in the context of kinase inhibitor discovery.[5][6] We will detail robust synthetic protocols targeting the two key reactive handles on the molecule: the primary aromatic amine and the aryl chloride. For each protocol, we explain the underlying chemical principles and the rationale for its selection, emphasizing how each modification allows for the exploration of the chemical space around the core scaffold. This process, known as Structure-Activity Relationship (SAR) exploration, is fundamental to modern drug design.[7][8][9]

The Strategic Approach to Derivatization

The parent compound, this compound, offers two primary, orthogonal sites for chemical modification. This orthogonality is crucial as it allows for selective reactions at one site without affecting the other, enabling a combinatorial approach to library synthesis.

  • The Primary Aniline (-NH₂): This nucleophilic group is ideal for forming amide bonds or for undergoing reductive amination, allowing for the introduction of a wide array of substituents that can probe hydrogen bonding, steric, and electrostatic interactions within a target's binding pocket.

  • The Aryl Chloride (-Cl): This site is a classic handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11] This enables the introduction of various aryl and heteroaryl groups, which can fundamentally alter the molecule's shape, explore new binding pockets, and modulate pharmacokinetic properties.

The overall workflow is designed to maximize chemical diversity from a single, readily available starting material.

G cluster_start Parent Compound cluster_deriv Derivatization Strategies cluster_lib Screening Library cluster_screen Biological Evaluation Start This compound Amide Amide Bond Formation (Acylation) Start->Amide -NH₂ Target Reductive Reductive Amination Start->Reductive -NH₂ Target Suzuki Suzuki-Miyaura Coupling Start->Suzuki -Cl Target Library Diverse Compound Library (Amides, Amines, Biaryls) Amide->Library Reductive->Library Suzuki->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Figure 1: Overall workflow from parent compound to lead optimization.

Protocols for Derivatization

Safety Precaution: All reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

Strategy 1: Amide Bond Formation via Acylation of the Aniline

Rationale: Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry. It introduces a planar, rigid unit capable of acting as both a hydrogen bond donor and acceptor. The vast commercial availability of carboxylic acids allows for the rapid generation of a large and diverse library of amide derivatives. We will use n-Propanephosphonic acid anhydride (T3P®) as a coupling agent, which is known for its high efficiency and low epimerization rates.[12]

Protocol 3.1: General Procedure for T3P-Mediated Amidation

  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in an anhydrous aprotic solvent such as ethyl acetate or dichloromethane (approx. 0.2 M concentration).

  • Reagent Addition: Add the desired carboxylic acid (1.1 eq.) to the solution, followed by a tertiary amine base such as pyridine or triethylamine (3.0 eq.).

  • Coupling: Add T3P® (50% solution in ethyl acetate, 1.5 eq.) dropwise to the stirring solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy 2: Reductive Amination of the Aniline

Rationale: Reductive amination (or reductive alkylation) converts the primary aniline into a secondary or tertiary amine, introducing more flexible and basic linkers.[13][14] This modification significantly alters the parent molecule's hydrogen bonding capacity and overall lipophilicity. Using sodium cyanoborohydride (NaBH₃CN) is advantageous as it is a mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the carbonyl starting material.[15]

Protocol 3.2: General Procedure for Reductive Amination

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent like methanol or 1,2-dichloroethane.

  • pH Adjustment: Add acetic acid to catalyze imine formation, adjusting the pH to a weakly acidic range (pH 5-6). Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the reaction mixture. Note: NaBH₃CN is highly toxic. Handle with extreme care.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like dichloromethane (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Strategy 3: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that enables the linkage of the aryl chloride to a diverse range of aryl or heteroaryl boronic acids or esters.[11][16] This is an excellent strategy for exploring SAR in regions of a binding pocket that require larger, aromatic substituents, potentially engaging in pi-stacking interactions. A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is used to facilitate the catalytic cycle.[10]

Protocol 3.3: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O in a 4:1 ratio).

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas (Nitrogen or Argon) to remove any dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product using flash column chromatography.

  • Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Biological Screening of the Derivative Library

Rationale: Given that phenoxyaniline scaffolds are known to act as kinase inhibitors, a primary screening campaign against a panel of kinases is a logical starting point.[1] High-Throughput Screening (HTS) is essential for efficiently evaluating the synthesized library to identify initial "hits".[5]

High-Throughput Screening (HTS) Cascade

A tiered approach is recommended to manage resources effectively and focus on the most promising compounds.

G Primary Primary HTS (Single concentration, e.g., 10 µM) Against a diverse kinase panel HitConf Hit Confirmation & Triage (Re-test primary hits) Primary->HitConf Identify 'Hits' IC50 IC₅₀ Determination (10-point dose-response curve) HitConf->IC50 Confirm activity Secondary Secondary / Orthogonal Assays (e.g., Different assay format, selectivity profiling) IC50->Secondary Quantify potency Lead Lead Candidate Secondary->Lead Validate & Select

Figure 2: A typical kinase inhibitor screening cascade.

Recommended Assay Technologies

Several robust HTS technologies are available for biochemical kinase assays.[17] The choice often depends on the specific kinase, available reagents, and instrumentation.

Assay TechnologyPrincipleAdvantagesConsiderations
LanthaScreen™ TR-FRET [17]Time-Resolved Fluorescence Resonance Energy TransferHomogeneous ("mix-and-read"), non-radioactive, robust against interference. Can be used for binding or activity assays.Requires specific antibodies and fluorescent tracers. Potential for compound autofluorescence.
Adapta® Universal Kinase Assay [17]TR-FRET based detection of ADP formationUniversal for any kinase, highly sensitive.Indirect assay format (measures product formation).
Radiometric Assays (e.g., HotSpot™) [18]Measures the transfer of ³³P-labeled phosphate from ATP to a substrate.Gold standard, direct measurement of catalytic activity, high sensitivity.Requires handling of radioactive materials and specialized disposal.
ADP-Glo™ Kinase Assay Bioluminescence-based detection of ADPHigh sensitivity, broad dynamic range.Multi-step process, potential for luciferase inhibitors to interfere.
Data Analysis and SAR Interpretation

The primary output of the screening cascade will be IC₅₀ values for the active derivatives. This quantitative data is crucial for building a Structure-Activity Relationship (SAR).

Table 1: Hypothetical SAR Data for a Set of Amide Derivatives

Compound IDR-Group (from R-COOH)Kinase X IC₅₀ (nM)Notes on Interpretation
Parent -H (aniline)> 10,000Inactive parent compound.
DA-01 -CH₃ (from Acetic Acid)5,200Small alkyl group confers weak activity.
DA-02 -Ph (from Benzoic Acid)850Aromatic ring significantly improves potency, suggesting a hydrophobic pocket.
DA-03 -Ph-4-F (from 4-Fluorobenzoic Acid)250Electron-withdrawing group enhances activity, possibly through a specific interaction.
DA-04 -CH₂-Ph (from Phenylacetic Acid)1,500Flexible linker reduces potency compared to direct phenyl attachment.
DA-05 -c-Hex (from Cyclohexanecarboxylic Acid)3,300Saturated ring is less effective than an aromatic ring.

From this hypothetical data, a medicinal chemist would conclude that an aromatic group directly attached to the amide nitrogen is beneficial, and that this aromatic ring can be further substituted to improve potency. This insight guides the design of the next generation of derivatives for synthesis and testing.

Conclusion

The derivatization of this compound provides a fertile ground for the discovery of novel bioactive compounds. By systematically applying robust chemical transformations such as amidation, reductive amination, and Suzuki-Miyaura coupling, a chemically diverse library can be efficiently constructed. When coupled with a well-designed high-throughput screening cascade, this approach enables the rapid exploration of the structure-activity landscape, paving the way for the identification and optimization of potent lead candidates for drug development.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Bioisosteric Replacement Str
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. Sourced from: Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem.
  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49. Sourced from: Bioisosteric Replacements in Drug Design. Bentham Science Publishers.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2020). ACS Omega.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
  • Kinase Screening Assay Services. Reaction Biology.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. Sourced from: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • Amine synthesis by reductive amination (reductive alkyl
  • Amide synthesis by acyl
  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Deriv
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Beilstein Journal of Organic Chemistry.
  • Reductive Amin
  • Reductive amin
  • Lane, C. F. (1975). Sodium cyanoborohydride-A highly selective reducing agent for organic functional groups. Synthesis, 1975(03), 135-146. Sourced from: Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2014). Green Chemistry.
  • Medicinal and Biological Significance of Phenoxazine Derivatives. (2021). Mini-Reviews in Medicinal Chemistry.
  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. (2023). RSC Advances.
  • 2-Phenoxyaniline derivatives. (2000).

Sources

Topic: Analytical Methods for the Quantification of 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide detailing robust analytical methodologies for the quantitative determination of 5-Chloro-2-(4-ethoxyphenoxy)aniline. As a key intermediate in various syntheses, rigorous and validated analytical control is paramount for ensuring purity, monitoring reaction kinetics, and performing impurity profiling. This guide presents three orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis and identity confirmation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace-level quantification. The protocols are designed for researchers, analytical chemists, and drug development professionals, emphasizing the scientific rationale behind methodological choices to ensure data integrity and reproducibility.

Introduction and Analyte Overview

This compound is a substituted diphenyl ether aniline derivative. Its structure, featuring a chlorinated aromatic ring and an ethoxy functional group, suggests its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The presence of chromophores (aromatic rings) and heteroatoms makes it amenable to several analytical techniques. Accurate quantification is critical for defining its purity profile, ensuring lot-to-lot consistency, and meeting regulatory standards if used in GMP-regulated processes.

This guide provides validated starting points for method development. While the protocols are robust, they should be considered as templates to be adapted and fully validated for the specific matrix and instrumentation in your laboratory.

Analyte Physicochemical Properties

PropertyValueSource
CAS Number 16824-53-6[1][2]
Molecular Formula C₁₄H₁₄ClNO[1]
Molecular Weight 263.73 g/mol Calculated
Structure

Recommended Analytical Strategy: An Orthogonal Approach

No single analytical method can provide a complete picture of a compound's purity and stability. Therefore, we advocate for an orthogonal approach, using techniques with different separation and detection principles to ensure comprehensive characterization.

  • HPLC-UV: The primary workhorse for purity assessment and routine quantification due to its robustness, precision, and widespread availability.

  • GC-MS: Ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC. It also serves as an excellent secondary technique for identity confirmation.

  • LC-MS/MS: The gold standard for trace-level analysis, offering unparalleled sensitivity and selectivity, which is crucial for quantifying genotoxic impurities (GTIs) or for pharmacokinetic studies.[3]

Method 1: Purity Assay by Reverse-Phase HPLC-UV

Principle and Rationale

This method employs reverse-phase chromatography, which separates analytes based on their hydrophobicity. This compound, being a moderately nonpolar compound, will be well-retained on a C18 stationary phase. A mobile phase gradient of acetonitrile and water allows for the effective elution of the target analyte while separating it from more polar or less polar impurities. UV detection at 254 nm is chosen as it is a common wavelength for detecting aromatic compounds.

Experimental Protocol

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)
  • Water (HPLC Grade or Milli-Q)
  • Formic Acid (ACS Grade)
  • This compound Reference Standard
  • Volumetric flasks, pipettes, and autosampler vials

2. Standard and Sample Preparation:

  • Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with a 50:50 mixture of acetonitrile and water.
  • Sample Preparation: Prepare samples at a similar concentration to the working standard using the same diluent.

3. Chromatographic Conditions:

ParameterSettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard column for reverse-phase separation of moderately nonpolar compounds.
Mobile Phase A Water with 0.1% Formic AcidThe acid modifier improves peak shape and ensures consistent ionization if transferring to MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting the analyte.
Gradient 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% BA gradient ensures good separation of impurities and efficient elution of the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[4]
Detection UV at 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Vol. 10 µL

4. Data Analysis and System Suitability:

  • Quantification: Calculate the purity by area percent normalization. For assay, use an external standard calibration curve.
  • System Suitability: Inject the working standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor should be <1.5.
Expected Performance
ParameterExpected Value
Retention Time ~15-18 min (highly dependent on exact conditions)
Linearity (R²) >0.999 over 0.01 - 0.2 mg/mL
LOD ~1 µg/mL
LOQ ~3 µg/mL
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_weigh 1. Weigh Standard & Sample s_dissolve 2. Dissolve in Acetonitrile s_weigh->s_dissolve s_dilute 3. Dilute to Working Conc. s_dissolve->s_dilute a_inject 4. Inject 10 µL s_dilute->a_inject Transfer to vial a_separate 5. C18 Column Separation a_inject->a_separate a_detect 6. UV Detection (254 nm) a_separate->a_detect d_integrate 7. Integrate Peak Areas a_detect->d_integrate Chromatogram d_calculate 8. Calculate Purity (Area % or Calib. Curve) d_integrate->d_calculate d_report 9. Generate Report d_calculate->d_report

Caption: Workflow for HPLC-UV purity analysis.

Method 2: Identity Confirmation by GC-MS

Principle and Rationale

GC-MS separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer, which fragments the molecules into a unique mass spectrum ("fingerprint"). This method is excellent for confirming the identity of this compound and for detecting any volatile impurities not amenable to HPLC. The analyte has a molecular weight that should allow for sufficient volatilization in a heated GC inlet. A non-polar DB-5ms or equivalent column is a good starting point for general-purpose analysis of semi-volatile organic compounds.[5][6]

Experimental Protocol

1. Reagents and Materials:

  • Methylene Chloride or Ethyl Acetate (GC Grade)
  • This compound Reference Standard
  • GC vials with septa

2. Standard and Sample Preparation:

  • Prepare a ~100 µg/mL solution of the standard and sample in ethyl acetate. Ensure the sample is fully dissolved.

3. GC-MS Conditions:

ParameterSettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing good separation for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for MS applications.
Inlet Temp. 280 °CEnsures complete volatilization of the analyte without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 minA standard temperature program to elute the analyte and clean the column.
MS Transfer Line 290 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 m/zCovers the expected mass of the parent ion and its fragments.

4. Data Analysis:

  • Identification: Confirm the identity by comparing the retention time and the acquired mass spectrum of the sample peak with that of the reference standard. The mass spectrum should show a molecular ion (M⁺) at m/z 263 and a characteristic M+2 peak at m/z 265 (due to the ³⁷Cl isotope) in an approximate 3:1 ratio.
Expected Mass Spectrum Fragments
m/z ValueInterpretation
263/265 [M]⁺ Molecular Ion
234/236[M - C₂H₅]⁺ Loss of ethyl group
218/220[M - OC₂H₅]⁺ Loss of ethoxy group
127/129Chlorophenoxy fragment
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p_dissolve 1. Dissolve Sample in Ethyl Acetate p_vial 2. Transfer to GC Vial p_dissolve->p_vial a_inject 3. Inject & Volatilize (280°C) p_vial->a_inject a_separate 4. DB-5ms Column Separation a_inject->a_separate a_ionize 5. EI Ionization (70 eV) a_separate->a_ionize a_detect 6. Mass Analysis (Quadrupole) a_ionize->a_detect d_spectrum 7. Obtain Mass Spectrum a_detect->d_spectrum d_compare 8. Compare RT & Spectrum to Standard d_spectrum->d_compare d_confirm 9. Confirm Identity d_compare->d_confirm

Caption: Workflow for GC-MS identity confirmation.

Method 3: Trace Analysis by LC-MS/MS

Principle and Rationale

For quantifying the analyte at very low levels (e.g., as a metabolite in biological fluids or a trace impurity), LC-MS/MS is the method of choice. It combines the separation power of HPLC with the high sensitivity and selectivity of a triple quadrupole mass spectrometer. By using Multiple Reaction Monitoring (MRM), we can selectively monitor a specific fragmentation of our target analyte, effectively filtering out background noise and matrix interferences.[7][8][9][10] This protocol uses electrospray ionization (ESI) in positive mode, as the aniline group is readily protonated.

Experimental Protocol

1. Reagents and Materials:

  • As per HPLC-UV method, but using LC-MS grade solvents is essential.

2. Standard and Sample Preparation:

  • Prepare a dilution series from the stock solution (e.g., 100 ng/mL down to 0.1 ng/mL) in the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to generate a calibration curve.
  • Prepare samples in the same diluent.

3. LC-MS/MS Conditions:

ParameterSettingRationale
LC System UHPLC system recommended for fast analysisUHPLC provides better resolution and faster run times.
Column C18, 50 mm x 2.1 mm, 1.8 µmA shorter column is suitable for fast gradient analysis typical in MS applications.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-min gradient from 30% to 95% BA fast gradient is sufficient for quantification when using the selectivity of MS/MS.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °C
Ionization Mode Electrospray Ionization (ESI), PositiveThe aniline moiety is easily protonated to form [M+H]⁺.
MRM Transitions Quantifier: 264.1 -> 220.1Qualifier: 264.1 -> 127.0These are proposed transitions. Q1 is the protonated parent [M+H]⁺. Q3 transitions correspond to logical losses (e.g., ethoxy radical, chloroaniline moiety). These must be optimized empirically.
Dwell Time 50-100 msBalances sensitivity with the number of data points across the peak.

4. Data Analysis:

  • Quantification: Integrate the peak area for the quantifier MRM transition. Plot a calibration curve of peak area vs. concentration and determine the concentration of the analyte in samples using the resulting linear regression.
  • Confirmation: The ratio of the qualifier to quantifier peak areas in the sample must match that of a known standard within a specified tolerance (e.g., ±20%).
Expected Performance
ParameterExpected Value
Linearity (R²) >0.995 over the calibrated range
LOD <0.1 ng/mL (sub-ppb)
LOQ ~0.3 ng/mL
LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Calibrant Prep cluster_analysis LC-MS/MS Analysis cluster_data Data Quantitation p_series 1. Prepare Calibration Series (ng/mL) p_sample 2. Prepare Diluted Sample a_inject 3. Inject p_sample->a_inject a_separate 4. UHPLC Separation a_inject->a_separate a_ionize 5. ESI+ Ionization a_separate->a_ionize a_select 6. Q1: Select Parent (m/z 264.1) a_ionize->a_select a_frag 7. Q2: Fragment a_select->a_frag a_detect 8. Q3: Detect Product (m/z 220.1) a_frag->a_detect d_curve 9. Generate Calibration Curve a_detect->d_curve d_quant 10. Calculate Sample Concentration d_curve->d_quant d_confirm 11. Check Ion Ratio d_quant->d_confirm

Caption: Workflow for LC-MS/MS trace quantification.

Method Validation and Quality Control

For use in a regulated environment, any of these methods must be validated according to ICH Q2(R1) guidelines. Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-assay) and intermediate precision (inter-assay) levels.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion

This application note provides three distinct, robust, and scientifically grounded methods for the analysis of this compound. The selection of a specific method should be dictated by the analytical objective: HPLC-UV for routine QC and purity, GC-MS for identity confirmation and volatile impurity analysis, and LC-MS/MS for high-sensitivity trace quantification. These protocols serve as a validated starting point for method development and implementation in a variety of research and quality control settings.

References

  • Chemsrc. (2025). This compound | CAS#:16824-53-6. Chemsrc.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-phenoxyaniline. PubChem Compound Database. [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Chloro-2-(2-chlorophenoxy)aniline on Newcrom R1 HPLC column. sielc.com. [Link]

  • TestAmerica. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. [Link]

  • Jian, W., et al. (2017). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PMC, NIH. [Link]

  • Doran, G., & Stevens, M. M. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. epa.gov. [Link]

  • Gurav, D. D., et al. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. [Link]

  • Fu, S., et al. (2012). A novel method for the simultaneous detection of 19 piperazine-type stimulants and their congeners. Analytical Methods, RSC Publishing. [Link]

  • Kalagare, H., et al. (2015). Method Development and Validation for Quantitative Determination of Para Chloroaniline, an Impurity, in Efavirenz Active Pharmaceutical Ingredient. International Journal of Advances in Chemistry. [Link]

  • Dörgerloh, U., et al. (2014). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Semantic Scholar. [Link]

  • Poposka, F. A., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • B'Hymer, C. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. American Pharmaceutical Review. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-Chloro-2-(4-ethoxyphenoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to improve the yield and purity of your synthesis.

Introduction: Strategic Approaches to the Synthesis of this compound

The synthesis of this compound, a key intermediate in various research and development applications, can be approached through several strategic routes. The selection of a particular synthetic pathway is often a balance between starting material availability, desired scale, and the specific challenges encountered in the laboratory. This guide will explore three common and effective strategies for the synthesis of this target molecule:

  • The Ullmann Condensation: A classic copper-catalyzed reaction for the formation of diaryl ethers.

  • The Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

  • Synthesis via a Nitro Intermediate: A two-step approach involving the formation of a nitro-substituted diaryl ether followed by reduction.

Each of these methods presents a unique set of advantages and potential challenges. This technical support center will provide a comparative overview of these routes, followed by detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Comparative Overview of Synthetic Strategies

Synthetic Strategy Key Reactants Advantages Potential Challenges
Ullmann Condensation 2-Bromo-5-chloroaniline + 4-EthoxyphenolCost-effective copper catalyst, well-established methodology.Often requires high reaction temperatures, potential for side reactions, ligand screening may be necessary.
Buchwald-Hartwig Amination 2-Amino-4-chlorophenol + 1-Bromo-4-ethoxybenzeneHigh functional group tolerance, milder reaction conditions, high yields achievable.Expensive palladium catalysts and ligands, sensitivity to air and moisture.
Nitro Intermediate Route 2,5-Dichloronitrobenzene + 4-EthoxyphenolReadily available starting materials, can be a high-yielding route.Two-step process, potential for incomplete reduction or side reactions during reduction.

Troubleshooting Guide: The Ullmann Condensation Route

The Ullmann condensation is a powerful tool for the synthesis of diaryl ethers. However, achieving high yields can sometimes be challenging. This section addresses common issues encountered during the synthesis of this compound via this method.

Reaction Scheme: Ullmann Condensation

Ullmann Condensation 2-Bromo-5-chloroaniline 2-Bromo-5-chloroaniline Product This compound 2-Bromo-5-chloroaniline->Product + 4-Ethoxyphenol Cu Catalyst, Base, Solvent, Heat 4-Ethoxyphenol 4-Ethoxyphenol

Caption: General scheme for the Ullmann condensation to form the target aniline.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I address them?

A1: Low or no conversion in an Ullmann coupling can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Inactive Catalyst: The active catalytic species is typically Cu(I).[1][2] If you are using a Cu(I) source (e.g., CuI, CuBr), ensure it is fresh and has been stored under an inert atmosphere. Older copper salts can oxidize to Cu(II), which is generally less effective.

    • Solution: Use a freshly purchased, high-purity Cu(I) salt. Consider adding a mild reducing agent, like a small amount of ascorbic acid, to ensure the presence of the Cu(I) species.

  • Inappropriate Ligand: While some Ullmann reactions can proceed without a ligand, their presence can significantly improve reaction rates and yields, especially with less reactive substrates.[3]

    • Solution: Screen a variety of ligands. Common choices for Ullmann couplings include 1,10-phenanthroline, L-proline, and N,N-dimethylglycine. The optimal ligand is highly substrate-dependent.

  • Suboptimal Base: The base plays a crucial role in deprotonating the phenol, making it a more effective nucleophile.

    • Solution: Common bases for this reaction include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can influence the reaction rate and yield, so screening different bases is recommended. Ensure the base is finely powdered and dry.

  • Reaction Temperature Too Low: Traditional Ullmann reactions often require high temperatures (150-210 °C).[4]

    • Solution: If your reaction is sluggish, incrementally increase the temperature. Be mindful that excessively high temperatures can lead to decomposition.

  • Solvent Choice: The solvent needs to solubilize the reactants and facilitate the reaction.

    • Solution: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used. Toluene or xylene can also be effective, particularly with certain ligand systems.[5]

Q2: I am observing significant side product formation, particularly debromination of my starting material. What can I do to minimize this?

A2: Debromination (hydrodehalogenation) is a common side reaction in Ullmann couplings, leading to the formation of 4-chloroaniline. This is often caused by trace amounts of water or other protic impurities.

  • Solution:

    • Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).

    • Anhydrous Reagents: Use anhydrous solvents and ensure your 4-ethoxyphenol and base are as dry as possible.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Q3: The purification of my product is difficult due to the presence of unreacted 4-ethoxyphenol. How can I improve the separation?

A3: The similar polarities of the product and the starting phenol can make chromatographic separation challenging.

  • Solution:

    • Base Wash: During the aqueous workup, a wash with a dilute aqueous base solution (e.g., 1M NaOH) can help to deprotonate and dissolve the unreacted phenol into the aqueous layer.

    • Stoichiometry Optimization: Consider using a slight excess of the 2-bromo-5-chloroaniline (e.g., 1.1 equivalents) to ensure complete consumption of the 4-ethoxyphenol.

Troubleshooting Guide: The Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds. However, its success is highly dependent on the careful selection of the catalyst system and reaction conditions.

Reaction Scheme: Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Aryl Halide 1-Bromo-4-ethoxybenzene Product This compound Aryl Halide->Product + Amine Pd Catalyst, Ligand, Base, Solvent Amine 2-Amino-4-chlorophenol

Caption: General scheme for the Buchwald-Hartwig amination to form the target aniline.

Q1: My Buchwald-Hartwig reaction is not proceeding to completion. What are the key parameters to investigate?

A1: Incomplete conversion in a Buchwald-Hartwig amination often points to issues with the catalyst system or reaction environment.

  • Inactive Catalyst: The active catalyst is a Pd(0) species.[6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ.

    • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst that is more readily activated. Ensure your phosphine ligand is not oxidized, as this can inhibit the reaction.

  • Incorrect Ligand Choice: The choice of phosphine ligand is critical and is highly dependent on the substrates.[7][8]

    • Solution: For the coupling of an aniline derivative, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective. It is advisable to screen a few different ligands to find the optimal one for your specific system.

  • Inappropriate Base: The base is required to deprotonate the amine.[9]

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. For base-sensitive substrates, weaker bases such as Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher reaction temperatures.

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

Q2: I am observing the formation of a significant amount of hydrodehalogenation product (ethoxybenzene). What is causing this and how can I prevent it?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing cross-coupling.[7]

  • Solution:

    • Minimize Water: Ensure all reagents and solvents are scrupulously dry.

    • Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

    • Ligand and Base Choice: The choice of ligand and base can influence the extent of this side reaction. Experimenting with different combinations may be necessary.

Q3: My reaction is producing a dark-colored mixture, and the yield is low. What could be the issue?

A3: Darkening of the reaction mixture can indicate catalyst decomposition, leading to the formation of palladium black.

  • Solution:

    • Lower Catalyst Loading: Using an excessively high catalyst loading can sometimes promote decomposition.

    • Temperature Control: Avoid excessively high reaction temperatures.

    • Ligand Stability: Ensure the phosphine ligand you are using is stable under the reaction conditions. Some ligands can degrade at high temperatures.

Troubleshooting Guide: Synthesis via a Nitro Intermediate

This two-step approach first involves the synthesis of 5-chloro-2-(4-ethoxyphenoxy)nitrobenzene, followed by the reduction of the nitro group.

Reaction Scheme: Nitro Intermediate Route

Nitro Intermediate Route Start1 2,5-Dichloronitrobenzene Intermediate 5-Chloro-2-(4-ethoxyphenoxy)nitrobenzene Start1->Intermediate + 4-Ethoxyphenol (SNAr or Ullmann) Start2 4-Ethoxyphenol Product This compound Intermediate->Product Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Sources

Technical Support Center: Purification of 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Chloro-2-(4-ethoxyphenoxy)aniline (CAS No: 16824-53-6). As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification process.

Overview of Purification Challenges

This compound is a diaryl ether amine. Its purification is often complicated by the presence of structurally similar impurities and the chemical nature of the aniline functional group. The basicity of the amine can lead to strong interactions with acidic stationary phases in chromatography, resulting in poor separation and recovery.[4][5] Understanding the potential impurities and the principles behind each purification technique is key to developing a robust and efficient protocol.

Table 1: Common Impurities and Their Origins
Impurity NameStructureLikely OriginRecommended Removal Method
4-Ethoxyphenol C₈H₁₀O₂Unreacted starting material from Williamson ether or Buchwald-Hartwig/Ullmann coupling synthesis.[6][7][8]Aqueous basic wash (e.g., 1M NaOH) during workup; Column Chromatography.
2,4-Dichloronitrobenzene C₆H₃Cl₂NO₂Unreacted starting material if the synthesis involves nucleophilic aromatic substitution followed by reduction.[9][10][11]Column Chromatography; Recrystallization.
Starting Haloarene e.g., 1-Bromo-2-phenoxy-5-chlorobenzeneUnreacted starting material from a coupling reaction.Column Chromatography.
Nitro Intermediate 5-Chloro-2-(4-ethoxyphenoxy)nitrobenzeneIncomplete reduction of the nitro group to the aniline.[12]Column Chromatography (nitro group is less polar than the amine).[12]
Catalyst Residues Copper (Cu) or Palladium (Pd) saltsRemnants from Ullmann or Buchwald-Hartwig cross-coupling reactions.[6][8]Filtration through a pad of Celite® or silica; Aqueous washes (e.g., ammonium chloride for Cu).
Solvent Residues e.g., Toluene, DMF, MethanolTrapped solvent from the reaction or a previous purification step.Drying under high vacuum; Recrystallization.

Purification Strategy Workflow

The choice of purification method depends on the purity of the crude material and the nature of the impurities. The following workflow provides a general decision-making framework.

PurificationWorkflow crude Crude this compound workup Aqueous Workup (Acid/Base Washes) crude->workup assessment Purity Assessment (TLC, HPLC, NMR) workup->assessment high_purity High Purity (>95%) Minor Impurities assessment->high_purity Yes low_purity Low Purity / Complex Mixture assessment->low_purity No recrystallization Recrystallization high_purity->recrystallization chromatography Column Chromatography low_purity->chromatography final_product Pure Product (>99%) recrystallization->final_product chromatography->recrystallization For final polishing

Caption: Decision workflow for purifying crude this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address common issues.

Section 1: Initial Workup & Extraction

Q1: How can I effectively remove unreacted 4-ethoxyphenol from my crude product?

A1: Unreacted 4-ethoxyphenol is acidic and can be easily removed with a basic wash during the initial aqueous workup. After dissolving your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer one to three times with a 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution. The base will deprotonate the phenol, forming a water-soluble salt that partitions into the aqueous layer.

Q2: My product is an amine. Will an acid wash remove my product from the organic layer?

A2: Yes. As an aniline derivative, your product is basic and will be protonated by an acid wash (e.g., 1M HCl). This will form a water-soluble ammonium salt, causing your product to move into the aqueous layer. This property can be exploited for purification. You can intentionally extract your product into an acidic aqueous phase, leaving non-basic impurities in the organic layer. Afterward, you can basify the aqueous layer (e.g., with NaOH) to a pH > 10 and then re-extract your purified amine back into a fresh organic solvent. This is a highly effective purification technique for amines.

AcidBaseExtraction cluster_1 Aqueous Phase org_start Crude Product (Amine + Neutral Impurities) org_end Neutral Impurities aq_amine_salt Protonated Amine Salt (R-NH3+ Cl-) org_start->aq_amine_salt Wash with Acid aq_acid 1M HCl aq_base Add 1M NaOH aq_amine_salt->aq_base aq_final Purified Amine (R-NH2) aq_base->aq_final aq_final->org_start Re-extract into fresh organic solvent aq_final->org_end Re-extract into fresh organic solvent

Caption: Workflow for purification via acid-base extraction.

Section 2: Purification by Recrystallization

Q3: My compound has "oiled out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute's solubility is exceeded above its melting point, causing it to separate as a liquid. To fix this:

  • Re-heat the solution: Add more solvent until the oil completely redissolves.

  • Cool slowly: Let the flask cool to room temperature undisturbed, then move it to a refrigerator, and finally to a freezer. Rapid cooling encourages oiling.

  • Lower the saturation temperature: Use a larger volume of solvent.

  • Change solvents: Try a solvent with a lower boiling point or a solvent system where the compound is more soluble.

Q4: I've tried cooling the solution, but no crystals have formed. How can I induce crystallization?

A4: If crystals do not form spontaneously, you can try the following techniques:

  • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.

  • Seeding: Add a tiny crystal of the pure compound (if available) to the solution. This provides a template for crystal growth.

  • Reduce Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

Q5: What is a good starting solvent for the recrystallization of this compound?

A5: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[13][14] For this compound, good starting points are:

  • Single Solvents: Isopropanol, Ethanol, Methanol.

  • Solvent Systems: Toluene/Heptane or Ethanol/Water. To use a two-solvent system, dissolve the crude compound in the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

Table 2: Recrystallization Solvent Selection Guide
SolventBoiling Point (°C)PolarityNotes
Isopropanol 82.6Polar ProticGenerally a good first choice for anilines.
Ethanol 78.4Polar ProticSimilar to isopropanol; often used in an ethanol/water system.
Toluene 110.6Non-polarGood for dissolving the compound; often paired with a non-polar "poor" solvent like hexanes or heptane.
Ethyl Acetate 77.1Polar AproticCan be effective, but sometimes too good a solvent at room temperature.
Section 3: Purification by Column Chromatography

Q6: My compound is streaking badly on the TLC plate and column. Why is this happening and how do I stop it?

A6: This is a classic issue when purifying basic compounds like anilines on standard silica gel.[5] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption and "tailing" or "streaking."[4][15]

Solution: Neutralize the acidic sites on the silica.

  • Add a Basic Modifier: Add a small amount (0.5-1%) of a volatile base like triethylamine (TEA) or a solution of ammonia in methanol to your eluent.[4][15] This competing base will bind to the acidic sites on the silica, allowing your compound to travel through the column smoothly.

  • Use a Different Stationary Phase: Consider using neutral alumina or an amine-functionalized silica column (Si-NH₂), which are designed to minimize these unwanted interactions and often provide superior separation for basic compounds.[4][15]

Q7: I am not getting good separation between my product and a close-running impurity. What are my options?

A7: Improving separation (resolution) in column chromatography requires optimizing selectivity.

  • Fine-tune Eluent Polarity: If the spots are too close, try a shallower solvent gradient or an isocratic elution with a solvent system that gives a larger difference in Rf values on TLC.

  • Change Solvent System: The selectivity of the separation can change dramatically with different solvents. If you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol system, or add a third solvent like diethyl ether.

  • Improve Column Packing: Ensure your column is packed perfectly vertically and the silica bed is uniform and level. A poorly packed column will lead to broad bands and poor separation.

  • Sample Loading: Load your sample in the minimum possible volume of solvent and ensure it is applied as a narrow, concentrated band at the top of the column.[14]

Q8: What is a good starting eluent system for developing a separation method on TLC?

A8: For a moderately polar compound like this compound, a good starting point for TLC analysis is 20% Ethyl Acetate in Hexanes .

  • If the Rf is too low (spot doesn't move far): Increase the polarity by increasing the percentage of ethyl acetate (e.g., 30%, 40%).

  • If the Rf is too high (spot runs to the top): Decrease the polarity by decreasing the percentage of ethyl acetate (e.g., 10%, 5%). The ideal Rf for the target compound for good separation on a column is typically between 0.25 and 0.35.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of crude material in test tubes.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent with stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not appear, use the induction techniques described in Q4. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine an eluent system that provides good separation and an Rf of ~0.3 for the target compound. Remember to add 0.5-1% triethylamine if using silica gel.

  • Column Packing: Select a column of appropriate size. Pack the column with silica gel as a slurry in the non-polar component of your eluent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (air or nitrogen). Begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

References

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  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Retrieved from [Link]

  • Journal of Synthetic Chemistry. (n.d.). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN102531923A - Method for producing 5-chloro-2-nitroaniline.
  • PubChem. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • PubChem. (n.d.). 5-chloro-2-(p-tolyloxy)-aniline. Retrieved from [Link]

  • AbacipharmTech. (n.d.). 5-Chloro-2-(4-chlorophenoxy)aniline. Retrieved from [Link]

  • Hema Dyechem Private Limited. (n.d.). 5 Chloro 2, 4 Dimethoxy Aniline. Retrieved from [Link]

  • ResearchGate. (2015, March 1). Can anyone help me to find a procedures for recrystallize aniline-HCl? Retrieved from [Link]

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Side reactions and byproduct formation in 5-Chloro-2-(4-ethoxyphenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Chloro-2-(4-ethoxyphenoxy)aniline

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles to ensure a successful and reproducible outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this diaryl ether aniline derivative typically involves forming a carbon-oxygen (C-O) bond between two aromatic rings. The two most prevalent and industrially relevant methods are the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr).

  • Ullmann Condensation: This is a classic, copper-catalyzed cross-coupling reaction.[1][2] It involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base. For this specific synthesis, the route would likely involve reacting 2,4-dichloronitrobenzene with 4-ethoxyphenol, followed by the reduction of the nitro group. The conditions can be harsh, often requiring high temperatures and polar aprotic solvents like DMF or NMP.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is viable because the nitro group in a starting material like 2,4-dichloro-1-nitrobenzene is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack.[4][5] The reaction proceeds by the addition of the 4-ethoxyphenoxide to the activated ring, followed by the elimination of a chloride. This is typically followed by the reduction of the nitro group to the aniline.

A related, more modern approach for C-N bond formation is the Buchwald-Hartwig amination, though it's more commonly used for synthesizing aryl amines from aryl halides and amines, rather than the diaryl ether linkage itself.[6][7][8]

Q2: What are the critical reaction parameters to control during the diaryl ether formation step?

Controlling reaction parameters is crucial for maximizing yield and minimizing byproducts. The key parameters include:

ParameterImportance and RationaleTypical Conditions
Temperature Ullmann-type reactions often require high temperatures (>150 °C) to proceed at a reasonable rate.[2] However, excessive heat can lead to thermal decomposition and byproduct formation. SNAr reactions may proceed at lower temperatures depending on the substrate's activation.Ullmann: 120-210 °C; SNAr: 50-150 °C
Solvent High-boiling polar aprotic solvents (e.g., DMF, NMP, DMSO) are necessary to dissolve the reactants and facilitate the reaction, which often involves ionic intermediates.[3][9]DMF, NMP, DMSO, Toluene (with phase-transfer catalyst)
Base A base is required to deprotonate the phenol, forming the active nucleophile (phenoxide). The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, KOH) can significantly impact reaction kinetics and selectivity.K₂CO₃, Cs₂CO₃, KOH, NaH
Catalyst System (for Ullmann) The choice of copper source (e.g., CuI, Cu₂O, Cu powder) and, in modern protocols, a ligand (e.g., phenanthroline, N,N-dimethylglycine) is critical for catalytic efficiency and can allow for milder reaction conditions.[10]CuI, Cu₂O, Cu with ligands like L-proline or phenanthroline
Atmosphere To prevent the oxidation of the phenoxide and other sensitive reagents, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[3]Nitrogen or Argon
Q3: How can I effectively monitor the reaction's progress?

Regular monitoring is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixture) to separate the starting materials, product, and any byproducts. Visualizing the spots under UV light or with a staining agent (like potassium permanganate) will show the consumption of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It provides accurate information on the conversion of starting materials and the relative percentage of product and byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Probable Causes & Solutions

  • Cause A: Incomplete Reaction

    • Diagnosis: TLC or HPLC analysis shows a significant amount of unreacted starting materials (e.g., 2,4-dichloro-1-nitrobenzene or 4-ethoxyphenol).

    • Solution:

      • Increase Reaction Time: Continue the reaction, monitoring every few hours until no further consumption of the limiting reagent is observed.

      • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Be cautious, as excessive heat can cause degradation.

      • Check Base Stoichiometry: Ensure at least one equivalent of a strong enough base is used to fully deprotonate the phenol. For less reactive substrates, a stronger base like Cs₂CO₃ may be more effective than K₂CO₃.

  • Cause B: Catalyst Inactivity (Ullmann Reaction)

    • Diagnosis: The reaction stalls with a large amount of starting material remaining, even after extending the time and temperature.

    • Solution:

      • Use Activated Copper: If using copper powder, ensure it's activated (e.g., by washing with dilute HCl to remove oxides).

      • Switch Copper Source: Copper(I) salts like CuI are often more active than copper metal or Cu(II) salts.

      • Add a Ligand: Modern Ullmann protocols often use ligands like L-proline, N,N-dimethylglycine, or a phenanthroline derivative to improve catalyst solubility and turnover.[10]

  • Cause C: Poor Nucleophilicity of the Phenoxide

    • Diagnosis: Reaction is sluggish, particularly if the phenol has electron-withdrawing groups.

    • Solution:

      • Use a More Polar Solvent: A solvent like NMP or DMSO can better solvate the cation of the base, making the phenoxide anion more "naked" and nucleophilic.[11]

      • Employ a Phase-Transfer Catalyst: In less polar solvents like toluene, a catalyst such as 18-crown-6 or tetrabutylammonium bromide can help shuttle the phenoxide into the organic phase.[11]

Problem 2: Formation of Significant Byproducts

Probable Causes & Solutions

  • Cause A: Formation of a Regioisomer (4-Chloro-2-(4-ethoxyphenoxy)aniline)

    • Diagnosis: A second product spot is observed on TLC with a similar Rf value. Mass spectrometry or NMR will confirm the isomeric structure.

    • Chemical Rationale: In the starting material (e.g., 2,4-dichloro-1-nitrobenzene), the chlorine atom ortho to the nitro group is significantly more activated towards SNAr than the chlorine atom para to it due to the strong inductive and resonance-stabilizing effect of the nitro group on the Meisenheimer complex intermediate.[5] However, under harsh conditions or with highly reactive nucleophiles, substitution at the para position can occur.

    • Solution:

      • Lower Reaction Temperature: This is the most effective way to improve selectivity. The activation energy for the desired ortho-substitution is lower, so reducing the temperature will favor this pathway.

      • Use a Milder Base: A very strong base can increase reactivity indiscriminately. Switching from KOH or NaH to K₂CO₃ can sometimes improve selectivity.

Side_Reaction

  • Cause B: Hydrodehalogenation (Loss of Chlorine)

    • Diagnosis: Mass spectrometry reveals a product mass that is ~35.5 amu lighter than expected. This is more common in palladium-catalyzed reactions but can occur in others.

    • Chemical Rationale: This can occur via a competing β-hydride elimination pathway in catalytic cycles like the Buchwald-Hartwig amination or via radical mechanisms under very high temperatures.[6][7]

    • Solution:

      • Optimize Catalyst/Ligand: In palladium-catalyzed systems, choose a bulky ligand that favors reductive elimination over β-hydride elimination.[7]

      • Lower Temperature: High temperatures can promote side reactions. Operate at the lowest effective temperature.

      • Ensure Inert Atmosphere: Oxygen can initiate radical chain reactions that may lead to dehalogenation.

  • Cause C: Homocoupling of the Phenol (forming a bis(4-ethoxyphenyl) ether)

    • Diagnosis: A higher molecular weight byproduct is detected, corresponding to the coupling of two 4-ethoxyphenol units.

    • Chemical Rationale: This is more prevalent in copper-catalyzed reactions where oxidative coupling of the phenol can compete with the desired cross-coupling.

    • Solution:

      • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (N₂ or Ar).

      • Control Stoichiometry: Avoid using a large excess of the phenol starting material.

Problem 3: Difficulty in Product Purification

Probable Causes & Solutions

  • Cause A: Co-elution with Starting Material or Byproduct

    • Diagnosis: Product fractions from column chromatography are impure, or crystallization attempts yield an oily mixture.

    • Solution:

      • Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. A shallower gradient or isocratic elution might be necessary.

      • Acid-Base Extraction: The product is an aniline and is therefore basic. After the reaction, you can dissolve the crude mixture in a solvent like ethyl acetate and wash it with dilute aqueous acid (e.g., 1M HCl). The aniline product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product re-extracted into an organic solvent.

      • Recrystallization: If the product is a solid, screen various solvents (e.g., ethanol, isopropanol, heptane/ethyl acetate mixtures) for recrystallization.

Purification_Workflow

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed January 15, 2026. [Link]

  • The Ullmann Ether Condensation. ResearchGate. Accessed January 15, 2026. [Link]

  • Ullmann Condensation. SynArchive. Accessed January 15, 2026. [Link]

  • Diaryl ether condensation reactions.
  • Ullmann condensation. In: Wikipedia. Accessed January 15, 2026. [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. Accessed January 15, 2026. [Link]

  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. Accessed January 15, 2026. [Link]

  • Synthetic Methods for Primary Anilines.Books. Accessed January 15, 2026.
  • Ullmann Reaction. Organic Chemistry Portal. Accessed January 15, 2026. [Link]

  • Recent Progress in Diaryl Ether Synthesis. ResearchGate. Accessed January 15, 2026. [Link]

  • Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J., 3rd. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. Journal of Organic Chemistry, 63(18), 6338–6343. [Link]

  • Synthesis method of 5-chloro-2-methyl aniline.
  • A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Accessed January 15, 2026. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Accessed January 15, 2026. [Link]

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Optimization of reaction conditions for 5-Chloro-2-(4-ethoxyphenoxy)aniline couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of C-N cross-coupling reactions involving 5-Chloro-2-(4-ethoxyphenoxy)aniline. This guide is designed to provide researchers, chemists, and drug development professionals with expert insights, actionable troubleshooting strategies, and detailed protocols to ensure successful and efficient synthesis of N-aryl derivatives from this key intermediate.

As Senior Application Scientists, we understand that coupling this electron-rich, sterically significant aniline presents unique challenges. This document moves beyond generic advice to provide a focused, in-depth resource grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your experimental design from the outset.

Q1: For coupling this compound, should I start with a Buchwald-Hartwig or an Ullmann reaction?

Choosing between Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann coupling depends on your substrate scope, functional group tolerance, and process safety considerations.

  • Buchwald-Hartwig Amination is generally the more versatile and widely used method.[1][2] Its primary advantage lies in the extensive library of phosphine ligands, which allows for fine-tuning the catalyst's reactivity to couple even challenging substrates like aryl chlorides under relatively mild conditions.[3][4] For this compound, a bulky, electron-rich aniline, modern Buchwald-Hartwig protocols are typically the superior starting point.

  • Ullmann Coupling is a valuable alternative, particularly when cost is a major driver, as copper catalysts are significantly cheaper than palladium.[5] Modern "ligand-accelerated" Ullmann reactions can now be performed at much lower temperatures (80-120 °C) than the harsh conditions of traditional protocols.[5][6] However, they can be more sensitive to substrate electronics and may require more extensive optimization of ligands and bases.[6]

Recommendation: Begin with a Buchwald-Hartwig approach due to its broader scope and the wealth of available troubleshooting data. If cost-effectiveness for large-scale synthesis is the primary goal, an Ullmann coupling is a worthy avenue for process development.

FeatureBuchwald-Hartwig AminationUllmann Coupling
Catalyst Palladium (Pd)Copper (Cu)
Generality Very High; extensive ligand portfolio for optimization.[1]Good; scope can be more substrate-dependent.
Conditions Often milder (can be run at <100 °C).[7]Traditionally harsh (>180 °C), but modern protocols are milder.[6]
Key Challenge Catalyst cost, potential for hydrodehalogenation side products.[3]Can require higher temperatures, sometimes less tolerant of complex functionality.

Q2: What are the key structural features of this compound that influence its reactivity in C-N couplings?

The reactivity of this aniline is governed by a combination of electronic and steric factors:

  • High Electron Density: The aniline nitrogen is rendered highly nucleophilic by the electron-donating effect of the ortho-phenoxy ether group. This is generally favorable for the C-N bond-forming reductive elimination step in the Buchwald-Hartwig cycle.

  • Steric Hindrance: The ortho-phenoxy group provides significant steric bulk around the nitrogen atom. This can hinder its initial coordination to the metal center, potentially slowing the reaction rate and requiring a carefully selected bulky phosphine ligand to create an accessible coordination site on the palladium.[3][8]

  • Potential for Side Reactions: The ether linkage, while generally stable, could be susceptible to cleavage under overly harsh basic or thermal conditions, though this is not a common issue with optimized protocols.

Q3: How do I select an appropriate starting catalyst system (palladium source and ligand) for a Buchwald-Hartwig reaction?

The choice of ligand is the most critical parameter for success, especially when coupling with challenging aryl chlorides.[3]

  • Palladium Source: Modern palladium pre-catalysts, such as the G3 or G4 palladacycles (e.g., XPhos Pd G3), are highly recommended.[9] They are air-stable and form the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[7][9]

  • Ligand Selection: The ligand must be sufficiently bulky and electron-rich to facilitate the challenging oxidative addition of the aryl halide (especially aryl chlorides) and the subsequent reductive elimination.[3] For bulky anilines like this compound, dialkylbiaryl phosphine ligands are the industry standard.

Recommended Starting Ligands for Screening:

  • For Aryl Chlorides/Bromides: XPhos , RuPhos , or BrettPhos . These are robust ligands designed for challenging couplings.[9]

  • For Aryl Iodides: While often more reactive, aryl iodides can sometimes cause catalyst inhibition.[7][10] Toluene is a preferred solvent to minimize the solubility of iodide salts that can precipitate the catalyst.[10]

Q4: What is the role of the base, and how do I select the correct one?

The base plays a crucial role in the catalytic cycle, primarily by deprotonating the aniline to form the more nucleophilic amide.[4] The choice of base is a trade-off between reactivity and substrate stability.

  • Strong Bases (e.g., NaOtBu, LHMDS): These are the most common and effective bases for Buchwald-Hartwig aminations, particularly with less reactive aryl chlorides.[3][7] They aggressively promote the formation of the palladium-amido complex required for the reaction. However, they can cause decomposition if your aryl halide partner contains base-sensitive functional groups (e.g., esters, enolizable ketones).[3]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are used when base-sensitive groups are present.[3] Their use often requires a more active catalyst system (i.e., a highly effective ligand) and potentially higher reaction temperatures to achieve good conversion.[3]

BaseTypepKaH (approx.)Use Case
Sodium tert-butoxide (NaOtBu)Strong19General purpose, highly effective for aryl chlorides.[7]
LHMDSStrong26For substrates where NaOtBu may fail.[3]
Potassium Phosphate (K₃PO₄)Weak12.3Ideal for substrates with base-sensitive functionalities.[3]
Cesium Carbonate (Cs₂CO₃)Weak10.2Mild base suitable for sensitive molecules.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the coupling of this compound.

Troubleshooting_Workflow Start Reaction Start: Low or No Conversion? Check_Catalyst Is the Catalyst System Active? - Use fresh pre-catalyst. - Ensure ligand is not degraded. Start->Check_Catalyst Side_Products Side Products Observed? Start->Side_Products Yes, but with issues Check_Conditions Are Reaction Conditions Optimal? - Increase temperature incrementally. - Check solvent (anhydrous/degassed). Check_Catalyst->Check_Conditions Catalyst OK Check_Base Is the Base Correct? - Is it strong enough (e.g., NaOtBu)? - Is it fully dissolved? Check_Conditions->Check_Base Conditions OK Success Reaction Successful Check_Base->Success All OK Hydrodehalogenation Hydrodehalogenation? (Ar-H instead of Ar-N) - Use bulkier ligand. - Re-screen bases. Side_Products->Hydrodehalogenation Yes, Ar-H Decomposition Substrate Decomposition? - Screen weaker bases (K₃PO₄). - Lower reaction temperature. Side_Products->Decomposition Yes, starting material gone Hydrodehalogenation->Check_Catalyst Decomposition->Check_Base

Caption: General troubleshooting workflow for C-N coupling reactions.

Problem 1: Low or No Product Yield

This is the most common issue, often stemming from an insufficiently active catalytic system or suboptimal reaction conditions.

  • Potential Cause A: Inactive Catalyst (Buchwald-Hartwig)

    • Why it happens: The active Pd(0) species is essential for the catalytic cycle to begin.[7] If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) may be inefficient. Pre-catalysts can also degrade with improper storage.

    • Solutions:

      • Switch to a Pre-catalyst: Use an air-stable palladacycle pre-catalyst (e.g., XPhos Pd G3) to ensure reliable formation of the active LPd(0) catalyst.[9]

      • Verify Reagent Quality: Use fresh, high-purity palladium sources and ligands. Phosphine ligands can oxidize over time.

      • Ensure Anaerobic/Anhydrous Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can interfere with the base and lead to side reactions. Ensure your solvent is anhydrous and the reaction vessel is properly degassed with an inert gas (Nitrogen or Argon).[9]

  • Potential Cause B: Suboptimal Ligand/Aryl Halide Combination (Buchwald-Hartwig)

    • Why it happens: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step, especially for aryl chlorides.[3] The ligand's electronic and steric properties must be matched to the halide's reactivity. The general reactivity order is Ar-I > Ar-Br > Ar-Cl.[7]

    • Solutions:

      • For Aryl Chlorides: This is the most challenging substrate. A highly electron-rich and bulky ligand is required. If XPhos fails, screen other specialized ligands like RuPhos or consider a different class, such as N-heterocyclic carbene (NHC) ligands. An increase in reaction temperature (e.g., to 100-110 °C in toluene or dioxane) is often necessary.[3][7]

      • For Aryl Bromides: These are generally good substrates. If conversion is low with XPhos, the issue may lie with the base or temperature rather than the ligand itself.

      • For Aryl Iodides: These are highly reactive but can cause catalyst inhibition.[10] If stalling is observed, ensure you are using a non-polar solvent like toluene to minimize solubility of the inhibitory iodide salts.[10]

  • Potential Cause C: Inappropriate Base or Solvent (General)

    • Why it happens: The base must be strong enough to deprotonate the aniline but soluble enough to participate in the reaction. The solvent dictates the solubility of all components and the accessible temperature range.

    • Solutions:

      • Check Base Strength: For aryl chlorides, a strong base like NaOtBu is almost always required.[3] If using a weaker base like K₃PO₄, ensure your ligand is highly active.

      • Improve Solubility: Some inorganic bases have poor solubility. A high stir rate can be crucial.[7] Alternatively, switching to a more polar aprotic solvent like 1,4-dioxane may improve solubility, but always ensure it is anhydrous.

      • Avoid Inhibitory Solvents: Never use chlorinated solvents (e.g., chloroform) or coordinating solvents like acetonitrile or pyridine, as they can bind to the palladium and inhibit the reaction.[7]

Problem 2: Significant Formation of Side Products

The appearance of impurities indicates that a competing reaction pathway is active.

  • Side Product A: Hydrodehalogenation (Ar-H)

    • What it is: The aryl halide is reduced to the corresponding arene (e.g., chlorobenzene is converted to benzene).

    • Why it happens: This occurs via a competing β-hydride elimination pathway. It is more common with primary amines and when the desired C-N reductive elimination is slow.[3]

    • Solutions:

      • Use a Bulkier Ligand: Sterically hindered ligands like XPhos or RuPhos are designed to promote C-N bond formation and sterically disfavor the geometry required for β-hydride elimination.[3]

      • Optimize the Base: The choice of base can influence the rate of competing pathways. Sometimes switching from NaOtBu to K₃PO₄ (with a concurrent increase in temperature/catalyst loading) can mitigate this issue.

  • Side Product B: Substrate Decomposition

    • What it is: The starting materials, particularly the aryl halide partner, are consumed but little to no desired product or hydrodehalogenation product is formed.

    • Why it happens: This is almost always due to the reaction conditions being too harsh for the functional groups present on the aryl halide. The combination of a strong base and high temperature can degrade sensitive moieties.[3]

    • Solutions:

      • Screen Weaker Bases: This is the most important step. If you observe decomposition with NaOtBu, immediately screen K₃PO₄ or Cs₂CO₃.[3]

      • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. It is better to have a slow, clean reaction than a fast, messy one.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition LPd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [LPd(II)(Ar)(NH₂R')]+X⁻ OxAdd->AmineCoord + R'-NH₂ Deprotonation Deprotonation LPd(II)(Ar)(NHR') AmineCoord->Deprotonation + Base - Base-H⁺X⁻ RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Pd0 - Ar-NHR'

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: General Procedure for Screening Buchwald-Hartwig Reaction Conditions

This protocol is intended for small-scale screening in parallel to identify optimal conditions.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), this compound (0.24 mmol, 1.2 equiv), and the chosen base (e.g., NaOtBu, 0.28 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the vial with a screw cap containing a Teflon septum. Evacuate and backfill the vial with argon or nitrogen three times.

  • Reagent Addition: Through the septum, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 1.0 mL).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., start at 90 °C). Stir for the designated time (e.g., 12-24 hours).

  • Analysis: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of celite, and analyze the crude mixture by LC-MS or GC-MS to determine conversion and identify major products.

Protocol 2: General Procedure for a Ligand-Accelerated Ullmann Coupling
  • Preparation: In an oven-dried vial, combine the copper(I) source (e.g., CuI, 0.02 mmol, 10 mol%), the ligand (e.g., 1,10-phenanthroline, 0.022 mmol, 11 mol%), the aryl halide (0.2 mmol, 1.0 equiv), this compound (0.24 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in the Buchwald-Hartwig protocol.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or Dioxane, 1.0 mL).

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., start at 110 °C) for 24 hours.

  • Workup and Analysis: Cool the reaction, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude material by LC-MS or GC-MS.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines - Benchchem.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem.
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - NIH. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]

  • (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles - ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate. Available at: [Link]

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Technical Support Center: Overcoming Low Reactivity of the Amino Group in 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(4-ethoxyphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this compound in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this molecule and achieve your desired outcomes.

Understanding the Challenge: The "Deactivated" Amino Group

This compound is a valuable building block in medicinal chemistry and materials science. However, its amino group exhibits significantly reduced nucleophilicity, a phenomenon often referred to as "deactivation." This low reactivity stems from the electronic effects of the substituents on the aniline ring.

The chlorine atom at the 5-position is an electron-withdrawing group, pulling electron density away from the aromatic ring through its inductive effect.[1] Similarly, the bulky phenoxy group at the 2-position, while potentially a weak π-donor, can sterically hinder the approach of reagents to the amino group. The interplay of these electronic and steric factors diminishes the electron density on the nitrogen atom, making it a less potent nucleophile and a weaker base.

This guide will equip you with the knowledge and practical strategies to overcome these inherent challenges.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Incomplete or Failed Acylation/Amidation Reactions

Question: I am attempting to acylate the amino group of this compound with a standard acyl chloride/anhydride and a base like triethylamine or pyridine, but I am observing very low conversion to the desired amide. What is going wrong?

Answer: This is a classic manifestation of the deactivated nature of the aniline. Standard acylation conditions are often insufficient to drive the reaction to completion. The low nucleophilicity of the amino group requires more forcing conditions or a more reactive acylating agent.

Troubleshooting Steps:

  • Increase the Reactivity of the Acylating Agent:

    • Switch to a more reactive acylating agent: If you are using an anhydride, consider switching to the corresponding acyl chloride. Acyl chlorides are generally more electrophilic and reactive.

    • In-situ activation: For carboxylic acids, use coupling agents that generate highly reactive intermediates. Common choices include:

      • Carbodiimides: DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).

      • Uronium/Thiouronium salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Optimize the Base:

    • Stronger, non-nucleophilic bases: Instead of triethylamine or pyridine, consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene). These bases can more effectively deprotonate the aniline, increasing its nucleophilicity without competing in the acylation reaction.

  • Elevate the Reaction Temperature:

    • Gently heating the reaction mixture can provide the necessary activation energy to overcome the reactivity barrier. Monitor the reaction closely for potential side product formation at higher temperatures.

  • Consider Solvent Effects:

    • Aprotic polar solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) can help to solubilize the reactants and may facilitate the reaction.

Issue 2: Challenges in Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Question: I am trying to use this compound as the amine component in a Buchwald-Hartwig amination with an aryl halide, but the reaction is sluggish and gives low yields. How can I improve this?

Answer: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base, especially when dealing with a deactivated aniline.[2][3][4][5] The electron-poor nature of your aniline makes the C-N bond-forming reductive elimination step more challenging.

Troubleshooting Steps:

  • Ligand Selection is Critical:

    • Bulky, electron-rich phosphine ligands: These are essential for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[3] Consider ligands such as:

      • Biaryl phosphines: SPhos, XPhos, or RuPhos are often excellent choices for coupling deactivated anilines.

      • Josiphos-type ligands: These have also shown success in the amination of challenging substrates.[3]

    • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior catalytic activity.

  • Optimize the Palladium Precursor and Base:

    • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective palladium precursors.

    • Base Selection: A strong, non-coordinating base is crucial. Sodium tert-butoxide (NaOtBu) is the most frequently used and often the most effective base for these reactions.[6] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).

  • Solvent and Temperature:

    • Anhydrous, deoxygenated solvents are a must. Toluene or dioxane are standard choices.

    • Elevated temperatures (typically 80-110 °C) are usually required to drive the reaction to completion.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination with this compound

ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂ (2-5 mol%)Readily available and effective.
Ligand XPhos or SPhos (4-10 mol%)Bulky, electron-rich ligands that promote reductive elimination.
Base NaOtBu (1.5-2.0 equiv.)Strong, non-coordinating base to facilitate amine deprotonation.
Solvent Anhydrous, deoxygenated Toluene or DioxaneAprotic solvents that are stable at high temperatures.
Temperature 100-110 °CProvides the necessary activation energy for the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Can I perform electrophilic aromatic substitution on the aniline ring of this compound?

A1: While the amino group is a strong activating group for electrophilic aromatic substitution, the presence of the deactivating chloro and phenoxy groups, along with the potential for the amino group to be protonated under acidic conditions (forming a strongly deactivating -NH₃⁺ group), makes this challenging.[7] The outcome of such reactions can be difficult to predict and may lead to a mixture of products. It is generally advisable to introduce desired substituents on the aniline ring before the final synthetic steps involving the amino group.

Q2: Are there any protecting group strategies that can facilitate reactions?

A2: Yes, protecting the amino group can be a viable strategy, particularly if you need to perform reactions that are incompatible with a free amine.

  • Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) can be used to form the Boc-protected aniline. This can sometimes be challenging with deactivated anilines and may require forcing conditions or a catalyst like DMAP.

  • Acyl Protection: As discussed in the troubleshooting section, forming an amide can protect the amino group. This can be reversed by hydrolysis under acidic or basic conditions, although amide cleavage can be difficult.

Q3: My reaction mixture is turning dark, suggesting decomposition. What could be the cause?

A3: A dark reaction mixture often indicates side reactions or decomposition. In the context of reactions involving anilines, this could be due to oxidation. Ensure your reactions are performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly deoxygenated, especially for transition metal-catalyzed reactions.

Experimental Protocols

Protocol 1: Robust Acylation of this compound using HATU

This protocol describes a reliable method for acylating the deactivated amino group with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Low Amide Yield

G start Low Amide Yield q1 Is the acylating agent sufficiently reactive? start->q1 sol1 Switch to Acyl Chloride or use a Coupling Agent (e.g., HATU, EDC/HOBt) q1->sol1 No q2 Is the base strong enough? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use a stronger, non-nucleophilic base (e.g., DBU, Proton-Sponge®) q2->sol2 No q3 Have you tried elevated temperatures? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Gently heat the reaction (e.g., 40-60 °C) q3->sol3 No end Successful Amidation q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting flowchart for incomplete amidation reactions.

Diagram 2: Key Components for Successful Buchwald-Hartwig Amination

G sub This compound Aryl Halide cat_sys Catalytic System Pd Precursor (Pd(OAc)₂) Ligand (XPhos, SPhos) Base (NaOtBu) prod Desired C-N Coupled Product sub:f0->prod Amine sub:f1->prod Aryl Source cond Reaction Conditions Anhydrous/Inert Solvent (Toluene) Elevated Temperature (100-110 °C) cat_sys->prod Catalyzes cond->prod Enables

Caption: Essential components for a successful Buchwald-Hartwig amination.

References

  • Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. (2015).
  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2024). Journal of the American Chemical Society.
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Synfacts.
  • An Air and Thermally Stable One-Component Catalyst for the Amination of Aryl Chlorides. Organic Letters.
  • Synthetic Methods for Primary Anilines. (2023). Books.
  • Buchwald–Hartwig amin
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • The Buchwald–Hartwig Amination After 25 Years.
  • Reactions of Aniline. Chemistry Steps.
  • Activation and Deactiv

Sources

Technical Support Center: High-Purity Recrystallization of 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-2-(4-ethoxyphenoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require methods to achieve high purity through recrystallization. Here, you will find field-proven insights, detailed protocols, and troubleshooting advice to address common challenges encountered during the purification process.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the recrystallization of this compound.

Q1: What is the most critical factor in successfully recrystallizing this compound?

A1: The selection of an appropriate solvent system is paramount. An ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. This differential solubility is the driving force for crystal formation and purification.

Q2: How do I choose a starting solvent for recrystallization?

A2: A good starting point is to consider the polarity of this compound. As a substituted aromatic amine, it possesses both polar (the amine group) and non-polar (the aromatic rings and ether linkage) characteristics. Therefore, solvents of intermediate polarity, such as ethanol or isopropanol, are often effective. Preliminary small-scale solubility tests with a range of solvents are highly recommended.

Q3: What are the expected signs of a successful recrystallization?

A3: A successful recrystallization is characterized by the formation of well-defined crystals as the solution cools. The resulting supernatant (the remaining liquid) should be clear, indicating that the majority of the desired compound has crystallized. The purity of the isolated crystals can be confirmed by a sharp melting point and the absence of impurity peaks in analytical tests like HPLC or NMR.

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a mixed solvent system, also known as a solvent-antisolvent system, can be very effective. This is particularly useful when no single solvent provides the ideal solubility profile. A typical approach involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the gradual addition of a "poor" solvent (an antisolvent) in which the compound is insoluble, to induce crystallization.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the recrystallization of this compound.

Problem Potential Cause(s) Solutions & Explanations
The compound does not dissolve in the hot solvent. 1. Insufficient solvent volume.2. The chosen solvent is not a good solvent for the compound at high temperatures.1. Add more of the hot solvent in small increments until the solid dissolves. Be mindful that excessive solvent will reduce the final yield.2. If a large volume of solvent is required with little dissolution, the solvent is likely unsuitable. A different solvent or a solvent mixture should be selected.
The compound "oils out" instead of crystallizing. 1. The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent.2. The rate of cooling is too rapid.1. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.2. Slow, controlled cooling is crucial. Allow the solution to cool to room temperature undisturbed before transferring it to an ice bath.
No crystals form upon cooling. 1. The solution is not sufficiently saturated.2. The solution is supersaturated, but nucleation has not initiated.1. If too much solvent was used, the solution can be concentrated by gentle heating to evaporate some of the solvent. Then, allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
The recrystallized product is still impure. 1. Inefficient removal of impurities during the initial dissolution and filtration (if performed).2. Co-precipitation of impurities with the product.3. The chosen solvent does not effectively discriminate between the product and the impurities.1. If colored impurities are present, they can sometimes be removed by treating the hot solution with activated carbon before filtration.2. Ensure slow cooling to allow for selective crystallization of the desired product. A second recrystallization may be necessary.3. Experiment with different solvents or solvent systems. A solvent that is a poorer solvent for the impurities may be required.
Low recovery of the recrystallized product. 1. Too much solvent was used.2. The product has significant solubility in the cold solvent.3. Premature crystallization during hot filtration.1. As mentioned, concentrate the solution before cooling.2. Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution.3. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.

III. Detailed Recrystallization Protocols

The following protocols provide step-by-step guidance for the purification of this compound.

Protocol 1: Single-Solvent Recrystallization with Ethanol

This method is a good starting point for general purification.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Gently heat the mixture to the boiling point of the ethanol while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Well-formed crystals should begin to appear. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Two-Solvent (Solvent-Antisolvent) Recrystallization with Ethanol and Water

This method is useful if the compound is too soluble in a single solvent even at low temperatures.

Materials:

  • Crude this compound

  • 95% Ethanol (the "good" solvent)

  • Deionized water (the "antisolvent")

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot 95% ethanol in an Erlenmeyer flask.

  • Addition of Antisolvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

IV. Visualization of the Recrystallization Workflow

The following diagrams illustrate the decision-making process and the general workflow for recrystallization.

Troubleshooting_Flowchart start Recrystallization Issue Occurs issue1 Compound Oils Out start->issue1 issue2 No Crystals Form start->issue2 issue3 Low Yield start->issue3 issue4 Product Still Impure start->issue4 solution1 Re-dissolve in more hot solvent and cool slowly. Seed if necessary. issue1->solution1 solution2a Concentrate solution by evaporating solvent. issue2->solution2a solution2b Induce nucleation: scratch flask or add seed crystal. issue2->solution2b solution3 Ensure minimal solvent was used. Cool thoroughly in an ice bath. issue3->solution3 solution4 Perform a second recrystallization. Consider a different solvent system. issue4->solution4

Caption: Troubleshooting flowchart for common recrystallization problems.

V. Potential Impurities and Their Removal

Based on common synthetic routes for analogous compounds, the following are potential impurities in crude this compound:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could include precursors like 5-chloro-2-nitroaniline or dichloronitrobenzene derivatives. These are often removed effectively by recrystallization due to differences in solubility.

  • Isomeric Byproducts: The synthesis may yield positional isomers. Careful selection of the recrystallization solvent is crucial to selectively crystallize the desired isomer.

  • Decomposition Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities. Treatment with activated carbon during recrystallization can help remove these.

The choice of recrystallization solvent and the careful execution of the procedure are your primary tools for removing these impurities. For persistent impurities, chromatographic techniques may be required as a supplementary purification step.

VI. References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Laurence, L. L., & Gilbert, J. C. (2011). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning.

Troubleshooting peak tailing in HPLC analysis of 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 5-Chloro-2-(4-ethoxyphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. The following troubleshooting guides and FAQs will provide in-depth solutions to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing during the HPLC analysis of this compound on a C18 column. What is the primary cause of this issue?

A1: The peak tailing you are observing is a common challenge when analyzing basic compounds like this compound via reversed-phase HPLC.[1] The root cause is most often a secondary retention mechanism involving the interaction between your analyte and the stationary phase.[2]

  • Analyte Chemistry: this compound contains a basic aniline functional group. In a typical reversed-phase mobile phase (pH between 3 and 7), this amine group will be protonated, carrying a positive charge.

  • Stationary Phase Chemistry: Standard silica-based stationary phases (like C18) have residual silanol groups (Si-OH) on their surface.[3] Even with modern manufacturing, not all silanols are bonded with the C18 chains, a step known as end-capping.[4] These silanol groups are acidic and can become deprotonated (ionized) at a mobile phase pH above 3, resulting in negatively charged sites (Si-O⁻).[5]

  • The Interaction: The positively charged aniline group of your analyte experiences a strong ionic interaction with the negatively charged silanol groups on the stationary phase surface.[4] This is in addition to the desired hydrophobic (reversed-phase) retention mechanism. Molecules that undergo this secondary interaction are retained longer than those that do not, leading to a delayed elution and the characteristic "tail" on the peak.[6]

This dual retention mechanism is the most common reason for poor peak shape with basic compounds.[2]

Q2: How can I adjust my mobile phase to mitigate peak tailing for this compound?

A2: Optimizing the mobile phase is one of the most effective strategies to improve peak shape. The goal is to minimize the undesirable secondary ionic interactions. You have two primary, and opposing, pH-based strategies:

Strategy 1: Low pH (Ion Suppression of Silanols)

By lowering the mobile phase pH to around 3 or slightly below, you can protonate the residual silanol groups, neutralizing their negative charge.[7] This eliminates the ionic attraction between the silanols and your protonated basic analyte.

  • Protocol:

    • Prepare your aqueous mobile phase component.

    • Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to adjust the pH to between 2.5 and 3.0.

    • Ensure your column is stable at this low pH; many modern columns are designed for this.[4]

    • You may need to adjust the organic solvent percentage to achieve the desired retention time, as the analyte will be fully ionized and may elute earlier.

Strategy 2: High pH (Analyte Neutralization)

Alternatively, you can increase the mobile phase pH to a level that is approximately 2 units above the pKa of the aniline group. This deprotonates the analyte, rendering it neutral. A neutral analyte will not engage in ionic interactions with the silanol groups.

  • Protocol:

    • This strategy requires a column specifically designed for high pH stability (e.g., a hybrid or polymer-based column) to prevent dissolution of the silica backbone.

    • Use a buffer system suitable for the high pH range, such as ammonium bicarbonate or a low concentration of ammonium hydroxide, to adjust the pH to around 9-10.

    • The neutral form of the analyte will be more hydrophobic and thus more retained. You may need to increase the organic solvent strength.

Strategy 3: Using a Sacrificial Base (Silanol Masking)

Adding a small, basic modifier, like triethylamine (TEA), to the mobile phase can also be effective.[8] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[3][9]

  • Protocol:

    • Add a low concentration of TEA (typically 0.1-0.5%) to your mobile phase.

    • Adjust the pH with an acid like acetic acid or phosphoric acid.[10]

    • This approach is often used in a mid-range pH (6-7.5). However, TEA can shorten column lifetime and is not ideal for LC-MS applications due to ion suppression.[8]

Strategy pH Target Mechanism Pros Cons
Low pH 2.5 - 3.0Protonates silanol groups (Si-OH)Excellent peak shape, compatible with most modern columns and MS.Analyte is fully ionized, may have low retention.
High pH 9.0 - 10.0Neutralizes the basic analyteExcellent peak shape, potentially different selectivity.Requires a special high-pH stable column.
Sacrificial Base 6.0 - 7.5Masks silanol groups with an additive (e.g., TEA)Can be effective when pH adjustment is not desired.Can shorten column life, suppress MS signal, and has a strong odor.[8][11]
Q3: Would changing my HPLC column help resolve the peak tailing issue?

A3: Absolutely. Column selection is critical, especially for challenging basic compounds. If mobile phase optimization is insufficient, consider the following column technologies:

  • High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with lower metal content and are more exhaustively end-capped.[2] End-capping uses a small silylating agent to bond many of the remaining surface silanols, making them less available for interaction.[4] Upgrading to a newer, high-quality, fully end-capped C18 column can significantly reduce tailing.

  • Columns with Alternative Chemistries:

    • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols, improving peak shape for bases without the need for mobile phase additives.

    • Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix itself, not just on the surface. This makes them more resistant to high pH conditions and often results in lower silanol activity.[12]

The logical flow for troubleshooting this issue often involves a combination of mobile phase and column adjustments.

G start Peak Tailing Observed for This compound cause Primary Cause: Analyte-Silanol Interaction start->cause sub_cause1 Basic Analyte (+ charge) cause->sub_cause1 solution Troubleshooting Strategy cause->solution sub_couse2 sub_couse2 cause->sub_couse2 sub_cause2 Ionized Silanols (- charge) mp_opt Mobile Phase Optimization solution->mp_opt col_opt Column Optimization solution->col_opt hw_check Hardware Check solution->hw_check low_ph Low pH (2.5-3.0) (e.g., 0.1% Formic Acid) mp_opt->low_ph high_ph High pH (9-10) (Requires stable column) mp_opt->high_ph additive Use Sacrificial Base (e.g., 0.1% TEA) mp_opt->additive endcap_col Use High-Purity, End-Capped Column col_opt->endcap_col epg_col Use Embedded Polar Group (EPG) Column col_opt->epg_col void_check Check for Column Void hw_check->void_check ecv_check Minimize Extra-Column Volume hw_check->ecv_check

Caption: Troubleshooting workflow for peak tailing.

Q4: I've optimized my mobile phase and am using a modern column, but still see some tailing. What other instrumental factors could be contributing?

A4: If chemical interactions have been addressed, the cause may be physical or instrumental.[1] These issues typically affect all peaks in the chromatogram, not just the basic analyte.

  • Column Void: A void or channel can form at the head of the column over time due to high pressure or pH stress.[4] This creates an empty space where the sample can spread out before entering the packed bed, leading to peak distortion.

    • Troubleshooting: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to waste.[7] If this temporarily improves the peak shape, a void is likely. Replacing the column is the permanent solution. Using a guard column can help extend the life of your analytical column.[13]

  • Extra-Column Volume: This refers to all the volume in the flow path outside of the column itself, including injector loops, tubing, and detector flow cells.[14] Excessive volume can cause band broadening and tailing.

    • Troubleshooting: Ensure you are using tubing with the narrowest possible internal diameter (e.g., 0.005") and that all connections are made with zero dead volume fittings.[14]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.

    • Troubleshooting: Dilute your sample by a factor of 10 and reinject.[7] If the peak shape improves, you were likely experiencing mass overload.

  • Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.

    • Troubleshooting: Backflushing the column (as described for a column void) may dislodge the blockage.[7] Always filter your samples and mobile phases to prevent this.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chromatography Forum. (2004). buffered pH to avoid peak tailing.
  • Welch Materials. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Sychev, K. (2020). TO ADD OR NOT TO ADD.
  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • BDMAEE. (2025). the use of triethylamine in certain analytical chemistry applications as a mobile phase modifier.
  • Benchchem. (2025). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
  • Taipei Medical University. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Chemsrc. (2025). This compound | CAS#:16824-53-6.
  • Benchchem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • Matrix Scientific. (n.d.). This compound.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • National Institutes of Health. (n.d.). 5-Chloro-2-phenoxyaniline. PubChem.
  • Aldlab Chemicals. (n.d.). 5-Chloro-2-(4-chlorophenoxy)aniline.
  • PubChemLite. (n.d.). This compound hydrochloride (C14H14ClNO2).
  • National Institutes of Health. (n.d.). 5-Chloro-2-methoxyaniline. PubChem.
  • ChemicalBook. (n.d.). This compound HYDROCHLORIDE | 1052533-42-2.
  • Bide Pharmatech. (n.d.). CAS No.: 1052533-42-2.
  • Pharmaffiliates. (n.d.). CAS No : 121-27-7 | Product Name : 5-Chloro-2-(4-chlorophenoxy)aniline.
  • National Institutes of Health. (n.d.). 5-Chloro-2-(4-chloro-3-methoxyphenyl)aniline. PubChem.
  • AbacipharmTech. (n.d.). 5-Chloro-2-(4-chlorophenoxy)aniline.
  • Molbase. (n.d.). (5-CHLORO-2-ETHOXYPHENYL)BORONIC ACID | CAS 352534-86-2.

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Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions of 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the catalytic synthesis and modification of 5-Chloro-2-(4-ethoxyphenoxy)aniline. This molecule is a vital intermediate in pharmaceutical research and development, frequently synthesized or utilized in cross-coupling reactions where catalyst performance is paramount. This guide provides in-depth troubleshooting advice, preventative strategies, and diagnostic protocols in a practical question-and-answer format to help you overcome common hurdles related to catalyst poisoning and deactivation.

Section 1: Understanding the Catalytic Environment

This compound contains a diaryl ether linkage and a primary aniline group, making it a common target for synthesis via C-N and C-O cross-coupling reactions. The two most prevalent catalytic systems for these transformations are the Palladium-catalyzed Buchwald-Hartwig Amination and the Copper-catalyzed Ullmann Condensation. Understanding the fundamentals of these systems is the first step in effective troubleshooting.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Metal Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, CuTC)
Typical Ligands Biaryl phosphines (e.g., XPhos, SPhos), carbenesDiamines (e.g., TMEDA), amino acids, diketones
Common Bases Sterically hindered alkoxides (e.g., NaOtBu, LHMDS)Inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃)
Solvents Aprotic, non-polar (e.g., Toluene, Dioxane, THF)Polar aprotic (e.g., DMF, DMSO, NMP)
Key Sensitivity Highly sensitive to oxygen and certain functional groups.Sensitive to air, moisture, and coordinating solvents/bases.

Section 2: Troubleshooting Guides for Catalyst Deactivation

This section directly addresses common experimental failures. Each guide is designed to help you diagnose the root cause and provides actionable steps for remediation.

Issue 1: My Palladium-catalyzed Buchwald-Hartwig reaction has stalled or shows minimal conversion.

Q: I am attempting to synthesize this compound (or use it as a substrate) in a Buchwald-Hartwig reaction, but the reaction stops prematurely, often after forming a black precipitate. What is causing this, and how can I resolve it?

A: A stalled Buchwald-Hartwig reaction is a classic symptom of catalyst deactivation. The formation of palladium black (insoluble Pd(0) agglomerates) is a definitive sign that the active, ligand-stabilized catalytic species has been compromised. The primary causes are chemical poisoning, ligand degradation, or suboptimal reaction conditions.

Potential Causes & Immediate Solutions:
  • Catalyst Poisoning by Impurities: The active Pd(0) center is highly susceptible to coordination by nucleophilic impurities, which block the active site and prevent catalysis.[1][2]

    • Sulfur and Phosphorus Compounds: Trace amounts of thiols, sulfides, or phosphites from starting materials can irreversibly bind to palladium.

    • Water: While sometimes tolerated, excess water can lead to the formation of inactive palladium hydroxide species.[3]

    • Halide Ions: Iodide, in particular, can act as an inhibitor by forming stable, off-cycle palladium complexes.[4]

    • Other Nitrogenous Groups: Functional groups like nitriles or certain heterocycles can act as competitive ligands and poison the catalyst.[1][5]

  • Ligand Degradation: The phosphine ligands that stabilize the Pd(0) center are prone to oxidation (forming phosphine oxides) in the presence of trace oxygen, rendering them incapable of coordinating to the metal.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical. Chlorinated solvents and acetonitrile can inhibit the reaction by coordinating to the palladium center.[4] Using a base that is not strong enough will fail to deprotonate the amine, halting the catalytic cycle.

Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing and solving the issue.

G A Reaction Stalled / Low Conversion B Observe Pd Black? A->B C Catalyst Agglomeration Confirmed B->C Yes D No Obvious Precipitate B->D No E Check Reactant Purity C->E D->E F Purify Starting Materials & Solvents (See Protocol 2.1) E->F G Check Inert Atmosphere Technique F->G H Degas Solvents Thoroughly (See Protocol 2.2) G->H I Review Ligand & Base Choice H->I J Ensure Ligand is not Oxidized Use Fresh, High-Purity Base I->J K Re-run Reaction with Purified Reagents under Strict Inert Conditions J->K L Problem Solved K->L

Caption: Troubleshooting workflow for a stalled Buchwald-Hartwig reaction.

Protocol 2.1: Purification of Aniline Substrate and Solvents

Objective: To remove common catalyst poisons like water, peroxides, and trace metals from reactants and solvents.

Materials:

  • This compound (or precursor aniline)

  • Toluene or Dioxane (reaction solvent)

  • Activated neutral alumina

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Filtration apparatus

  • Schlenk flask

Methodology:

  • Solvent Purification:

    • Set up a solvent purification system (e.g., passing the solvent through columns of activated alumina under an argon or nitrogen atmosphere).

    • Alternatively, for smaller scales, add activated alumina (approx. 5% w/v) to the solvent, stir for 1 hour, and then distill under an inert atmosphere. Store the purified solvent over molecular sieves in a sealed container.

  • Aniline Purification:

    • Dissolve the crude aniline substrate in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Pass the solution through a short plug of activated neutral alumina to remove polar impurities.

    • Dry the filtered solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • For highest purity, consider recrystallization or column chromatography.

  • Storage: Store all purified materials under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with argon) to prevent re-contamination.[6]

Protocol 2.2: Solvent Degassing for Oxygen Removal

Objective: To remove dissolved oxygen that can oxidize the catalyst and phosphine ligands.

Methodology (Freeze-Pump-Thaw):

  • Place the purified solvent in a robust Schlenk flask sealed with a Teflon stopcock.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once fully frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock to isolate the flask from the vacuum line.

  • Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.

  • After the final cycle, backfill the flask with an inert gas like argon or nitrogen.

Issue 2: My Copper-catalyzed Ullmann Condensation is Unreliable and Gives Poor Yields.

Q: I am using a Cu(I)-catalyzed Ullmann reaction to form the diaryl ether bond in my target molecule. The reaction is very sensitive, and my yields are inconsistent. What are the likely causes of this unreliability?

A: The Ullmann reaction, while powerful, is notoriously sensitive to reaction conditions, and catalyst deactivation is a common cause of poor performance. Unlike palladium systems where agglomeration is visually obvious, copper catalyst deactivation pathways can be more subtle.

Common Deactivation Pathways for Copper Catalysts

The following diagram illustrates the primary routes through which the active Cu(I) catalyst can be diverted into inactive states.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways A Active L-Cu(I)-X B Product Formation A->B Reaction Progress C Inactive Cu(0) + Cu(II) A->C Disproportionation (Often O₂ induced) D Inactive [L-Cu(I)-Base] Complex A->D Base Ligation (e.g., Carbonate) E Inactive [L-Cu(I)-Product] Complex A->E Product Inhibition B->A Regeneration

Caption: Common deactivation pathways in Cu(I)-catalyzed Ullmann reactions.

Troubleshooting Table for Ullmann Reactions
SymptomPossible CauseTroubleshooting Steps & Explanation
Reaction never starts or is extremely sluggish. Inhibition by Base or Product: The inorganic base (e.g., Cs₂CO₃) or the aniline product can coordinate strongly to the copper center, creating an inactive complex and preventing the catalytic cycle from starting.[7][8][9]1. Check Base Quality: Use a high-purity, finely milled inorganic base. The particle size and solubility can dramatically impact kinetics.[10][11] 2. Optimize Ligand/Cu Ratio: Increasing the ligand-to-copper ratio can sometimes outcompete the inhibiting species for coordination sites.
Reaction starts but stops after partial conversion. Catalyst Disproportionation: The active Cu(I) species is unstable and can disproportionate to inactive Cu(0) and Cu(II), especially in the presence of oxygen or certain ligands.[10]1. Ensure Strict Inert Atmosphere: Use thoroughly degassed solvents (Protocol 2.2) and maintain a positive pressure of argon or nitrogen throughout the reaction. 2. Choose a Stabilizing Ligand: Ligands such as phenanthrolines or N-methylglycine can stabilize the Cu(I) oxidation state and improve catalyst longevity.[12]
Yields are inconsistent between batches. Variable Quality of Reagents: Copper catalysts are highly sensitive to trace impurities in the starting materials or solvent (e.g., water, other coordinating species). The quality and particle size of inorganic bases can also vary.[11]1. Standardize Reagent Sources: Use reagents from the same lot number for a series of experiments. 2. Purify All Components: Proactively purify starting materials, solvents, and ensure the base is freshly opened or properly stored (See Protocol 2.1). 3. Control Reaction Setup: Standardize stirring rates and heating to ensure consistent mass and heat transfer.
Side products, such as homo-coupling, are observed. Ligand Exchange/Decomposition: The base or solvent may displace the intended ligand, leading to a less selective catalytic species. In some cases, the ligand itself can be arylated and consumed.[8][11]1. Screen Different Ligands: Experiment with more robust ligands that are less prone to side reactions, such as those based on diketones.[11] 2. Lower Reaction Temperature: If possible, lowering the temperature can often suppress side reactions and improve selectivity.

Section 3: Proactive Prevention of Catalyst Poisoning

The most effective troubleshooting is prevention. Implementing rigorous quality control and experimental techniques can save significant time and resources.

Q: What are the most critical best practices to prevent catalyst poisoning before starting my experiments?

A: A proactive strategy involves three main pillars: qualifying your raw materials, rigorously preparing your reaction environment, and understanding the chemical stability of your reagents.

  • Raw Material Qualification: Never assume the purity stated on the bottle is sufficient for sensitive catalysis. Trace contaminants from the synthesis of starting materials are a primary source of poisons.[13]

  • Inert Atmosphere: Both palladium and copper catalysts have deactivation pathways involving oxygen. All reactions should be performed under an inert atmosphere (argon or nitrogen). This includes not only the reaction vessel but also any transfer cannulas and syringes.

  • Use of Scavengers or Guard Beds: For particularly sensitive reactions or when using large-scale batches with potentially variable feedstock quality, consider using a "poison trap."[14] This involves pre-treating your reaction feedstock by passing it through a cartridge containing materials that bind common poisons (e.g., activated carbon for organic impurities, or specific resins for sulfur compounds).

Table of Common Impurities and Recommended Analytical Detection
Poison ClassExamplesPotential SourceRecommended Analytical Technique
Sulfur Compounds Thiols, sulfides, disulfidesSynthesis of starting materials, contaminated solventsGas Chromatography-Mass Spectrometry (GC-MS), Microcoulometry[15]
Phosphorus Compounds Phosphines, phosphitesResidual reagents from prior stepsInductively Coupled Plasma-Mass Spectrometry (ICP-MS)[15][16]
Heavy Metals Lead, mercury, arsenicContaminated reagents, leaching from equipmentICP-MS, Atomic Absorption (AA) Spectroscopy[15]
Halides Excess Cl⁻, Br⁻, I⁻Byproducts of previous steps, impure reagentsIon Chromatography[15]
Water & Oxygen H₂O, O₂Solvents, reagents, atmosphereKarl Fischer Titration (for water), strict inert technique
Coordinating Species Nitriles, nitro groups, certain heterocyclesImpurities in starting materials or solventsGC-MS, HPLC[5][17]

Section 4: Advanced Diagnostics for Post-Reaction Analysis

Q: My reaction failed, and I strongly suspect catalyst poisoning. How can I definitively identify the cause?

A: Analyzing the failed reaction mixture and the spent catalyst can provide conclusive evidence of poisoning. This is particularly useful when troubleshooting persistent issues.

  • Analysis of the Reaction Mixture: Submit a sample of the crude reaction mixture for analysis by techniques like GC-MS or LC-MS to identify any unexpected byproducts that might indicate a specific deactivation pathway.

  • Analysis of the Catalyst: If using a heterogeneous catalyst (or if the catalyst has precipitated), it can be recovered and analyzed. Surface-sensitive techniques are invaluable for this purpose.[13][18]

Analytical TechniqueInformation ProvidedSample Requirements
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical/oxidation state of the catalyst surface. Can directly detect poisons like sulfur, chlorine, or phosphorus adsorbed on the surface.[13][15]Recovered solid catalyst. Requires high vacuum.
Inductively Coupled Plasma (ICP-MS/OES) Provides highly sensitive quantitative analysis of elemental composition. Can detect trace metal poisons (e.g., lead, arsenic) on the catalyst.[15][16]Catalyst must be digested into a solution.
X-Ray Diffraction (XRD) Identifies crystalline phases. Can detect the formation of inactive phases, such as metal sulfides or oxides, and measure changes in crystallite size (sintering).[15][19]Recovered solid catalyst.
Transmission Electron Microscopy (TEM) Visualizes catalyst nanoparticles. Can directly observe sintering (particle growth) and fouling (deposition of material on the surface).[19][20]Recovered solid catalyst dispersed on a grid.

Section 5: Frequently Asked Questions (FAQs)

Q1: My this compound starting material has a slight pink/brown discoloration. Is it safe to use as-is? A1: No. Aniline compounds are prone to air oxidation, leading to highly colored and often polymeric impurities. These impurities can act as potent catalyst poisons. You should always purify discolored anilines before use, for example, by passing a solution through a plug of activated alumina or silica gel as described in Protocol 2.1.

Q2: Is it better to use a pre-formed catalyst complex or generate the active catalyst in situ? A2: Pre-formed catalysts (pre-catalysts) are often preferred for reproducibility. They are typically more stable to air and moisture and generate the active LPd(0) species in a more controlled and predictable manner upon exposure to the base in the reaction mixture.[4] Generating the catalyst in situ from sources like Pd(OAc)₂ can be effective but is more sensitive to the quality of the reagents and the reaction conditions.

Q3: How does the choice of halide (Cl vs. Br) on the aryl halide coupling partner affect the reaction and potential for poisoning? A3: In Buchwald-Hartwig reactions, the general reactivity order is Ar-I > Ar-Br > Ar-Cl. However, the iodide byproduct from Ar-I can be a catalyst inhibitor.[4] Therefore, Ar-Br often represents the best balance of reactivity and catalyst stability. Ar-Cl is less reactive and typically requires more specialized, electron-rich ligands to undergo efficient oxidative addition.

Q4: Can I simply increase the catalyst loading to overcome poisoning? A4: While adding more catalyst may sometimes force a sluggish reaction to completion, it is not an ideal solution. It is economically inefficient, increases the burden of removing the heavy metal from your final product, and does not address the root cause of the problem, leading to poor reproducibility. It should only be used as a last resort after troubleshooting efforts have failed.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search.
  • Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. (n.d.). MDPI. [Link]

  • Insights into Palladium Deactivation during Advanced Oxidation Processes. (n.d.). MDPI. [Link]

  • Catalyst Poisoning Testing. (n.d.). Intertek. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (2017). White Rose eTheses Online. [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. [Link]

  • Poisoning and deactivation of palladium catalysts. (2018). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism. (n.d.). ChemRxiv. [Link]

  • How to detect catalyst poisoning in hydrotreaters. (2025). Patsnap Eureka. [Link]

  • Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. (2015). ResearchGate. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (2008). ACS Publications. [Link]

  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (2012). LCGC. [Link]

  • Troubleshooting of Catalytic Reactors. (n.d.). Slideshare. [Link]

  • Analysis of Catalysts. (n.d.). tasconusa.com. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications. [Link]

  • How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone. (2025). YouTube. [Link]

  • Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. (n.d.). NIH. [Link]

  • Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions. (n.d.). RSC Publishing. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ullmann reaction. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). ACS Publications. [Link]

  • Synthesis method of 5-chloro-2-methyl aniline. (n.d.).
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Publications. [Link]

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Validation & Comparative

A Comparative Guide to 5-Chloro-2-(4-ethoxyphenoxy)aniline and Other Substituted Anilines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Phenoxyaniline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The substituted aniline motif is one such framework, serving as a cornerstone in the synthesis of numerous pharmaceuticals.[1] Among its more complex derivatives, the phenoxyaniline scaffold has emerged as particularly versatile, demonstrating a broad spectrum of activities, most notably as potent kinase inhibitors.[2] The strategic placement of substituents on this scaffold is a critical exercise in molecular design, allowing chemists to meticulously modulate a compound's physicochemical properties, biological activity, metabolic stability, and overall suitability as a drug candidate.

This guide provides an in-depth comparative analysis of 5-Chloro-2-(4-ethoxyphenoxy)aniline , a specific and functionally rich derivative, against a curated set of alternative substituted anilines. Our objective is to dissect the distinct roles of its key structural features—the chloro group, the phenoxy bridge, and the ethoxy tail—by contrasting its properties with simpler analogues. This analysis is intended for researchers, scientists, and drug development professionals to illustrate the causal relationships between chemical structure and pharmacological potential, supported by experimental data and established protocols.

Comparative Analysis of Physicochemical Properties

The journey of a drug molecule from administration to its biological target is governed by its physicochemical properties. Parameters such as basicity (pKa) and lipophilicity (LogP) are paramount, influencing solubility, membrane permeability, and target binding. The substituents on the aniline ring exert profound electronic and steric effects that dictate these values.

Causality Behind Property Variations:

  • Basicity (pKa): The basicity of the aniline nitrogen is determined by the availability of its lone pair of electrons. Electron-withdrawing groups (EWGs) like chloro (-Cl) and nitro (-NO₂) pull electron density away from the ring and the amino group, making the lone pair less available to accept a proton. This results in a weaker base (lower pKa).[3][4] Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) and ethoxy (-OC₂H₅) push electron density into the ring, increasing the basicity of the amino group (higher pKa).[5]

  • Lipophilicity (LogP): This parameter measures a compound's preference for a lipid versus an aqueous environment. Halogens like chlorine significantly increase lipophilicity.[6] Alkoxy groups also contribute to a higher LogP. The large, nonpolar phenoxy moiety in our target compound and its analogues is a major driver of their high lipophilicity compared to simple anilines.

The table below summarizes these key properties for this compound and our selected comparator molecules.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted/Experimental)LogP (Predicted/Experimental)Key Feature Comparison
This compound 263.72[7]~3.5 (Predicted)~3.8 (Predicted)Target Molecule: Combines moderate basicity with high lipophilicity due to chloro, phenoxy, and ethoxy groups.
Aniline 93.134.60.9Baseline: Parent molecule with moderate basicity and low lipophilicity.
5-Chloro-2-phenoxyaniline 219.66~3.2 (Predicted)3.1[8]Effect of Ethoxy Group: Removal of the ethoxy group slightly decreases molecular weight, basicity, and lipophilicity.
p-Anisidine (4-Methoxyaniline) 123.15[7]5.34[9]0.95[5]Strong EDG: The methoxy group significantly increases basicity compared to aniline.
p-Nitroaniline (4-Nitroaniline) 138.12[10]1.0[11]1.39[10]Strong EWG: The nitro group drastically reduces basicity, making it the weakest base in this set.

Note: pKa and LogP values for the target compound and some analogues are predicted using computational models due to a lack of extensive experimental data in public literature. Experimental values are provided where available.

Structure-Activity Relationships (SAR) in Kinase Inhibition

The phenoxyaniline core is a well-established scaffold for inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of kinases is a hallmark of many cancers, making them prime therapeutic targets.[12] The aniline and phenoxy rings of the scaffold typically engage in hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.

The specific substituents on these rings are crucial for modulating potency and selectivity.[2][6]

  • The Chloro Group: The chlorine atom on this compound serves multiple roles. As a halogen, it is a lipophilic group that can occupy hydrophobic pockets within the kinase active site.[6] Its electron-withdrawing nature also modulates the electronic properties of the aniline ring, which can influence binding interactions. The placement at position 5 (meta to the amino group) is a common strategy to fine-tune electronic effects without introducing significant steric hindrance near the reactive amino center.

  • The Ethoxyphenoxy Group: This larger substituent typically extends into a more solvent-exposed region of the ATP-binding site. The ethoxy group can form specific hydrogen bonds or hydrophobic interactions that enhance binding affinity and, critically, selectivity for the target kinase over other structurally similar kinases.[2] For example, in studies of 4-phenoxyquinoline derivatives as PDGF receptor inhibitors, substitutions on the phenoxy ring were found to be critical for achieving high potency.[4]

SAR_Concept cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Phenoxyaniline Inhibitor Hinge Hinge Region (H-Bond Acceptors/Donors) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region (Selectivity Pocket) Aniline Aniline Ring Aniline->Hinge H-Bond Phenoxy Phenoxy Ring Phenoxy->HydrophobicPocket Core Scaffold Positioning Chloro 5-Chloro Group Chloro->HydrophobicPocket Hydrophobic Interaction Ethoxy 4-Ethoxy Group Ethoxy->SolventFront Selectivity Interaction

Metabolic Stability and Toxicological Considerations

A significant challenge in drug development is managing metabolic liabilities. Anilines, while versatile, are known "structural alerts" because they can undergo metabolic processing in the liver to form reactive metabolites, which may lead to idiosyncratic adverse drug reactions.[13][14] The primary metabolic pathways for anilines include N-acetylation and oxidation.

  • N-Acetylation: This is a common detoxification pathway. The rate of acetylation can be influenced by substituents. Computational studies have shown that the partial atomic charge on the amine nitrogen is a key predictor of N-acetylation.[15]

  • Oxidative Metabolism: Cytochrome P450 enzymes can oxidize the aniline ring or the amino group itself, sometimes leading to the formation of reactive quinone-imines or nitrosoarenes that can covalently bind to cellular proteins, causing toxicity.[14]

The substituents on this compound are strategically placed to influence its metabolic fate. The presence of the bulky phenoxy group at the ortho position can sterically hinder direct enzymatic attack on the amino group, potentially reducing the rate of certain metabolic transformations compared to less substituted anilines like p-anisidine.[16] Furthermore, the ethoxy group provides an alternative site for metabolism (O-dealkylation), which is often a more favorable and less toxic metabolic pathway. Deuteration of metabolically labile positions is another strategy used to improve the metabolic profile of drug candidates.[17] Therefore, while the aniline core presents a potential liability, its complex substitution pattern may mitigate some of these risks.

Experimental Protocol: Synthesis of a Phenoxyaniline Derivative

The formation of the diaryl ether bond is the key step in synthesizing compounds like this compound. The Ullmann condensation is a classical and robust method for this transformation, involving the copper-catalyzed reaction of a phenol with an aryl halide.[18]

Protocol: Synthesis of 5-Chloro-2-phenoxyaniline via Ullmann Condensation

This protocol describes the synthesis of a core intermediate. Further modification (e.g., introduction of the ethoxy group on the phenol starting material) would yield the target molecule.

Causality Statement: This procedure utilizes a copper(I) catalyst, which is essential for facilitating the coupling between the aryl halide and the phenoxide.[18] A high-boiling polar aprotic solvent like DMF is used to ensure the reactants remain in solution at the high temperatures required for the reaction to proceed efficiently. Potassium carbonate acts as a base to deprotonate the phenol, forming the reactive phenoxide nucleophile.

Materials:

  • 2,4-Dichloronitrobenzene

  • Phenol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Standard laboratory glassware for reflux and extraction

Step-by-Step Procedure:

Part A: Diaryl Ether Formation (Ullmann Condensation)

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.1 equivalents), anhydrous potassium carbonate (2.0 equivalents), and anhydrous DMF.

  • Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for the formation of potassium phenoxide.

  • Catalyst and Substrate Addition: Add 2,4-dichloronitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to 140-150 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with toluene. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, 4-chloro-2-phenoxynitrobenzene, can be purified by column chromatography.

Part B: Reduction of the Nitro Group

  • Setup: Dissolve the purified nitro-intermediate from Part A in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (5.0 equivalents) and a catalytic amount of ammonium chloride.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

  • Workup: Filter the hot reaction mixture through a pad of celite to remove the iron salts, washing with hot ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed, dried, and concentrated to yield the final product, 5-Chloro-2-phenoxyaniline.

Synthesis_Workflow cluster_partA Part A: Ullmann Condensation cluster_partB Part B: Nitro Group Reduction A1 1. Mix Phenol, K₂CO₃ in DMF A2 2. Add 2,4-Dichloronitrobenzene and CuI catalyst A1->A2 A3 3. Heat to 140-150 °C, 12-18h A2->A3 A4 4. Aqueous Workup & Extraction A3->A4 A5 Intermediate: 4-Chloro-2-phenoxynitrobenzene A4->A5 B1 5. Dissolve Intermediate in EtOH/H₂O A5->B1 Purified Intermediate B2 6. Add Fe powder and NH₄Cl B1->B2 B3 7. Reflux for 2-4h B2->B3 B4 8. Filter and Purify B3->B4 B5 Final Product: 5-Chloro-2-phenoxyaniline B4->B5

Conclusion

This compound is a highly functionalized building block whose properties are a direct consequence of its specific substitution pattern. The comparison with simpler anilines reveals a sophisticated interplay of electronic and steric effects. The chloro-substituent reduces basicity while increasing lipophilicity, features that can enhance cell permeability and hydrophobic binding interactions. The extended ethoxyphenoxy moiety offers opportunities to achieve kinase selectivity and may provide alternative metabolic pathways that mitigate the inherent toxicological risks associated with the aniline core.

The rational design of drug candidates requires a deep understanding of how individual functional groups contribute to the overall molecular profile. By analyzing this compound in the context of its simpler analogues, we gain valuable insights into the structure-property relationships that are fundamental to modern medicinal chemistry. This molecule exemplifies a strategic balance of properties, making it a valuable scaffold for the development of targeted therapeutics.

References

Sources

Chloro vs. Bromo-Substituted Phenoxyanilines: A Researcher's Guide to Reactivity in Catalytic Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the phenoxyaniline scaffold is a privileged motif, appearing in a multitude of bioactive molecules. The strategic functionalization of this core structure is paramount in medicinal chemistry for modulating pharmacological properties. The choice of halogen substituent—typically chlorine or bromine—on the phenoxy or aniline ring is a critical decision that profoundly impacts synthetic strategy and efficiency. This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-substituted phenoxyanilines in key palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and actionable experimental protocols.

The Decisive Role of the Halogen in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for C-C and C-N bond formation, respectively.[1] The nature of the aryl halide is a dominant factor governing the success of these transformations. While aryl chlorides are economically advantageous and widely available, their bromo-substituted counterparts generally exhibit superior reactivity.[2][3] This difference is not merely academic; it dictates the choice of catalyst, reaction conditions, and ultimately, the feasibility of a synthetic route.

The enhanced reactivity of aryl bromides stems primarily from two key factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[2][4] Consequently, less energy is required to cleave the C-Br bond during the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[2]

  • Kinetics of Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the C-X bond is kinetically more favorable for aryl bromides than for aryl chlorides.[2] The greater polarizability of the C-Br bond facilitates a more efficient interaction with the electron-rich palladium center.[2]

This fundamental difference in reactivity translates to tangible experimental advantages for bromo-substituted phenoxyanilines, as summarized in the table below.

Quantitative Reactivity Comparison: Chloro- vs. Bromo-Aromatics

While direct kinetic data for a specific chloro- and bromo-substituted phenoxyaniline pair is sparsely documented across all reaction types, a wealth of literature on analogous aryl halides allows for a robust comparative analysis. The following table summarizes the general expectations for reactivity in key cross-coupling reactions.

FeatureBromo-Substituted PhenoxyanilinesChloro-Substituted PhenoxyanilinesRationale
Reaction Temperature Typically lower (e.g., 80-110 °C)Generally higher (e.g., 100-130 °C)Lower C-Br bond energy allows for easier oxidative addition at lower temperatures.[5]
Reaction Time Generally shorter (e.g., 2-12 hours)Often longer (e.g., 12-36 hours)Faster kinetics of oxidative addition for the C-Br bond.[2]
Catalyst Loading Lower catalyst loadings are often sufficientHigher catalyst loadings may be requiredMore facile catalytic turnover with the more reactive substrate.
Ligand Choice Standard phosphine ligands (e.g., PPh₃) are often effectiveRequires specialized, bulky, electron-rich ligands (e.g., Buchwald's biaryl phosphine ligands, NHCs) to promote oxidative addition of the stronger C-Cl bond.[2]
Typical Yields Generally higherCan be lower, especially with less optimized catalyst systemsMore efficient and complete conversion due to higher reactivity.[5]

Mechanistic Underpinnings of Differential Reactivity

The catalytic cycle of palladium-catalyzed cross-coupling reactions provides a clear framework for understanding the disparate reactivity of chloro- and bromo-substituted phenoxyanilines. The critical, often rate-determining, step is the oxidative addition of the aryl halide to the Pd(0) complex.

G A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-X (X = Cl, Br) C Ar-Pd(II)(X)L2 Oxidative Addition Complex B->C D Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) C->D E Ar-Pd(II)(R)L2 or [Ar-Pd(II)(HNR'R'')L2]+X- D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R or Ar-NR'R'' Product F->G

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The energy barrier for the oxidative addition step is significantly lower for a C-Br bond compared to a C-Cl bond, leading to a faster reaction rate.[2] While advancements in ligand design have made the use of aryl chlorides more practical, they often still require more forcing conditions to overcome this initial activation barrier.[6]

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the reactivity differences, the following generalized protocols for a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination can be employed. These should be seen as starting points, and optimization may be necessary for specific phenoxyaniline substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the coupling of a halo-substituted phenoxyaniline with an arylboronic acid.

Workflow Diagram:

G A 1. Add halo-phenoxyaniline, arylboronic acid, and base to flask B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add Pd catalyst and ligand B->C D 4. Add degassed solvent C->D E 5. Heat to desired temperature (80-120 °C) D->E F 6. Monitor reaction by TLC or LC-MS E->F G 7. Work-up: Dilute, wash, and extract F->G H 8. Purify by column chromatography G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halo-substituted phenoxyaniline (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃; 2.0 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water; 5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C for the bromo-derivative, 110 °C for the chloro-derivative) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of a halo-substituted phenoxyaniline with an amine.[5]

Step-by-Step Procedure:

  • To a reaction vessel under an inert atmosphere, add the halo-substituted phenoxyaniline (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos for the bromo-derivative, a biarylphosphine ligand for the chloro-derivative; 2-4 mol%), and a base (e.g., Cs₂CO₃ for the bromo-derivative, NaOtBu for the chloro-derivative; 1.4 mmol).[5]

  • Add an anhydrous solvent (e.g., toluene or dioxane; 5-10 mL).

  • Heat the reaction mixture with stirring. For the bromo-derivative, temperatures of 90-110 °C for 4-12 hours are typical.[5] For the chloro-derivative, higher temperatures (110-130 °C) and longer reaction times (18-36 hours) may be necessary for good conversion.[5]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm

In contrast to palladium-catalyzed cross-coupling, the reactivity trend in nucleophilic aromatic substitution (SNAr) is less straightforward. SNAr reactions proceed via a two-step addition-elimination mechanism involving a Meisenheimer complex.[7]

G A Aryl Halide (Ar-X) C Addition A->C B Nucleophile (Nu-) B->C D Meisenheimer Complex [Ar(X)(Nu)]- C->D Rate-determining for poor leaving groups E Elimination D->E F Product (Ar-Nu) E->F G Leaving Group (X-) E->G Rate-determining for good leaving groups

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The reactivity is influenced by two opposing factors: the electronegativity of the halogen (F > Cl > Br > I), which affects the electrophilicity of the carbon atom, and the leaving group ability of the halide (I > Br > Cl > F). For activated phenoxyanilines (i.e., those with electron-withdrawing groups ortho or para to the halogen), the relative reactivity of chloro vs. bromo substituents can depend on the specific nucleophile and reaction conditions.[8] In some cases, the greater electronegativity of chlorine can lead to a faster rate of initial nucleophilic attack, making the chloro-substituted compound more reactive.

Conclusion and Strategic Recommendations

For drug discovery and development professionals, the choice between chloro- and bromo-substituted phenoxyanilines has significant practical implications.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): Bromo-substituted phenoxyanilines are the substrates of choice for achieving higher yields under milder conditions.[2][5] They are particularly advantageous in the late stages of a synthesis where reliability and efficiency are paramount. Chloro-substituted phenoxyanilines are a viable, cost-effective alternative, but their successful implementation often requires more rigorous optimization of catalyst systems, particularly the use of advanced, sterically hindered, and electron-rich ligands.[6]

  • For Nucleophilic Aromatic Substitution: The reactivity is more nuanced and substrate-dependent. A direct comparison under the specific reaction conditions is often necessary to determine the optimal halogen substituent.

Ultimately, a thorough understanding of the underlying chemical principles governing the reactivity of these halogenated building blocks empowers the medicinal chemist to make informed decisions, leading to more efficient and successful synthetic campaigns.

References

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  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2015). PubMed Central. Retrieved January 18, 2026, from [Link]

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  • Comparison of reactivity of different aryl halides (a) The predicted... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

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Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions with 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of complex molecular scaffolds is a cornerstone of innovation. The molecule 5-Chloro-2-(4-ethoxyphenoxy)aniline represents a privileged starting material, possessing multiple sites for diversification through cross-coupling reactions. The presence of an aryl chloride, a diaryl ether linkage, and an aniline moiety presents both opportunities and challenges in synthetic design. This guide provides a comparative analysis of palladium, nickel, and copper-based catalytic systems for cross-coupling reactions, with a focus on C-N bond formation at the aniline nitrogen, a critical transformation for generating libraries of novel compounds.

The Strategic Importance of Catalyst Selection

The reactivity of an aryl chloride is significantly lower than that of its bromide or iodide counterparts, making the choice of an appropriate catalyst paramount to achieving efficient transformations. The key challenge lies in facilitating the oxidative addition of the Ar-Cl bond to the metal center, which is often the rate-limiting step in the catalytic cycle. Furthermore, the presence of other potentially reactive functional groups, such as the aniline and the diaryl ether, necessitates a high degree of chemoselectivity.

Comparative Analysis of Catalytic Systems

Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly effective method for C-N bond formation.[1] For unactivated aryl chlorides like our substrate, the evolution of this reaction has led to the development of highly active catalyst systems.

Key Features:

  • Catalyst Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes.[2][3]

  • The Critical Role of Ligands: Early generation ligands like triphenylphosphine are generally ineffective for aryl chlorides. The breakthrough came with the development of sterically demanding and electron-rich phosphine ligands.[4][5] These ligands promote the formation of the catalytically active monoligated Pd(0) species and accelerate the rate of both oxidative addition and reductive elimination.[4] Ligands such as XPhos, SPhos, and other biarylphosphines are now the standard for these challenging couplings.[6][7]

  • Bases and Solvents: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine nucleophile.[8] Aprotic solvents such as toluene, dioxane, or THF are commonly employed.[8]

Nickel-Catalyzed Amination: A Cost-Effective and Powerful Alternative

Given the high cost of palladium, there is significant interest in developing cross-coupling methods using more earth-abundant first-row transition metals.[9] Nickel catalysts have emerged as a powerful and economical alternative for C-N cross-coupling reactions.[10]

Key Features:

  • Catalyst Systems: Nickel(II) precatalysts like NiCl₂(dppe) or Ni(acac)₂ can be used, often reduced in situ to the active Ni(0) species. Alternatively, Ni(0) sources like Ni(COD)₂ can be employed directly.[11]

  • Ligand Development: Similar to palladium catalysis, the choice of ligand is crucial. Bisphosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and BINAP have proven effective in nickel-catalyzed aminations of aryl chlorides.[10][11]

  • Reaction Conditions: Nickel-catalyzed reactions often require similar strong bases and aprotic solvents as their palladium counterparts. However, reaction temperatures and catalyst loadings can vary significantly depending on the specific ligand and substrate.

Copper-Catalyzed Amination: A Renaissance of the Ullmann Reaction

Classical Ullmann C-N coupling reactions traditionally required harsh reaction conditions (high temperatures and stoichiometric copper). However, recent advancements in ligand design have led to the development of highly efficient copper-catalyzed amination protocols that proceed under much milder conditions.[12][13]

Key Features:

  • Modern Ligand-Accelerated Catalysis: The key to modern copper-catalyzed amination of aryl chlorides is the use of specialized ligands. Sterically hindered N¹,N²-diarylbenzene-1,2-diamine ligands have been shown to be particularly effective, enabling reactions at significantly lower temperatures.[12][13] These ligands are thought to prevent catalyst deactivation and enhance the rate of the challenging oxidative addition step.[13]

  • Catalyst Sources and Conditions: Simple copper(I) salts like CuI or CuBr are common catalyst precursors.[10] The reactions can often be performed with weaker bases, such as K₃PO₄ or Cs₂CO₃, compared to palladium and nickel systems.

  • Chemoselectivity: Copper catalysts can offer different chemoselectivity profiles compared to palladium and nickel, which can be advantageous in complex molecules.

Quantitative Data Summary

The following table provides a comparative overview of typical reaction parameters for the amination of aryl chlorides, based on data from analogous systems reported in the literature.

Catalyst SystemTypical Catalyst Loading (mol%)LigandBaseSolventTemperature (°C)
Palladium 1-2XPhos, SPhos, or other biarylphosphinesNaOtBu, LHMDSToluene, Dioxane80-110
Nickel 2-5dppf, BINAPNaOtBu, K₃PO₄Toluene, t-BuOH100-130
Copper 1-10N¹,N²-diarylbenzene-1,2-diamines, OxalamidesK₃PO₄, Cs₂CO₃Dioxane, DMSO40-130

Note: This data is intended as a general guide. Optimal conditions for this compound may vary and require experimental optimization.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a representative example for the C-N cross-coupling of an aryl chloride and can be adapted for the specific amine coupling partner.

Reagents and Materials:

  • This compound

  • Amine coupling partner (e.g., Morpholine)

  • Pd₂(dba)₃ (Palladium source)

  • XPhos (Ligand)

  • Sodium tert-butoxide (Base)

  • Anhydrous Toluene (Solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Nucleophile Addition: Add the amine coupling partner (1.2 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualization of Experimental Workflow and Catalytic Cycle

Experimental Workflow for Buchwald-Hartwig Amination

experimental_workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Catalyst, Ligand, and Base setup Assemble under Inert Atmosphere (N2/Ar) prep_reagents->setup prep_glassware Oven-Dry Glassware prep_glassware->setup add_reagents Add Substrate, Solvent, and Amine setup->add_reagents heating Heat to 100 °C with Stirring add_reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool and Quench with Water monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: A flowchart of the key steps in a typical Buchwald-Hartwig amination experiment.

Catalytic Cycle of Buchwald-Hartwig Amination

catalytic_cycle Catalytic Cycle of Buchwald-Hartwig Amination cluster_products pd0 Pd(0)L oa_complex [Ar-Pd(II)(L)-X] pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L)(HNR'R'')]X oa_complex->amine_complex Amine Coordination (HNR'R'') amido_complex [Ar-Pd(II)(L)(NR'R'')] amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: The key mechanistic steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Conclusion and Expert Recommendations

For the cross-coupling of this compound, particularly for C-N bond formation, the Palladium-catalyzed Buchwald-Hartwig amination remains the most robust and versatile starting point for investigation. The vast literature and commercially available, highly active biarylphosphine ligands provide a high probability of success.[5][7]

However, for cost-driven process development or in cases where palladium catalysis is suboptimal, both nickel and copper-based systems are potent alternatives.[10][13] Nickel catalysis offers a more direct, cost-effective replacement for palladium, often utilizing similar ligands and conditions.[11] The newly developed copper-catalyzed systems are particularly intriguing due to their potential for milder reaction conditions and orthogonal reactivity, which could be highly beneficial for complex substrates.[12]

Ultimately, the optimal catalyst will be substrate and coupling partner dependent. It is strongly recommended to screen a small panel of catalysts from each class (e.g., a Pd/XPhos system, a Ni/dppf system, and a Cu/diamine system) to empirically determine the most efficient and selective conditions for your specific transformation.

References

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  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides. Available at: [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Nickel-Catalyzed Photoredox-Mediated Cross-Coupling of Aryl Electrophiles and Aryl Azides. Available at: [Link]

  • ResearchGate. (n.d.). Efficient copper-catalyzed coupling of aryl chlorides, bromides and iodides with aqueous ammonia. Available at: [Link]

  • ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for Phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Phenoxyaniline Scaffold

Phenoxyaniline derivatives are a class of aromatic compounds characterized by a phenyl ring linked to an aniline moiety through an ether bond. This structural motif is a cornerstone in modern chemistry, serving as a versatile scaffold in the development of pharmaceuticals, agrochemicals, and high-performance polymers.[1][2][3] In medicinal chemistry, these derivatives are integral to kinase inhibitors for cancer therapy and agents targeting various biological pathways.[2] Their utility in materials science is demonstrated in the synthesis of thermally stable polymers like polyamides and polyurethanes.[3]

The efficacy and cost-effectiveness of producing these valuable compounds are critically dependent on the chosen synthetic strategy. This guide provides an in-depth comparison of the most prevalent and effective methodologies for constructing the phenoxyaniline core: the classic Ullmann Condensation, the modern Buchwald-Hartwig Amination, and the strategic Nucleophilic Aromatic Substitution (SNAr). We will dissect each route, offering field-proven insights, detailed experimental protocols, and comparative data to empower researchers in selecting the optimal path for their specific synthetic challenges.

Comparative Overview of Synthetic Methodologies

The synthesis of phenoxyaniline derivatives primarily involves the formation of a carbon-nitrogen (C-N) or a carbon-oxygen (C-O) bond to connect the two aromatic rings. The choice between these strategies dictates the starting materials and reaction conditions.

Methodology Catalyst System Typical Temperature Key Advantages Common Limitations
Ullmann Condensation Copper (Cu)High (100-220 °C)Cost-effective catalyst, well-establishedHarsh reaction conditions, limited substrate scope, high catalyst loading
Buchwald-Hartwig Amination Palladium (Pd)Mild to Moderate (RT-120 °C)Broad substrate scope, high functional group tolerance, milder conditionsExpensive catalyst and ligands, sensitivity to air and moisture
Nucleophilic Aromatic Substitution (SNAr) Catalyst-free (or phase-transfer catalyst)VariesCan be metal-free, cost-effectiveRequires highly activated aryl halide (with strong EWG)

The Ullmann Condensation: A Time-Honored Approach

The Ullmann condensation, first reported over a century ago, is a copper-catalyzed reaction that forms aryl ethers or aryl amines from an aryl halide and an alcohol or amine, respectively.[4][5] Despite its age, modern advancements with new ligand systems have improved its efficiency and broadened its applicability, though it often still requires higher temperatures compared to palladium-catalyzed methods.[4][6]

Mechanistic Rationale

The reaction mechanism is believed to involve the formation of a copper(I) alkoxide or amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate.[4] Reductive elimination from this intermediate yields the desired phenoxyaniline product and regenerates the active copper(I) species.[4] The high temperatures are traditionally required to overcome the activation energy for the oxidative addition step.

Ullmann_Mechanism CuI Cu(I) Catalyst CuAmide Cu(I)-Amide Intermediate [Ar-NH-Cu] CuI->CuAmide Base Base (e.g., KOH, Cs₂CO₃) Amine Aniline (Ar-NH₂) Base->CuAmide Deprotonation Amine->CuAmide Deprotonation ArylHalide Aryl Halide (Ar'-X) CuIII Cu(III) Intermediate [Ar-NH-Cu(III)(X)-Ar'] ArylHalide->CuIII Oxidative Addition CuAmide->CuIII Oxidative Addition Product Phenoxyaniline (Ar-NH-Ar') CuIII->Product Reductive Elimination RegenCuI Cu(I) Catalyst CuIII->RegenCuI Regeneration Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ PdII_complex Oxidative Adduct Ar-Pd(II)(X)L₂ Pd0->PdII_complex Oxidative Addition ArX Aryl Halide (Ar-X) ArX->PdII_complex Amine Aniline (Ar'-NH₂) Amido_complex Amido Complex [Ar-Pd(II)(NHAr')L]⁺ Amine->Amido_complex Base Base (e.g., NaOtBu) Base->Amido_complex -HB⁺X⁻ PdII_complex->Amido_complex Amine Coordination & Deprotonation Amido_complex->Pd0 Regeneration Product Phenoxyaniline (Ar-NH-Ar') Amido_complex->Product Reductive Elimination SNAr_Workflow Start Activated Aryl Halide (e.g., 4-Fluoronitrobenzene) + Nucleophile (e.g., Phenol) Step1 Nucleophilic Attack (Formation of Meisenheimer Complex) Start->Step1 Step2 Elimination of Leaving Group Step1->Step2 Product Nitro-ether Intermediate Step2->Product Reduction Reduction of Nitro Group (e.g., H₂/Pd, Fe/HCl) Product->Reduction FinalProduct Phenoxyaniline Product Reduction->FinalProduct

Sources

A Senior Application Scientist’s Guide to the Characterization of Impurities in 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Purity – The Imperative of Impurity Profiling

In modern pharmaceutical development, the active pharmaceutical ingredient (API) is only part of the story. The substances that accompany it, even in trace amounts, are of equal importance. 5-Chloro-2-(4-ethoxyphenoxy)aniline, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. Its purity profile—a detailed description of all identified and unidentified impurities—is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.

Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate a rigorous approach to impurity management.[1][2] These guidelines establish thresholds for reporting, identifying, and toxicologically qualifying impurities in new drug substances.[3][4] Exceeding these thresholds without proper characterization and qualification can lead to significant delays in drug approval and, more importantly, pose a potential risk to patient safety. This guide provides a comprehensive comparison of analytical methodologies, grounded in practical experience, to establish a robust and scientifically sound strategy for characterizing impurities in this compound samples.

The Impurity Landscape: Predicting What You Need to Find

A successful impurity investigation begins not in the lab, but with a thorough understanding of the molecule's synthetic pathway. A plausible and common route to synthesize this compound involves a two-step process: an Ullmann condensation (or Williamson ether synthesis variation) followed by the reduction of a nitro group.

This pathway immediately suggests a landscape of potential process-related organic impurities:

  • Starting Materials: Unreacted 2,4-dichloro-1-nitrobenzene or 4-ethoxyphenol.

  • Intermediates: Incomplete reduction can leave residual 5-chloro-2-(4-ethoxyphenoxy)nitrobenzene.

  • By-products: Isomeric products from alternative reaction sites, or products from side reactions like dehalogenation or ether cleavage.[5]

  • Degradation Products: The aniline functional group is susceptible to oxidation, leading to various colored degradants upon exposure to air, light, or incompatible excipients.

SM1 2,4-Dichloro-1-nitrobenzene (Starting Material) INT 5-Chloro-2-(4-ethoxyphenoxy)nitrobenzene (Intermediate) SM1->INT Ullmann Condensation IMP1 Impurity: Unreacted SM1 SM1->IMP1 Carried Over SM2 4-Ethoxyphenol (Starting Material) SM2->INT Ullmann Condensation IMP2 Impurity: Unreacted SM2 SM2->IMP2 Carried Over API This compound (Final Product) INT->API Nitro Group Reduction IMP3 Impurity: Residual Intermediate INT->IMP3 Incomplete Reaction IMP4 Impurity: Isomeric By-product INT->IMP4 Side Reaction

Caption: Predicted impurity sources from a common synthesis route.

An Integrated Analytical Workflow: A Strategy for Certainty

No single analytical technique can provide all the necessary information for comprehensive impurity characterization. A multi-faceted, orthogonal approach is required, where the strengths of one technique compensate for the limitations of another. The core strategy involves using a high-resolution separation technique for detection and quantification, coupled with highly specific spectroscopic techniques for identification and structural elucidation.[6][7]

start CEPA Sample Batch hplc HPLC-UV Screening (Detection & Quantification) start->hplc decision1 Impurity > Identification Threshold? hplc->decision1 lcms LC-MS/MS Analysis (Identification & Formula) decision1->lcms Yes report Complete Impurity Profile (Identified & Quantified) decision1->report No decision2 Structure Ambiguous? lcms->decision2 isolate Preparative HPLC (Isolation) decision2->isolate Yes decision2->report No nmr NMR Spectroscopy (Definitive Structure) isolate->nmr nmr->report

Caption: Integrated workflow for impurity characterization.

Comparative Guide to Core Analytical Techniques

The choice of analytical instrumentation is driven by the specific question being asked: "Is it there and how much?" (quantification) versus "What is it?" (identification).

A. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the undisputed workhorse for impurity profiling, offering robust separation and quantification.[8][9] Its primary role is to separate the main API peak from all process-related impurities and degradants, allowing for accurate area percent determination.

  • Expertise & Causality: For a molecule like this compound, a reversed-phase C18 column is the logical starting point due to the compound's overall hydrophobicity. However, relying on a single column chemistry is insufficient. A systematic screening approach using columns with different selectivities (e.g., Phenyl-Hexyl, Polar-Embedded) is crucial to ensure co-elution is not missed.[10] The aniline group has a pKa around 4-5, meaning mobile phase pH is a critical parameter to adjust peak shape and retention. Screening a pH range from ~3 to ~8 is essential to find the optimal separation window.[11]

  • Trustworthiness: A well-developed HPLC method is self-validating through system suitability tests (SSTs). Parameters like resolution (>1.5) between the main peak and the closest impurity, peak tailing factor (0.8-1.5), and reproducibility of injections confirm the system is performing as expected before any sample is analyzed.[11]

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

When an impurity exceeds the identification threshold (typically 0.10% as per ICH Q3A), LC-MS becomes the primary tool for structural elucidation.[3][12][13]

  • Expertise & Causality: The goal is to determine the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is indispensable.[12] Achieving mass accuracy below 5 ppm allows for the confident generation of a molecular formula. Tandem MS (MS/MS) is then used to fragment the impurity, providing structural clues by breaking the molecule at its weakest points (like the ether linkage), which helps in piecing together its identity.

  • Trustworthiness: The protocol requires a shift from standard HPLC buffers (like phosphate) to MS-compatible volatile mobile phases (e.g., formic acid or ammonium formate).[12] The trustworthiness of the identification is built by correlating the highly accurate mass of the parent ion with the logical fragmentation pattern observed in the MS/MS spectrum.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a specialized but powerful technique for identifying volatile or semi-volatile impurities that may not be amenable to LC analysis.[6][7]

  • Expertise & Causality: This technique is ideal for screening for residual starting materials like dichlorobenzene isomers or other low molecular weight, non-polar by-products. The aniline group itself has poor volatility and peak shape in GC, but many potential precursors do not.

  • Trustworthiness: Identification is highly reliable due to the standardized and highly reproducible electron ionization (EI) fragmentation patterns, which can be compared against extensive spectral libraries like the NIST database.[14]

D. Nuclear Magnetic Resonance (NMR) Spectroscopy

For absolute, unequivocal structural confirmation of a novel or critical impurity, NMR spectroscopy is the gold standard.[7]

  • Expertise & Causality: NMR provides a complete map of the molecule's carbon-hydrogen framework. Techniques like ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) allow scientists to piece together the exact connectivity of every atom, confirming isomerism and substitution patterns without ambiguity. This is typically performed after the impurity has been isolated using a technique like preparative HPLC.

  • Trustworthiness: NMR is a primary analytical method; the data it produces is directly tied to the fundamental physical properties of the molecule, making it the ultimate arbiter of chemical structure.

Data Presentation: A Head-to-Head Comparison

Technique Primary Application Strengths Limitations Ideal for...
HPLC-UV Quantification & Purity Robust, reproducible, highly quantitative, cost-effective.[8]Provides no structural information, risk of co-elution.Routine quality control, stability testing, determining area % of impurities.
LC-MS (HRMS) Identification High sensitivity, provides accurate mass and elemental formula.[12][13]Response factors can be non-linear, complex instrument.Identifying unknown impurities above the ICH identification threshold.
GC-MS Volatile Impurity ID Excellent for volatile/semi-volatile compounds, highly reliable library matching.[7]Not suitable for non-volatile or thermally labile compounds.Screening for residual solvents and volatile starting materials.
NMR Structure Confirmation Provides unequivocal structural information, gold standard for confirmation.Requires significant sample amount (µg-mg) and isolation, lower throughput.Definitive structure elucidation of critical or ambiguous impurities.

Experimental Protocols: From Theory to Practice

Protocol 1: HPLC-UV Method for Impurity Profiling
  • System Preparation:

    • HPLC System: Quaternary pump, autosampler, column thermostat, and PDA/UV detector.

    • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • Chromatographic Run:

    • Equilibrate the column for at least 15 minutes.

    • Inject 10 µL of the sample.

    • Run a linear gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

  • System Suitability Test (SST):

    • Perform five replicate injections of the sample solution.

    • The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

    • The resolution between the main peak and the nearest eluting impurity should be ≥ 1.5.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the area percent of each impurity relative to the total peak area. Report any impurity found at a level ≥ 0.05%.[4]

Protocol 2: LC-MS Analysis for Impurity Identification
  • System Preparation:

    • LC-MS System: UPLC/HPLC coupled to a Q-TOF or Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source.

    • Use the same column and mobile phases as the HPLC-UV method to facilitate peak tracking.

  • MS Parameter Optimization:

    • Infuse a dilute solution of the main compound (approx. 10 µg/mL) to optimize MS parameters (e.g., capillary voltage, gas flows, fragmentor voltage).

    • Operate in positive ESI mode, as the aniline group is readily protonated.

  • Analysis Method:

    • Acquire data in two modes simultaneously or in consecutive runs:

      • Full Scan MS: Scan a mass range of m/z 100-800 to detect all ions and determine their accurate mass.

      • Auto MS/MS (or Data-Dependent Acquisition): Automatically trigger fragmentation (MS/MS) for the most intense ions detected in the full scan (excluding the main API peak) to obtain structural information.

  • Data Processing:

    • Extract the accurate mass for each impurity peak.

    • Use the instrument software's formula generator to propose elemental compositions (typically with a mass error tolerance of < 5 ppm).

    • Analyze the MS/MS fragmentation pattern. Look for characteristic losses or fragments that correspond to the predicted impurity structures (e.g., loss of an ethyl group, cleavage of the ether bond).

    • Correlate the proposed structure with the chromatographic retention time and the synthetic pathway.

Conclusion

The characterization of impurities in this compound is a rigorous but manageable process that underpins drug safety and regulatory compliance. It is not a task for a single analytical method, but rather a strategic integration of orthogonal techniques. A robust HPLC-UV method serves as the quantitative foundation for routine quality control. When identification is required, high-resolution LC-MS provides the crucial link between a chromatographic peak and a chemical structure. Finally, for ultimate confirmation, isolation followed by NMR spectroscopy offers definitive proof. By understanding the potential impurity landscape and systematically applying this multi-faceted analytical workflow, scientists can confidently deliver a comprehensive and trustworthy impurity profile, ensuring the quality and safety of the final pharmaceutical product.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Zhang, K., & Chetwyn, N. P. (2012). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Critical Reviews in Analytical Chemistry, 42(2), 116–135. [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006, October 25). [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4S). [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2024). IntechOpen. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube. [Link]

  • Borman, P., & Elder, D. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • Amirav, A., Gordin, A., & Fialkov, A. B. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587. [Link]

  • Dejaegher, B., & Vander Heyden, Y. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International, 23(3). [Link]

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A Senior Application Scientist's Guide to Validating Analytical Methods for 5-Chloro-2-(4-ethoxyphenoxy)aniline Using Certified Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to validating analytical methods for the quantification of 5-Chloro-2-(4-ethoxyphenoxy)aniline, a key intermediate in various pharmaceutical syntheses. We will explore the practical application of core validation principles, compare common analytical techniques, and provide actionable protocols grounded in scientific integrity.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide is structured to provide a comprehensive framework for this validation process, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Critical Role of Certified Reference Materials (CRMs)

The cornerstone of any analytical method validation is the use of a Certified Reference Material (CRM). A CRM is a standard of the highest purity and is accompanied by a certificate of analysis that provides traceability and uncertainty values. For this compound, obtaining a specific CRM is the ideal starting point. While a direct commercial CRM for this specific molecule may not always be readily available[4][5][6][7], it is imperative to source a well-characterized reference standard. In the absence of a commercial CRM, an in-house primary standard, thoroughly characterized for identity and purity by a battery of tests (e.g., NMR, MS, elemental analysis), becomes the de facto standard for the validation exercise.

Comparative Overview of Analytical Techniques

The choice of analytical technique is driven by the physicochemical properties of this compound and the intended application of the method (e.g., purity assessment, impurity quantification, stability testing). The two most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Spectroscopic Methods (UV-Vis)
Applicability Well-suited for non-volatile and thermally labile compounds like aromatic amines.Suitable for volatile and semi-volatile compounds. Derivatization may be needed for polar analytes.[8]Primarily used for preliminary identification and simple quantification where specificity is not a major concern.[9]
Specificity High, especially with photodiode array (PDA) or mass spectrometric (MS) detection.High, particularly when coupled with a mass spectrometer (GC-MS).Lower, as structurally similar compounds may have overlapping absorption spectra.
Sensitivity Generally high, with limits of detection (LOD) in the ng/mL to pg/mL range.Very high, especially with sensitive detectors like Flame Ionization Detector (FID) or MS, reaching low ppm to ppb levels.[10]Moderate, typically in the µg/mL range.
Precision Excellent, with Relative Standard Deviations (RSDs) typically <2%.Excellent, with RSDs often <2%.Good, with RSDs typically <5%.
Typical Use Case Purity determination of the active pharmaceutical ingredient (API), quantification of non-volatile impurities.Analysis of residual solvents, volatile impurities, and certain process-related impurities.[11]In-process controls, preliminary identification, and simple assays in the absence of interfering substances.

The Validation Workflow: A Step-by-Step Approach

The following diagram illustrates the logical flow of the analytical method validation process, as per ICH Q2(R1) guidelines.[2][3][12]

ValidationWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_documentation Phase 3: Documentation P1 Define Method's Intended Use (e.g., Purity, Impurity) P2 Select Analytical Technique (HPLC, GC, etc.) P1->P2 P3 Procure/Characterize Certified Reference Standard P2->P3 V1 Specificity / Selectivity P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Detection Limit (LOD) V4->V5 V6 Quantitation Limit (LOQ) V5->V6 V7 Robustness V6->V7 D1 Compile Validation Report V7->D1 D2 Establish System Suitability Criteria D1->D2

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step methodologies for validating an HPLC method for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Method Validation

This protocol is designed for a reversed-phase HPLC method with UV detection, a common and robust approach for aromatic amines.[13][14]

1. Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]

  • Protocol:

    • Prepare a solution of the this compound certified standard.

    • Prepare solutions of known related substances and potential impurities.

    • Prepare a placebo solution (all formulation components except the active ingredient, if applicable).

    • Spike the analyte solution with the known impurities and the placebo.

    • Inject and analyze all solutions.

    • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (resolution > 2.0). The peak purity should be confirmed using a PDA detector.

2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[15]

  • Protocol:

    • Prepare a stock solution of the certified standard.

    • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 80% to 120% of the nominal concentration for an assay).[15]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16]

  • Protocol:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo with known amounts of the certified standard.

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or the relative standard deviation (coefficient of variation). Precision is evaluated at two levels: repeatability and intermediate precision.[16]

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the cumulative %RSD for all data.

    • Acceptance Criteria: The cumulative %RSD should be ≤ 2.0%.

5. Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of dilute solutions of the certified standard.

    • Acceptance Criteria: The LOQ solution should have a precision of %RSD ≤ 10%.

6. Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.2 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a sample under each varied condition.

    • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected.

Logical Relationships in Method Validation

The following diagram illustrates the hierarchical and interdependent nature of the key validation parameters.

ValidationRelationships Specificity Specificity Linearity Linearity & Range Specificity->Linearity Robustness Robustness Specificity->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->Robustness Accuracy->LOQ Accuracy->Robustness Precision->Accuracy Precision->LOQ Precision->Robustness

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation of analytical methods for this compound is a systematic process that ensures the generation of high-quality, reliable data. By following the principles outlined in this guide and adhering to regulatory guidelines such as ICH Q2(R1), researchers and drug development professionals can have a high degree of confidence in their analytical results. The choice of analytical technique, the availability of a certified reference standard, and a thorough understanding of the validation parameters are all critical to the success of this endeavor.

References

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A Comparative Guide to the Biological Activity of 5-Chloro-2-(4-ethoxyphenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency and selectivity is a driving force in medicinal chemistry. The phenoxyaniline scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides a detailed comparative analysis of the biological activities of derivatives of a specific, promising scaffold: 5-Chloro-2-(4-ethoxyphenoxy)aniline .[2][3] By exploring its anticancer, antimicrobial, and anti-inflammatory potential, we aim to provide a foundational resource for researchers engaged in the rational design and development of next-generation therapeutics. This document synthesizes preclinical data, elucidates structure-activity relationships (SAR), and provides robust, field-proven experimental protocols to ensure the validity and reproducibility of future investigations.

The Central Scaffold: Synthesis and Derivatization Potential

The core structure, this compound, serves as a versatile starting point for chemical modification. The primary amine (-NH2) group on the aniline ring is a key handle for derivatization, allowing for the introduction of a wide array of functional groups through reactions like acylation, sulfonation, and Schiff base formation.[4] Furthermore, the aromatic rings can be subjected to further substitution, enabling fine-tuning of the molecule's steric and electronic properties.

A common synthetic strategy involves the nucleophilic substitution of a halogen on a pyrimidine or indole core with appropriately substituted anilines, or the reduction of a corresponding nitro compound.[5][6] This flexibility is paramount, as the nature and position of these substituents intricately govern the molecule's interaction with biological targets, dictating its overall activity profile.

Comparative Biological Activity Landscape

The derivatives of this compound exhibit a diverse range of biological activities. Below, we compare their performance in three key therapeutic areas.

Anticancer Activity: Targeting Cellular Proliferation

Phenoxyaniline and related phenoxazine derivatives are recognized for their potent anticancer effects, which are often mediated through the inhibition of critical signaling pathways that drive tumor growth and survival.[1][7] Derivatives of this scaffold are being investigated for their ability to induce apoptosis (programmed cell death) and arrest the cell cycle in various cancer cell lines.[8][9]

Mechanism of Action: A primary mechanism for phenoxyaniline-based compounds is the inhibition of protein kinases, such as MEK (MAP Kinase Kinase), a central component of the MAPK/ERK signaling pathway.[1] This pathway is frequently hyperactivated in many cancers, making it a prime target for therapeutic intervention. By blocking these kinases, the derivatives can halt the downstream signals that promote cell proliferation and survival. Another observed mechanism is the induction of lysosomal membrane permeabilization (LMP), which leads to cell death specifically in cancer cells.[8]

Comparative Performance: The cytotoxic potential of phenoxyaniline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Derivative Class Target Cancer Cell Line IC50 (µM) Reference Compound IC50 (µM)
Benzo[a]phenoxazine (A42)LysosomesRKO (Colorectal)Low µM rangeDoxorubicinNot specified
Benzo[a]phenoxazine (A42)LysosomesMCF7 (Breast)Low µM rangeDoxorubicinNot specified
5-oxo-dihydropyranopyran (4i)CDK2 (predicted)MCF-7 (Breast)34.2Doxorubicin0.8
5-oxo-dihydropyranopyran (4j)CDK2 (predicted)MCF-7 (Breast)26.6Doxorubicin0.8
5-chloro-pyrimido[4,5-b]indoleVEGFR-2VariousPotentSunitinibComparable

Note: Data is synthesized from studies on structurally related phenoxyaniline, phenoxazine, and other aniline derivatives to illustrate comparative efficacy.[5][8][10] Direct comparison requires identical experimental conditions.

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a cornerstone colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, SW-480) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death.[13]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[11][14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][13] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance of the solution in each well using a microplate reader at a wavelength of 540-570 nm.[13] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each derivative.

Workflow Visualization

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate (24h) for Adhesion seed_cells->incubate_24h add_compounds Add Serial Dilutions of Derivatives incubate_24h->add_compounds incubate_exposure Incubate for Exposure (24-72h) add_compounds->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_formazan Incubate (2-4h) for Formazan Production add_mtt->incubate_formazan solubilize Add Solubilizing Agent (DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance Data Analysis (IC50) Data Analysis (IC50) read_absorbance->Data Analysis (IC50)

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds that can effectively combat pathogenic bacteria and fungi.[4] Aniline derivatives have shown considerable promise as antimicrobial agents, with their efficacy being highly dependent on the nature of their substitutions.[15][16] Halogenated derivatives, in particular, often exhibit enhanced antimicrobial properties.

Mechanism of Action: While the exact mechanisms can vary, many aniline derivatives are thought to disrupt bacterial cell membrane integrity or interfere with essential cellular processes.[17] Some compounds have also been shown to inhibit biofilm formation, a critical virulence factor that protects bacteria from conventional antibiotics.[15][16]

Comparative Performance: The antimicrobial efficacy of new compounds is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in a diffusion assay.

Derivative Class Microorganism Activity Metric Result Reference Compound Result
4-Anilinocoumarins (4h')S. aureusZone of Inhibition6.60 mmNot Specified-
4-Anilinocoumarins (4d')E. coliZone of Inhibition5.81 mmNot Specified-
Trifluoro-Anilines (ITFMA)V. parahaemolyticusMIC50 µg/mLNot Specified-
Trifluoro-Anilines (ACNBF)V. parahaemolyticusMIC100 µg/mLNot Specified-
Chloro-hydroxy-benzamidesS. aureusMIC>62.5 µg/mLCiprofloxacin2.5 µg/mL

Note: Data is synthesized from studies on various aniline derivatives to illustrate the potential activity spectrum.[4][16][18] The presence of chloro and other functional groups significantly influences activity.

Key Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and straightforward technique to evaluate the antimicrobial activity of chemical compounds or plant extracts.[19][20] The principle involves the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism. If the agent is effective, it inhibits microbial growth, resulting in a clear circular area, or "zone of inhibition," around the well.

Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify completely in a sterile environment.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) by suspending colonies in sterile broth. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20]

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the entire surface of the MHA plate with the prepared bacterial inoculum to create a lawn of bacteria.[21]

  • Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the inoculated agar plate using a sterile cork borer or pipette tip.[21]

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved test derivative at a known concentration into each well.[19] Include a negative control (solvent used to dissolve the compound, e.g., DMSO) and a positive control (a standard antibiotic).[22]

  • Pre-diffusion (Optional): Allow the plates to sit at refrigerator temperature for about 30 minutes to permit the compound to diffuse into the agar before significant bacterial growth begins.[19]

  • Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.[19][22]

  • Zone Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Workflow Visualization

Agar_Well_Diffusion_Workflow prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Plate (Create Bacterial Lawn) prep_inoculum->inoculate_plate create_wells Create Wells in Agar (6 mm diameter) inoculate_plate->create_wells load_compounds Load Test Derivatives & Controls into Wells create_wells->load_compounds incubate Incubate Plate (37°C, 18-24h) load_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones Compare Activity Compare Activity measure_zones->Compare Activity

Caption: Standard workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is an underlying factor in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[23] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.[24] Aniline derivatives have been investigated as potential anti-inflammatory agents, with a particular focus on selective COX-2 inhibition to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[25][26]

Mechanism of Action: The primary anti-inflammatory mechanism for many aniline-based compounds is the inhibition of COX-1 and/or COX-2 enzymes.[27] By blocking the active site of these enzymes, the derivatives prevent the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response.

Comparative Performance: The anti-inflammatory potential is assessed by measuring the IC50 values against COX-1 and COX-2 enzymes. A higher COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is desirable.

Derivative Class Target IC50 (µM) Selectivity Index (COX-1/COX-2) Reference Compound Selectivity Index
Isoxazole Derivative (C3)COX-2Potent InhibitionSelectiveCelecoxibHighly Selective
Isoxazole Derivative (C5)COX-2Potent InhibitionSelectiveCelecoxibHighly Selective
Isoxazole Derivative (C6)COX-2Potent InhibitionSelectiveCelecoxibHighly Selective
4-(Methylsulfonyl)anilineIn vivo model57.1% edema inhibitionNot ApplicableDiclofenac Sodium52.3% inhibition

Note: Data is synthesized from studies on various aniline and related heterocyclic derivatives.[25][26][28] The goal is often to achieve high COX-2 selectivity.

Key Experimental Protocol: In Vitro COX Inhibition Assay

This colorimetric assay measures the peroxidase activity of cyclooxygenase enzymes. The peroxidase component is activated by the production of PGG2 during the oxygenation of arachidonic acid. The assay monitors the appearance of an oxidized chromogen, providing a direct measure of enzyme activity.[24]

Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzyme solutions, and a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test aniline derivatives or a known inhibitor (e.g., Celecoxib, Indomethacin) to the wells. Include a control well with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Colorimetric Measurement: Immediately begin reading the absorbance of the plate at a specific wavelength (e.g., 590-620 nm) in kinetic mode for several minutes to monitor the rate of color development.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and plot a dose-response curve to calculate the IC50 value for both COX-1 and COX-2.

Signaling Pathway Visualization

COX_Pathway cluster_cox Cyclooxygenase Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 homeostasis Gastric Protection, Platelet Aggregation cox1->homeostasis cox2->pgg2 inflammation Inflammation, Pain, Fever cox2->inflammation pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins prostaglandins->inflammation prostaglandins->homeostasis inhibitor Aniline Derivatives (NSAIDs) inhibitor->cox1 inhibitor->cox2

Caption: The role of COX enzymes in inflammation and the target of aniline derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable platform for the development of novel therapeutic agents. The comparative analysis of its derivatives, alongside structurally related compounds, reveals significant potential across anticancer, antimicrobial, and anti-inflammatory applications. The structure-activity relationship is profoundly influenced by the nature and position of substituents, highlighting the necessity of rational design in optimizing for potency against a specific biological target while minimizing off-target effects.

Future research should focus on synthesizing a focused library of derivatives to systematically probe the structure-activity relationship. Promising lead compounds identified through the robust in vitro protocols detailed in this guide should be advanced to in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles. The ultimate goal is the development of novel, highly selective, and potent drug candidates to address unmet needs in oncology, infectious diseases, and inflammatory disorders.

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A Comparative Guide to the Synthesis of 5-Chloro-2-(4-ethoxyphenoxy)aniline: A Cost-Benefit Analysis for a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of complex organic molecules is paramount. 5-Chloro-2-(4-ethoxyphenoxy)aniline is a valuable substituted diphenyl ether amine, a scaffold present in numerous biologically active compounds and advanced materials. The strategic construction of its diaryl ether linkage is the critical step, dictating the overall efficiency, cost, and scalability of the synthesis.

This guide provides an in-depth, objective comparison of two primary synthetic pathways to this target molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and a rigorous cost-benefit analysis. Our goal is to equip you, the practicing scientist, with the data and insights necessary to select the optimal synthetic route for your specific research and development needs.

Pathway 1: The Classic Approach - Ullmann-type Condensation and Nitro Group Reduction

This synthetic strategy is a robust, time-tested two-step process. It begins with the formation of the diaryl ether bond via a copper-facilitated nucleophilic aromatic substitution (SNAr), often referred to as an Ullmann condensation or Ullmann ether synthesis, followed by the reduction of a nitro group to the target aniline.[1][2]

Strategic Rationale & Mechanism

The logic of this pathway hinges on the powerful electron-withdrawing nature of the nitro group on the starting material, 2,4-dichloro-1-nitrobenzene. This group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The phenoxide, generated from 4-ethoxyphenol, preferentially displaces the chloride at the C-2 position. While traditionally requiring high temperatures and stoichiometric copper, modern modifications allow for milder conditions with catalytic copper sources.[1][3] The subsequent reduction of the nitro intermediate is a standard, high-yielding transformation.

A patent for a structurally similar compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline, validates this general approach, wherein a dichloronitrobenzene is coupled with a phenol, followed by catalytic hydrogenation to yield the final amine.[4]

Ullmann_Pathway cluster_0 Step 1: Ullmann-type Condensation cluster_1 Step 2: Nitro Group Reduction start_A 2,4-Dichloro-1-nitrobenzene + 4-Ethoxyphenol reagents_A1 CuI (cat.), K2CO3 High-boiling solvent (e.g., DMF) Heat (120-150°C) start_A->reagents_A1 intermediate_A 5-Chloro-2-(4-ethoxyphenoxy)-1-nitrobenzene reagents_A1->intermediate_A C-O Bond Formation reagents_A2 H2, Pd/C or Fe/HCl or SnCl2 product_A This compound intermediate_A->product_A Intermediate Isolation & Purification reagents_A2->product_A Reduction

Caption: Synthetic scheme for Pathway 1 via Ullmann-type condensation and subsequent nitro reduction.

Experimental Protocol: Pathway 1

Step 1: Synthesis of 5-Chloro-2-(4-ethoxyphenoxy)-1-nitrobenzene

  • To a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-ethoxyphenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

  • Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide in situ.

  • Add 2,4-dichloro-1-nitrobenzene (1.05 eq.) to the mixture.

  • Heat the reaction mixture to 140-150 °C and maintain for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the diaryl ether intermediate.

Step 2: Synthesis of this compound

  • In a flask, dissolve the intermediate from Step 1 in ethanol or acetic acid.

  • Add iron powder (Fe, 5.0 eq.) and concentrated hydrochloric acid (HCl, 1.0 eq.) portion-wise while stirring.

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the pad with ethanol.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product.

Pathway 2: The Modern Approach - Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This pathway leverages the power of modern organometallic chemistry, employing a palladium catalyst to directly form the C-O diaryl ether bond. The Buchwald-Hartwig reaction is renowned for its high efficiency, functional group tolerance, and generally milder reaction conditions compared to the classical Ullmann condensation.[5][6]

Strategic Rationale & Mechanism

This one-step approach couples 4-ethoxyphenol directly with a suitable halo-aniline, such as 2-bromo-5-chloroaniline. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the deprotonated phenol, and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[7] The choice of a specialized, sterically hindered phosphine ligand (e.g., XPhos, SPhos) is critical for promoting the reductive elimination step and preventing side reactions.[8][9] This method avoids the need for a separate nitro reduction step, making it a more convergent and potentially atom-economical route.

Buchwald_Hartwig_Pathway start_B 2-Bromo-5-chloroaniline + 4-Ethoxyphenol reagents_B Pd Catalyst (e.g., Pd(OAc)2) Phosphine Ligand (e.g., XPhos) Base (e.g., Cs2CO3, K3PO4) Solvent (e.g., Toluene, Dioxane) Heat (80-110°C) start_B->reagents_B product_B This compound reagents_B->product_B Pd-Catalyzed C-O Cross-Coupling

Caption: Synthetic scheme for Pathway 2 via a one-step Buchwald-Hartwig cross-coupling reaction.

Experimental Protocol: Pathway 2
  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., cesium carbonate (Cs₂CO₃), 1.5 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Add 2-bromo-5-chloroaniline (1.0 eq.) and 4-ethoxyphenol (1.2 eq.).

  • Stir the mixture and heat to 100-110 °C for 12-24 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude material by column chromatography on silica gel to isolate the pure product.

Cost-Benefit Analysis: A Head-to-Head Comparison

The choice between a classic and a modern synthetic route is rarely straightforward and involves a multi-faceted analysis of cost, efficiency, safety, and scalability. The following table summarizes these key metrics for the two pathways.[10][11][12][13]

MetricPathway 1: Ullmann-type & ReductionPathway 2: Buchwald-HartwigAnalysis
Starting Materials Cost Lower. 2,4-dichloro-1-nitrobenzene and 4-ethoxyphenol are commodity chemicals.Higher. 2-Bromo-5-chloroaniline is a more specialized and expensive starting material.Pathway 1 has a clear advantage in raw material costs, which is a significant factor for large-scale synthesis.
Catalyst & Reagent Cost Moderate. Copper(I) iodide is inexpensive. Iron powder for reduction is very cheap.Very High. Palladium catalysts and specialized phosphine ligands are major cost drivers.The sophisticated catalyst system of Pathway 2 makes it significantly more expensive on a lab scale. Catalyst recycling would be essential for industrial viability.
Reaction Conditions Harsh. Requires high temperatures (140-150 °C) and often longer reaction times.Milder. Typically lower temperatures (80-110 °C) are sufficient.Pathway 2 offers safer and more energy-efficient conditions, which can be advantageous for complex substrates with sensitive functional groups.
Overall Yield Good to Excellent. Both steps are generally high-yielding (70-90% per step), but a two-step process lowers the overall theoretical yield.Excellent. One-step couplings often provide high yields (80-95%), leading to a better overall yield from the key starting materials.Pathway 2 is more efficient in terms of chemical conversion in a single, convergent step.
Process & Labor More Intensive. Two separate reaction and workup/purification steps increase labor time and solvent usage.Less Intensive. A one-pot reaction simplifies the overall process, reducing labor and process time.The streamlined nature of Pathway 2 offers significant savings in operational time and resources.
Scalability & Robustness High. This is a classic industrial process. While conditions are harsh, the reaction is generally robust and well-understood.Moderate to High. Can be sensitive to air and moisture. Catalyst activity and lifetime can be a concern on a large scale.Pathway 1 is often preferred for its proven industrial scalability and robustness, despite the harsher conditions.
Green Chemistry/Safety Poorer. Uses high-boiling polar solvents (DMF), generates significant inorganic waste (iron salts), and involves a highly energetic nitro intermediate.Better. Often uses less toxic solvents (toluene). It is more atom-economical but uses a heavy metal catalyst (palladium) which requires removal.Pathway 2 aligns better with green chemistry principles, particularly regarding atom economy and waste reduction, provided the palladium can be effectively removed and recycled.

digraph "Decision_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial"];

start [label="Project Goal:\nSynthesize this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cost_priority [label="Is raw material cost\nthe primary driver?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; scale [label="Scale of Synthesis?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; pathway1 [label="Choose Pathway 1:\nUllmann-type & Reduction", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pathway2 [label="Choose Pathway 2:\nBuchwald-Hartwig", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; lab_scale [label="Lab Scale (<100g)\nSpeed & Yield are key"]; process_scale [label="Process Scale (>1kg)\nCost & Robustness are key"];

start -> cost_priority; cost_priority -> pathway1 [label="Yes"]; cost_priority -> scale [label="No"]; scale -> lab_scale -> pathway2; scale -> process_scale -> pathway1; }

Caption: Decision workflow for selecting the optimal synthetic pathway based on project priorities.

Conclusion and Recommendations

Both the classic Ullmann-type condensation and the modern Buchwald-Hartwig cross-coupling represent viable and effective strategies for the synthesis of this compound. The optimal choice is not universal but is instead dictated by the specific constraints and goals of the project.

  • For large-scale, industrial production , where the cost of raw materials is the most critical factor and process robustness is paramount, Pathway 1 (Ullmann-type & Reduction) is often the more economically sound choice. Its reliance on inexpensive bulk chemicals and well-established procedures makes it a reliable workhorse, despite its harsher conditions and additional processing step.

  • For small-scale laboratory synthesis, medicinal chemistry, or discovery applications , where speed, overall yield, and mild conditions are prioritized over raw material cost, Pathway 2 (Buchwald-Hartwig) is clearly superior. Its convergent, one-step nature allows for the rapid generation of the target molecule with high efficiency and is more amenable to library synthesis and the preparation of analogues with sensitive functional groups.

Ultimately, a thorough understanding of both methodologies provides the synthetic chemist with the versatility to adapt their approach, ensuring the most efficient and cost-effective route to this valuable chemical intermediate.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Fiveable. 18.2 Preparing Ethers - Organic Chemistry. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Production cost for each synthesis route for all evaluated levels. [Link]

  • Organic Chemistry Resources. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Google Patents. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
  • Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • ResearchGate. Investigation of an Alternative Route to ZD3638 and Cost-Benefit Analysis Comparison of Raw Materials with the Previous Route. [Link]

  • Royal Society of Chemistry. Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediate. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 5-Chloro-2-(4-ethoxyphenoxy)aniline and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. A minor change in substituent position on an aromatic scaffold can drastically alter a compound's pharmacological activity, metabolic profile, and toxicity. This guide provides a comprehensive spectroscopic framework for the unambiguous identification of 5-Chloro-2-(4-ethoxyphenoxy)aniline, a diaryl ether amine scaffold of interest, and its critical distinction from its closely related regioisomers.

The challenge lies in the subtle structural differences between these isomers, which often co-emerge in synthesis as byproducts. Relying on a single analytical technique is often insufficient. Therefore, a multi-pronged spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, is imperative. This guide explains the causal relationships between molecular structure and spectral output, providing researchers with the tools to confidently differentiate these compounds.

Molecular Structures and the Basis for Differentiation

The primary compounds of interest are this compound and its regioisomers where the chlorine atom is repositioned on the aniline ring. The distinct electronic environments created by the varying placement of the chloro-, amino-, and phenoxy-substituents provide the foundation for their spectroscopic differentiation.

G cluster_0 This compound (Target) cluster_1 Regioisomer A: 4-Chloro-2-(4-ethoxyphenoxy)aniline cluster_2 Regioisomer B: 3-Chloro-2-(4-ethoxyphenoxy)aniline s1 s1 s2 s2 s3 s3

Figure 1: Molecular structures of the target compound and two key regioisomers.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each proton (¹H) and carbon (¹³C) nucleus.

¹H NMR Spectroscopy: The aromatic region (typically 6.5-8.0 ppm) provides a unique fingerprint for each isomer. The key is to analyze the chemical shifts and the coupling patterns (spin-spin splitting).

  • This compound (Target):

    • Aniline Ring: Expect three protons with a distinct pattern. The proton at C6 (ortho to -NH2) will be a doublet. The proton at C4 (meta to -NH2, ortho to -Cl) will be a doublet of doublets. The proton at C3 (ortho to both -OAr and -NH2) will be a doublet. The electron-donating -NH2 group will shield ortho/para protons (shift them upfield), while the electron-withdrawing -Cl will deshield them.[1]

    • Phenoxy Ring: A classic AA'BB' system with two doublets, characteristic of a 1,4-disubstituted ring.

    • Ethoxy Group: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

  • Regioisomer A (4-Chloro):

    • Aniline Ring: The pattern will change significantly. The proton at C3 (ortho to -OAr and -NH2) will be a doublet. The proton at C5 (ortho to -Cl) will be a doublet of doublets. The proton at C6 (ortho to -NH2) will be a doublet. The symmetry is different, leading to different coupling constants.

  • Regioisomer B (3-Chloro):

    • Aniline Ring: This isomer will show three distinct aromatic signals for the aniline ring. The proton at C4 (between -Cl and -NH2) will likely be a doublet of doublets, experiencing effects from both groups.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those directly attached to substituents (ipso-carbons), are highly diagnostic.

  • The chemical shift of the carbon atom bonded to chlorine (C-Cl) will vary depending on its position relative to the other functional groups.

  • The electron-donating strength of the amino group is influenced by ortho-substituents, which can affect the chemical shifts of the para-carbon atoms.[2]

  • The carbons of the ethoxy group (-OCH₂CH₃) should remain relatively consistent across all isomers.

Compound Key Predicted ¹H NMR Signals (Aromatic, ppm) Key Predicted ¹³C NMR Signals (Aromatic, ppm)
This compound 3 distinct signals for aniline ring. AA'BB' system for phenoxy ring.~115-150 ppm range. Unique shifts for C-Cl, C-N, and C-O carbons.
4-Chloro-2-(4-ethoxyphenoxy)aniline 3 distinct signals for aniline ring, different splitting from target.Shift changes for C4 (now C-Cl) and C5 relative to target.
3-Chloro-2-(4-ethoxyphenoxy)aniline 3 distinct signals for aniline ring, different splitting from target.Shift changes for C3 (now C-Cl) and C4 relative to target.
Infrared (IR) Spectroscopy: Functional Group and Substitution Fingerprinting

IR spectroscopy excels at identifying functional groups and providing clues about the aromatic substitution pattern.

  • N-H Stretch: All isomers are primary amines and will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[3] The exact position can be subtly influenced by intramolecular hydrogen bonding, which may differ between isomers.

  • C-O-C Stretch: A strong, characteristic asymmetric stretch for the aryl ether linkage is expected around 1200-1250 cm⁻¹.

  • Fingerprint Region (600-900 cm⁻¹): This region is critical. The pattern of C-H out-of-plane bending vibrations is highly diagnostic of the substitution pattern on the benzene rings. Each regioisomer will have a unique absorption pattern in this region. For example, a 1,2,4-trisubstituted ring (target compound) will have a different pattern than a 1,2,5-trisubstituted ring.

Compound Key Predicted IR Bands (cm⁻¹)
All Isomers ~3350-3450 (N-H stretch, 2 bands), ~1240 (Aryl C-O-C stretch), ~2850-3000 (Aliphatic C-H stretch)
5-Chloro Isomer Specific C-H out-of-plane bending pattern for 1,2,4-trisubstitution.
4-Chloro Isomer Specific C-H out-of-plane bending pattern for 1,2,4-trisubstitution (same as target, less diagnostic).
3-Chloro Isomer Specific C-H out-of-plane bending pattern for 1,2,3-trisubstitution.
Mass Spectrometry (MS): Confirmation of Mass and Fragmentation

While all isomers have the same molecular weight (C₁₄H₁₄ClNO₂ = 263.73 g/mol )[4], high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The key differentiator is the fragmentation pattern under techniques like Electron Ionization (EI).

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 263. Crucially, a characteristic M+2 peak at m/z 265 will be present with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

  • Fragmentation: The primary fragmentation pathway is likely cleavage of the ether bond. This would generate fragments corresponding to the chlorophenoxy and ethoxyaniline moieties (or vice-versa). The specific m/z values of these fragments will depend on which side of the ether the charge is retained, but the masses of the neutral losses will be diagnostic.

G parent Molecular Ion [M]⁺ m/z 263/265 frag1 [M - C₂H₅O]⁺ parent->frag1 Loss of ethoxy radical frag2 [M - C₈H₈ClNO]⁺ parent->frag2 Loss of chlorophenoxyaniline radical frag3 [C₈H₇ClNO]⁺ parent->frag3 Chlorophenoxy fragment frag4 [C₆H₇O]⁺ parent->frag4 Ethoxyaniline fragment

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. Handling and disposing of specialized chemical reagents require not just adherence to protocols but a deep understanding of the principles behind them. This guide provides a comprehensive, step-by-step plan for the proper disposal of 5-Chloro-2-(4-ethoxyphenoxy)aniline, grounding every recommendation in established safety standards and regulatory compliance.

The structure of this guide is designed for immediate application, moving from hazard identification to the final steps of disposal, ensuring a self-validating system of safety and responsibility at every stage.

Part 1: Hazard Profile & Immediate Safety Precautions

Understanding the intrinsic properties of a chemical is the foundation of its safe handling. This compound (CAS No: 16824-53-6) is a halogenated aromatic amine.[1][2] While specific toxicity data for this exact compound is limited, its structural class informs a stringent safety-first approach. Analogous compounds, such as other chlorinated anilines, are known to be toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[3][4] Furthermore, many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[5]

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[3] The minimum required PPE includes:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[5][6]

    • Body Protection: A standard laboratory coat.[5]

  • Spill Response: In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent. Collect the material into a suitable, sealable container for hazardous waste disposal.[3][6][7] Prevent the spill from entering drains or waterways.[6][7]

Part 2: Waste Identification and Segregation—The Cornerstone of Compliance

Proper disposal begins the moment the chemical is deemed waste. Due to its chemical structure—a chlorinated aromatic amine—this compound must be treated as hazardous waste. In the United States, the Resource Conservation and Recovery Act (RCRA) provides a framework for managing hazardous waste from "cradle to grave." Disposing of this chemical down the drain or in regular trash is a serious regulatory violation and poses a significant environmental threat.

The Causality of Segregation:

The single most critical step in laboratory waste management is segregation. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and to manage the resulting acidic gases (like hydrogen chloride).[8][9]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Rationale: Mixing halogenated waste with non-halogenated solvents complicates and increases the cost of disposal.[10] Incinerators for halogenated waste must be equipped with scrubbers to neutralize acidic byproducts, making the process distinct from standard solvent incineration.

Part 3: On-Site Handling and Temporary Storage of Waste

Accumulating waste in the laboratory prior to collection requires meticulous care to ensure safety and compliance.

Step-by-Step Storage Protocol:

  • Select the Right Container: Use a container made of a compatible material (e.g., high-density polyethylene or glass) with a secure, tight-fitting lid.[10] The container must be in good condition, free of leaks or cracks.

  • Labeling is Non-Negotiable: The waste container must be clearly labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste."

    • A complete list of the contents (e.g., "Waste this compound in Methanol").

    • The approximate percentage of each component.

    • Relevant hazard warnings (e.g., "Toxic," "Irritant").

  • Maintain a Closed System: Keep the waste container tightly sealed at all times, except when adding waste.[11][10] This prevents the release of harmful vapors into the laboratory environment.[12]

  • Choose a Safe Storage Location: Store the sealed container in a designated, well-ventilated secondary containment unit (such as a chemical-resistant tray or tub) to contain any potential leaks.[11] This location should be away from heat sources and incompatible materials like strong oxidizing agents.[5][13]

Part 4: Final Disposal Protocol—A Chain of Custody

The final disposal of this compound waste must be handled by professionals. The preferred and most environmentally sound method is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Procedural Workflow:

  • Contact Your EHS Office: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They manage the hazardous waste program and will provide the specific procedures, containers, and labels required for your location.

  • Prepare for Pickup: Follow your EHS office's instructions for scheduling a waste pickup. This typically involves completing a hazardous waste manifest or tag.

  • Documentation and Handover: Ensure all paperwork is accurately completed. This documentation creates a legal "chain of custody" that tracks the waste from your laboratory to its final destruction.

  • External Disposal: If your institution does not have a centralized EHS office, you must contact a licensed professional hazardous waste disposal company.[11][12] These companies are equipped to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations.[8]

Summary of Key Disposal Information

ParameterInformationSource(s)
Chemical Name This compound[1]
CAS Number 16824-53-6[1]
Molecular Formula C14H14ClNO2[1][2]
Primary Hazards Irritant; likely toxic and an environmental hazard based on its chemical class.[1][3][5]
Required PPE Chemical-resistant gloves, safety goggles, lab coat. Handle in a fume hood.[5][6]
Waste Category Halogenated Organic Hazardous Waste[8]
Recommended Disposal Incineration by a licensed hazardous waste disposal facility.[9]
Forbidden Actions Do not dispose down the drain or in solid waste. Do not mix with non-halogenated waste.[11][10]

Disposal Decision Workflow

The following diagram outlines the critical decision-making and operational steps for the proper disposal of this compound waste.

G cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Final Disposal A Waste Generated (this compound) B Identify as 'Halogenated Hazardous Waste' A->B C Select & Label 'Halogenated Waste' Container B->C Correct Identification D Add Waste to Container C->D E Securely Seal Container After Each Use D->E F Store in Ventilated Secondary Containment E->F G Is Container Full or Disposal Required? F->G H Contact Institutional EHS Office or Licensed Disposal Co. G->H Yes I Complete All Required Waste Manifests/Labels H->I J Follow EHS Instructions for Pickup/Handover I->J K Waste Transported for High-Temp Incineration J->K

Caption: Disposal workflow for this compound.

References

  • What Regulations Apply to Chlorinated Solvent Use? PF Online. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Safety Data Sheet - 2-(5-Chloropyridin-2-yl)aniline. Angene Chemical. [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • SDS - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Guidance for Disposal of Chlorinated Water Discharges. Oregon.gov. [Link]

  • This compound | CAS#:16824-53-6. Chemsrc. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-(4-ethoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Greetings colleagues. In our work, precision and safety are paramount. Today, we address the essential protocols for handling 5-Chloro-2-(4-ethoxyphenoxy)aniline (CAS No: 16824-53-6). This guide moves beyond a simple checklist, providing a procedural and logical framework to ensure your safety and the integrity of your work. The causality behind each recommendation is explained to build a deep, intuitive understanding of the necessary precautions.

Hazard Assessment: Understanding the "Why"

Before we handle any substance, we must understand its inherent risks. This compound is classified with specific hazards that dictate our safety protocols. According to safety data sheets, this compound is a known irritant.[1]

The primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3]

Furthermore, as a substituted aniline, we must consider the broader toxicological profile of this chemical class. Anilines, as a group, can be toxic if inhaled, ingested, or absorbed through the skin.[4] Therefore, our protective measures are designed to create a complete barrier against these routes of exposure.[5]

Core Protective Measures: Your First Line of Defense

Personal Protective Equipment (PPE) is not just a recommendation; it is an essential barrier between you and the chemical.[6] For this compound, a multi-layered approach is required.

Eye and Face Protection

The risk of serious eye irritation (H319) necessitates robust protection.[2][3]

  • Mandatory: Wear chemical safety goggles that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[7] These must provide a complete seal around the eyes to protect from splashes and airborne particles.

  • Recommended Enhancement: When handling larger quantities or when there is a significant splash risk, supplement your goggles with a full-face shield.[3] This provides an additional layer of protection for your entire face. Do not wear contact lenses when handling this chemical, as they can trap material against the eye.[8]

Skin and Body Protection

Given the H315 skin irritation warning and the potential for dermal absorption common to anilines, skin protection is critical.[2][4]

  • Gloves: Handle this chemical with appropriate gloves at all times.[2] While disposable nitrile gloves may offer a minimal barrier for incidental contact, they are not recommended for prolonged handling of anilines.[9] For direct handling or potential immersion, select gloves made of more resistant materials like butyl, neoprene, or Viton.[9] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid contaminating your hands.[2]

  • Lab Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement to protect your street clothes and underlying skin.[4]

  • Apparel: Wear long pants and closed-toe, chemical-resistant shoes to ensure no skin is exposed.[10][11]

Respiratory Protection

To mitigate the risk of respiratory irritation (H335), all handling of this compound powder must be performed within a certified engineering control.[2]

  • Primary Control: Always handle this chemical inside a properly functioning chemical fume hood or a glove box to control exposure to dust and vapors at the source.[4]

  • Secondary Control: If engineering controls are not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[7] Respirator use requires a formal respiratory protection program, including fit testing and training.[11]

Operational Workflow: Integrating Safety at Every Step

Safe handling is a process, not a single action. The following workflow integrates PPE use from start to finish, ensuring a self-validating system of safety.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review SDS & SOPs B 2. Assemble PPE Inspect all equipment (gloves, goggles, etc.) A->B C 3. Don PPE Follow correct sequence (coat, mask, goggles, gloves) B->C D 4. Chemical Handling Work within a fume hood. Avoid dust generation. C->D Proceed to work E 5. Decontaminate Clean work surfaces and equipment. D->E Work complete F 6. Doff PPE Follow correct sequence to avoid contamination (gloves first). E->F G 7. Waste Disposal Segregate contaminated PPE and chemical waste into labeled containers. F->G H 8. Personal Hygiene Wash hands thoroughly. G->H

Caption: Workflow for Safe Handling of this compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.

  • PPE Disposal: Contaminated disposable gloves, bench paper, and other materials must be treated as hazardous waste. Place them in a designated, sealed, and clearly labeled waste container.[2][12]

  • Chemical Waste: Unused chemical and reaction residues must be collected in a compatible, tightly sealed container.[12] The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name.[12]

  • Service: Arrange for disposal through a licensed professional waste disposal service.[2] Never dispose of this chemical down the drain.[3]

Emergency Response Protocol

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]

  • Skin Contact: Remove all contaminated clothing and immediately wash the affected skin with plenty of soap and water for at least 15 minutes under a safety shower. Seek medical attention if irritation persists.[3][7]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][13]

Summary of Personal Protective Equipment

Protection Type Equipment Specification Rationale & Key Considerations
Eye / Face Chemical safety goggles (ANSI Z87.1 / EN166 compliant). Face shield for splash risk.Protects against serious eye irritation (H319).[2][7] Must form a seal around the eyes.
Skin / Body Chemical-resistant gloves (e.g., Neoprene, Viton), long-sleeve lab coat, long pants, closed-toe shoes.Prevents skin irritation (H315) and potential dermal absorption.[2][4][9]
Respiratory Primary: Chemical Fume Hood. Secondary: NIOSH/MSHA-approved respirator with particulate filter.Protects against respiratory tract irritation (H335) from dust/aerosols.[2][4][7]

References

  • Matrix Scientific. This compound.
  • Fisher Scientific.
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • University of California, Santa Barbara.
  • Capot Chemical. MSDS of 5-Chloro-2-phenoxyaniline.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.
  • Washington State University.
  • Sigma-Aldrich.
  • University of California, Riverside. Chemical Safety: Personal Protective Equipment.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.
  • Prairieland FS. Anhydrous Ammonia PPE.
  • Angene Chemical. Safety Data Sheet for 2-(5-Chloropyridin-2-yl)aniline.
  • Thermo Fisher Scientific.
  • Biosynth. 5-CHLORO-2-(4-METHYLPHENOXY)
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Moravek. Chemical Synthesis Safety Tips To Practice in the Lab.
  • Knowledge by SafetyCulture. What are the health and safety guidelines for Aniline in workplaces?.
  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%.
  • Santa Cruz Biotechnology.
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.